Aspon
Description
Properties
IUPAC Name |
dipropoxyphosphinothioyloxy-dipropoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O5P2S2/c1-5-9-13-18(20,14-10-6-2)17-19(21,15-11-7-3)16-12-8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDFEIDMIKSJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=S)(OCCC)OP(=S)(OCCC)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O5P2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032510 | |
| Record name | Aspon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6032510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw to amber-colored liquid; [HSDB] Amber liquid; [MSDSonline] | |
| Record name | Aspon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3762 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
170 °C at l.0 mm Hg (Technical product, 93-96% pure) | |
| Record name | ASPON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1776 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
149 °C, 149 °C (OPEN CUP) /TECHNICAL PRODUCT/ | |
| Record name | Aspon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3762 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ASPON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1776 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
FP: BELOW 5 °C; SPARINGLY SOL IN LIGHT PETROLEUM; MISCIBLE WITH MOST ORGANIC SOLVENTS /TECHNICAL PRODUCT/, Solubility in water at 20 °C is 30 mg/l water (Technical product, 93-96% pure)., Miscible with acetone, ethanol, kerosene, 4-methylpentan-2-one, xylene (Technical product, 93-96% pure) | |
| Record name | ASPON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1776 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density at 20 °C/20 °C = 1.119-1.123 (Technical product, 93-96% pure) | |
| Record name | ASPON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1776 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000107 [mmHg], The vapor pressure at 25 °C is 13 mPa (Technical product, 93- 96% pure) | |
| Record name | Aspon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3762 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ASPON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1776 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Technical product (93-96% pure) is a straw to amber-colored liquid. | |
CAS No. |
3244-90-4 | |
| Record name | Aspon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3244-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003244904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASPON | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aspon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6032510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O,O',O'-tetrapropyl pyrophosphorothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,O,O,O-TETRAPROPYL DITHIOPYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC55IL137P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ASPON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1776 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to Asporin (ASPN): Function, Localization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asporin (ASPN), a member of the small leucine-rich proteoglycan (SLRP) family, has emerged as a critical regulator in a diverse range of physiological and pathological processes. Initially identified for its role in cartilage homeostasis and osteoarthritis, recent research has unveiled its multifaceted functions in cancer progression, fibrosis, and tissue mineralization. Asporin's biological activities are intricately linked to its subcellular localization and its context-dependent interactions with key signaling molecules, including Transforming Growth Factor-beta (TGF-β), Epidermal Growth Factor Receptor (EGFR), and CD44. This technical guide provides a comprehensive overview of the current understanding of Asporin's function and localization, presents quantitative data on its expression, details relevant experimental protocols, and visualizes its complex signaling networks. This document is intended to serve as a valuable resource for researchers and professionals involved in basic science and the development of novel therapeutics targeting Asporin-related pathways.
Core Functions of Asporin
Asporin's functional repertoire is remarkably diverse, often exhibiting opposing effects depending on the cellular context and its subcellular location.
Extracellular Functions
In the extracellular matrix (ECM), Asporin plays a pivotal role in regulating cell-matrix interactions and modulating growth factor signaling.
-
Regulation of TGF-β Signaling: A primary and extensively studied function of extracellular Asporin is its interaction with the TGF-β signaling pathway. Asporin can directly bind to TGF-β1, preventing its interaction with the TGF-β type II receptor (TGF-βRII). This sequestration inhibits the subsequent phosphorylation of Smad2/3 and their translocation to the nucleus, thereby downregulating TGF-β target gene expression. This inhibitory role is crucial in maintaining cartilage homeostasis, and its dysregulation is implicated in osteoarthritis. Conversely, in some cancer contexts, extracellular Asporin has been shown to promote TGF-β signaling.
-
Modulation of EGFR Signaling: Asporin can activate the EGFR signaling pathway, promoting cell proliferation, migration, and invasion in certain cancers, such as gastric and colorectal cancer. This activation can occur through the phosphorylation of EGFR and its downstream effectors, including ERK1/2 and Src.
-
Interaction with CD44: Asporin is a ligand for the cell surface receptor CD44. This interaction can trigger downstream signaling cascades, such as the activation of Rac1, leading to enhanced cell migration and invasion, particularly in gastric cancer.
-
Collagen Fibrillogenesis and Mineralization: As a member of the SLRP family, Asporin is involved in the organization of the ECM by influencing collagen fibrillogenesis. It also plays a role in biomineralization, including bone and tooth development.
Intracellular Functions
Recent studies have revealed that Asporin is not exclusively an extracellular protein and can be found in the cytoplasm and nucleus, where it exerts distinct functions.
-
Cytoplasmic Regulation of TGF-β Signaling: In contrast to its extracellular inhibitory role, cytoplasmic Asporin can act as a positive regulator of the TGF-β pathway. It has been shown to directly interact with Smad2/3, facilitating their phosphorylation and nuclear translocation, thereby promoting the expression of genes associated with the epithelial-to-mesenchymal transition (EMT) in colorectal cancer.
-
Nuclear Functions: In the nucleus, Asporin has been found to interact with transcription factors. For instance, in gastric cancer, nuclear Asporin can interact with LEF1, independent of β-catenin, to promote the transcription of anti-apoptotic genes.
Subcellular Localization of Asporin
The localization of Asporin is a critical determinant of its function. Experimental evidence has demonstrated its presence in multiple cellular compartments:
-
Extracellular Matrix: Asporin is primarily secreted into the ECM, where it interacts with collagen, growth factors, and cell surface receptors. This is its canonical location, particularly in tissues like cartilage and the stroma of tumors.
-
Cytoplasm: Immunohistochemical and cellular fractionation studies have detected Asporin in the cytoplasm of various cell types, including cancer cells. This intracellular pool of Asporin is implicated in the direct regulation of signaling intermediates like Smad proteins.
-
Nucleus: Evidence also points to a nuclear localization of Asporin, suggesting a role in transcriptional regulation.
The precise mechanisms governing the trafficking and retention of Asporin in these different compartments are still under investigation.
Quantitative Data on Asporin Expression
Asporin expression is frequently dysregulated in disease states, particularly in cancer and osteoarthritis.
Table 1: Asporin Expression in Cancer vs. Normal Tissues
| Cancer Type | Expression in Tumor Tissue vs. Normal Tissue | Key Findings |
| Gastric Cancer | Upregulated | Higher expression is correlated with poorer prognosis. Overexpression promotes invasion and migration. |
| Colorectal Cancer | Upregulated | Higher expression is associated with a later clinical stage and promotes metastasis. |
| Pancreatic Cancer | Upregulated (primarily in stroma) | High stromal expression is positively correlated with poor overall survival. |
| Breast Cancer | Upregulated (primarily in stroma) | Expression levels vary by subtype, with lower expression in triple-negative breast cancer. Low expression is associated with a reduced likelihood of survival. |
| Prostate Cancer | Upregulated (primarily in stroma) | Associated with disease progression. |
Table 2: Asporin Expression in Osteoarthritis
| Tissue Type | Expression in Osteoarthritic Tissue vs. Normal Tissue | Key Findings |
| Articular Cartilage | Upregulated | Higher levels are found in osteoarthritic cartilage compared to normal cartilage. The D14 allele of an aspartic acid repeat polymorphism is associated with increased susceptibility to osteoarthritis. |
| Intervertebral Disc | Upregulated in degenerated discs | Higher expression levels are observed in more degenerate human intervertebral discs. |
Signaling Pathways and Experimental Workflows
The intricate signaling networks regulated by Asporin are crucial to its biological functions.
Asporin in TGF-β Signaling
Extracellular Asporin can inhibit TGF-β signaling by binding to TGF-β1 and preventing its interaction with its receptor.
Conversely, intracellular Asporin can promote TGF-β signaling by facilitating the nuclear translocation of p-Smad2/3.
Asporin in EGFR and CD44 Signaling
Asporin can activate EGFR and its downstream pathways, and also interact with CD44 to promote cell migration and invasion.
An In-depth Technical Guide to the Human Asporin Gene (ASPN): Structure, Variants, and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asporin, a protein encoded by the ASPN gene, is a member of the small leucine-rich proteoglycan (SLRP) family.[1] It plays a crucial role in regulating chondrogenesis by inhibiting transforming growth factor-beta 1 (TGF-β1)-induced gene expression in cartilage.[1][2] Asporin also binds to collagen and calcium, suggesting a role in collagen mineralization.[1][2] Polymorphisms in the aspartic acid (D)-repeat region of the ASPN gene have been associated with susceptibility to osteoarthritis and intervertebral disc disease.[1][2] This technical guide provides a comprehensive overview of the asporin gene structure, its known variants, and detailed experimental protocols for its study.
Asporin Gene Structure
The human asporin gene (ASPN) is located on the reverse strand of chromosome 9 at the cytogenetic band 9q22.31.[3] The gene spans a genomic region of approximately 26.3 kilobases (kb) and consists of 8 exons.[2]
Table 1: Genomic Coordinates of the Human Asporin Gene (GRCh38.p14)
| Feature | Chromosome | Start Position | End Position | Strand |
| ASPN Gene | 9 | 92,456,205 | 92,482,506 | - |
Table 2: Exon-Intron Structure of the Human Asporin Gene (Transcript: ASPN-201, ENST00000375543.8)
| Exon Number | Exon Start (GRCh38.p14) | Exon End (GRCh38.p14) | Exon Length (bp) | Intron Length (bp) |
| 1 | 92,482,319 | 92,482,506 | 188 | 15,316 |
| 2 | 92,466,897 | 92,467,002 | 106 | 1,826 |
| 3 | 92,465,004 | 92,465,070 | 67 | 2,757 |
| 4 | 92,462,154 | 92,462,246 | 93 | 1,173 |
| 5 | 92,460,899 | 92,460,980 | 82 | 809 |
| 6 | 92,459,997 | 92,460,089 | 93 | 1,226 |
| 7 | 92,458,674 | 92,458,770 | 97 | 1,570 |
| 8 | 92,456,205 | 92,457,104 | 900 | - |
Transcript Variants
Alternative splicing of the ASPN gene results in multiple transcript variants, leading to different protein isoforms. The two major reviewed transcript variants in the NCBI RefSeq database are NM_017680.6 and NM_001193335.3.
Table 3: Major Transcript Variants of the Human Asporin Gene
| RefSeq Accession | Description | Encoded Protein |
| NM_017680.6 | Represents the longer transcript and encodes the longer isoform (isoform 1).[2] | NP_060150.4 (380 amino acids) |
| NM_001193335.3 | Lacks two alternate exons, resulting in a frameshift and a shorter, distinct C-terminus (isoform 2). This variant represents the D13 allele.[2][4] | NP_001180264.1 (286 amino acids) |
Gene Variants
The most well-characterized polymorphism in the ASPN gene is a variable number of aspartic acid (D) repeats in the N-terminal region, located in exon 2. The number of repeats ranges from 9 to 20, with D13 and D14 being the most common alleles.[5] The D14 allele has been associated with an increased risk of osteoarthritis. In addition to the D-repeat, numerous single nucleotide polymorphisms (SNPs) have been identified within the ASPN gene.
Table 4: Asporin D-Repeat Polymorphism Alleles
| Allele | Number of Aspartic Acid Repeats | Associated Phenotype |
| D13 | 13 | Common allele, sometimes considered protective for osteoarthritis.[6] |
| D14 | 14 | Associated with increased susceptibility to knee and hip osteoarthritis, particularly in Asian populations.[3][7] |
| D15 | 15 | Common allele, with inconsistent associations with osteoarthritis.[8] |
| D11, D12, D16, D17 | 11, 12, 16, 17 | Less common alleles with varying reports of association with osteoarthritis.[9] |
Table 5: Selected Single Nucleotide Polymorphisms (SNPs) in the Human Asporin Gene
| rsID | Location | Allele Change | Global Minor Allele Frequency (MAF) | Clinical Significance (Reported) |
| rs150545989 | Exon 2 | A > G | 0.0002 (G) | Synonymous variant, reported as likely benign.[10] |
| rs3733324 | Intron | G > A | Not readily available | Investigated in relation to osteoarthritis. |
| rs13301537 | 3' UTR | T > C | Not readily available | Associated with knee osteoarthritis risk in a Chinese Han population.[6] |
Experimental Protocols
Genotyping of the Asporin D-Repeat Polymorphism
Objective: To determine the number of aspartic acid (D) repeats in the ASPN gene for an individual.
Methodology: PCR followed by Fragment Analysis
This method involves amplifying the D-repeat region using polymerase chain reaction (PCR) with a fluorescently labeled primer, followed by high-resolution separation and sizing of the PCR products using capillary electrophoresis.[11]
Protocol:
-
DNA Extraction: Genomic DNA is extracted from a biological sample (e.g., blood, saliva) using a standard DNA extraction kit.
-
PCR Amplification:
-
A forward primer flanking the D-repeat region is labeled with a fluorescent dye (e.g., 6-FAM).
-
PCR is performed using the extracted genomic DNA as a template, the fluorescently labeled forward primer, a non-labeled reverse primer, and a high-fidelity DNA polymerase.
-
PCR cycling conditions are optimized to ensure specific amplification of the target region.
-
-
Capillary Electrophoresis:
-
The fluorescently labeled PCR products are diluted and mixed with a size standard.
-
The mixture is denatured and separated by capillary electrophoresis on a genetic analyzer.
-
-
Data Analysis:
-
The size of the fluorescently labeled PCR products is determined by comparing their migration to the internal size standard.
-
The number of D-repeats is calculated based on the size of the PCR product, with each allele (D11, D12, D13, etc.) corresponding to a specific fragment length.
-
Caption: Workflow for Genotyping the Asporin D-Repeat Polymorphism.
Analysis of Asporin-TGF-β Interaction
Objective: To demonstrate the direct physical interaction between asporin and TGF-β1.
Methodology: Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify protein-protein interactions by using an antibody to precipitate a target protein and its binding partners from a cell lysate.[12][13]
Protocol:
-
Cell Culture and Lysis:
-
Cells expressing both asporin and a tagged version of TGF-β1 (or vice versa) are cultured.
-
Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
The cell lysate is pre-cleared with protein A/G beads to reduce non-specific binding.
-
An antibody specific to the tagged protein (e.g., anti-FLAG for a FLAG-tagged protein) is added to the lysate and incubated to form an antibody-antigen complex.
-
Protein A/G beads are added to capture the antibody-antigen complex.
-
-
Washing and Elution:
-
The beads are washed several times to remove non-specifically bound proteins.
-
The protein complex is eluted from the beads using an elution buffer (e.g., low pH buffer or a buffer containing the tag peptide).
-
-
Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an antibody against asporin to detect its presence in the immunoprecipitated complex.
-
Caption: Co-Immunoprecipitation Workflow for Asporin-TGF-β Interaction.
Functional Assay of Asporin's Effect on TGF-β Signaling
Objective: To quantify the inhibitory effect of asporin on TGF-β signaling.
Methodology: Luciferase Reporter Assay
This assay utilizes a reporter construct containing a TGF-β responsive promoter driving the expression of the luciferase gene. The amount of light produced by luciferase is proportional to the activity of the TGF-β signaling pathway.
Protocol:
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293T) is cultured.
-
Cells are co-transfected with three plasmids:
-
A luciferase reporter plasmid containing Smad binding elements (SBEs) upstream of the luciferase gene.
-
An expression plasmid for asporin.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
-
Treatment:
-
After transfection, cells are treated with recombinant TGF-β1 to stimulate the signaling pathway.
-
-
Cell Lysis and Luciferase Assay:
-
Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
-
-
Data Analysis:
-
The normalized luciferase activity in asporin-expressing cells is compared to that in control cells (not expressing asporin) to determine the extent of inhibition of TGF-β signaling by asporin.
-
Caption: Luciferase Reporter Assay Workflow for TGF-β Signaling.
Asporin in Signaling Pathways
Asporin is a known inhibitor of the TGF-β signaling pathway. It directly binds to TGF-β1, preventing it from interacting with its type II receptor (TGFβRII).[14] This blockade inhibits the subsequent recruitment and phosphorylation of the type I receptor (TGFβRI), leading to the suppression of the downstream Smad signaling cascade.
References
- 1. ASPN asporin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. ASPN asporin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 5. An updated meta-analysis of the asporin gene D-repeat in knee osteoarthritis: effects of gender and ethnicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. genecards.org [genecards.org]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Frontiers | Multifaceted Roles of Asporin in Cancer: Current Understanding [frontiersin.org]
The Pivotal Role of Asporin in Extracellular Matrix Organization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asporin (ASPN), a member of the small leucine-rich proteoglycan (SLRP) family, is a critical regulator of extracellular matrix (ECM) organization and cellular signaling. Its dysregulation is implicated in a spectrum of pathologies, including osteoarthritis, fibrosis, and cancer, making it a compelling target for therapeutic development. This technical guide provides an in-depth analysis of Asporin's functions within the ECM, focusing on its interactions with key matrix components and its modulation of pivotal signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts in this domain.
Introduction to Asporin
Asporin is a secreted protein characterized by a unique N-terminal poly-aspartate (poly-D) domain and a series of leucine-rich repeats (LRRs) that mediate its interactions with other proteins.[1][2] Unlike other class I SLRPs such as decorin and biglycan, asporin is not a proteoglycan as it lacks a glycosaminoglycan attachment site.[3][4] It is predominantly found in the ECM of skeletal tissues, but its expression is also noted in various other tissues, particularly in disease states.[1][4] Asporin's primary role in the ECM is to modulate collagen fibrillogenesis and to influence cell behavior through intricate signaling networks.[1][2]
Asporin's Interaction with Extracellular Matrix Components
Asporin's influence on ECM organization is primarily mediated through its direct and indirect interactions with key structural proteins, most notably type I collagen.
Direct Interaction with Collagen
Asporin directly binds to type I collagen, a fundamental component of the ECM in most connective tissues.[5] This interaction is crucial for regulating the assembly and structural integrity of collagen fibrils.[2]
Competition with Decorin for Collagen Binding
Asporin and decorin, another class I SLRP, compete for binding to the same sites on type I collagen.[6] This competition is a key regulatory mechanism in collagen fibrillogenesis. The binding affinities (Ki) for these competitive interactions have been quantified, providing insight into their regulatory balance.[6]
Data Presentation: Asporin-Decorin Competitive Binding
| Interacting Molecules | Inhibitor | Apparent Inhibition Constant (Ki) | Reference |
| Asporin - Collagen | Decorin | ≈ 30 nM | [6] |
| Decorin - Collagen | Asporin | ≈ 10 nM | [6] |
Impact on Collagen Fibrillogenesis and Mineralization
By binding to collagen, asporin can inhibit collagen fibril formation, leading to a disorganized collagen network with thicker, wavy fibers.[7][8] This altered architecture can impact tissue mechanics and cell behavior. Furthermore, asporin's poly-D domain can bind calcium, suggesting a role in the mineralization of collagen matrices, particularly in bone and cartilage.[5][9] In the presence of asporin, an increase in collagen nodules and the expression of osteoblastic markers like Osterix and Runx2 have been observed.[9]
Asporin in Cellular Signaling
Asporin functions as a signaling molecule by interacting with cell surface receptors and modulating the activity of various growth factors, thereby influencing a range of cellular processes including proliferation, migration, and differentiation.
Regulation of TGF-β Signaling
The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of ECM synthesis and remodeling. Asporin can modulate this pathway through multiple mechanisms, exhibiting both inhibitory and activating effects depending on the cellular context.
-
Inhibition of TGF-β Signaling: Extracellular asporin can directly bind to TGF-β1, preventing its interaction with the TGF-β type II receptor (TβRII).[1][10] This sequestration of TGF-β1 leads to the downregulation of its downstream signaling cascade, including the phosphorylation of Smad2/3.[10] This inhibitory action has been observed to suppress the expression of cartilage matrix genes such as aggrecan and type II collagen (COL2A1).[10][11][12]
-
Potentiation of TGF-β Signaling: In some contexts, such as pulmonary fibrosis, asporin has been shown to promote TGF-β signaling. It achieves this by facilitating the Rab11-dependent recycling of the TGF-β type I receptor (TβRI) to the cell surface, thereby enhancing cellular responsiveness to TGF-β.[13][14]
// Edges TGFb -> Receptor_complex [arrowhead=normal, color="#34A853"]; ASPN_ext -> TGFb [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; Receptor_complex -> Smad23 [label="Phosphorylates", arrowhead=normal, color="#4285F4", fontcolor="#202124"]; Smad23 -> pSmad23 [style=invis]; pSmad23 -> Smad_complex [arrowhead=normal, color="#4285F4"]; Smad4 -> Smad_complex [arrowhead=normal, color="#4285F4"]; Smad_complex -> Gene_expression [label="Regulates", arrowhead=normal, color="#FBBC05", fontcolor="#202124"]; ASPN_ext -> TbetaRI [label="Promotes Recycling via Rab11", arrowhead=normal, color="#34A853", style=dashed, fontcolor="#202124"]; TbetaRI -> Lysosome [label="Degradation", arrowhead=normal, color="#EA4335", style=dashed, fontcolor="#202124"]; Rab11 -> TbetaRI [style=invis];
{rank=same; TGFb; ASPN_ext;} {rank=same; TbetaRII; TbetaRI;} {rank=same; Smad23; pSmad23;} } .dot Caption: Asporin's dual regulation of TGF-β signaling.
Modulation of Receptor Tyrosine Kinase (RTK) Signaling
Asporin can also influence signaling pathways mediated by receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
-
EGFR Pathway: In some cancers, asporin has been shown to promote the phosphorylation of EGFR, leading to the activation of downstream pathways like ERK1/2.[15][16] This can result in increased cell proliferation, migration, and invasion.[16]
-
HER2 Pathway: Asporin can interact with HER2, promoting its activation and the subsequent phosphorylation of downstream targets, contributing to cancer metastasis.[15][17] In prostate cancer, CAF-secreted asporin has been identified as a ligand for HER3, inducing HER2/HER3 heterodimerization and activating PI3K and MAPK pathways.[17]
// Edges ASPN_ext -> EGFR [label="Activates", arrowhead=normal, color="#34A853", fontcolor="#202124"]; ASPN_ext -> HER3 [label="Binds", arrowhead=normal, color="#34A853", fontcolor="#202124"]; HER3 -> HER2 [label="Heterodimerizes", style=dashed, arrowhead=none, color="#202124"]; EGFR -> pEGFR [style=invis]; HER2 -> pHER2 [style=invis]; pEGFR -> MAPK_ERK [arrowhead=normal, color="#4285F4", fontcolor="#202124"]; pHER2 -> PI3K_AKT [arrowhead=normal, color="#4285F4", fontcolor="#202124"]; pHER2 -> MAPK_ERK [arrowhead=normal, color="#4285F4", fontcolor="#202124"]; PI3K_AKT -> Cell_responses [arrowhead=normal, color="#FBBC05", fontcolor="#202124"]; MAPK_ERK -> Cell_responses [arrowhead=normal, color="#FBBC05", fontcolor="#202124"];
{rank=same; EGFR; HER2; HER3;} } .dot Caption: Asporin-mediated activation of RTK signaling.
Interaction with CD44
CD44, a cell-surface glycoprotein, acts as a receptor for various ECM components, including hyaluronic acid and osteopontin. Asporin has been identified as a ligand for CD44, and this interaction can trigger downstream signaling cascades that promote cell migration and invasion, particularly in the context of cancer.[2][18] The binding of asporin to CD44 can activate pathways such as NF-κB, leading to an epithelial-to-mesenchymal transition (EMT) phenotype.[2][18]
// Edges ASPN_ext -> CD44 [label="Binds", arrowhead=normal, color="#34A853", fontcolor="#202124"]; CD44 -> AKT_ERK [label="Activates", arrowhead=normal, color="#4285F4", fontcolor="#202124"]; AKT_ERK -> NFkB [label="Activates", arrowhead=normal, color="#FBBC05", fontcolor="#202124"]; NFkB -> EMT_genes [label="Regulates", arrowhead=normal, color="#EA4335", fontcolor="#202124"]; } .dot Caption: Asporin signaling through the CD44 receptor.
Quantitative Effects of Asporin on ECM Gene Expression
Asporin has been shown to regulate the expression of several key ECM components and modifying enzymes. The following table summarizes some of the reported quantitative effects.
| Target Gene/Protein | Cell/Tissue Type | Effect of Asporin | Fold Change/Quantitative Measure | Reference |
| Aggrecan (ACAN) | Human Articular Chondrocytes | Downregulation | Significant decrease in mRNA expression | [10][11] |
| Type II Collagen (COL2A1) | Human Articular Chondrocytes | Downregulation | Significant decrease in mRNA expression | [10][11] |
| Type I Collagen (COL1A1) | Hepatocellular Carcinoma Cells | Downregulation (in response to aspirin, which targets P4HA2, a collagen modifying enzyme potentially influenced by ASPN) | Decreased protein expression | [19] |
| Fibronectin (FN1) | Cardiac Fibroblasts | Downregulation (in response to aspirin, which may have overlapping pathways with ASPN) | Decreased protein expression | [20] |
| Matrix Metalloproteinase-2 (MMP-2) | Gastric Cancer Cells | Downregulation upon ASPN silencing | Decreased protein expression | [16] |
| Osterix (SP7) | Osteoblasts | Upregulation | Increased mRNA expression | [9] |
| Runx2 | Osteoblasts | Upregulation | Increased mRNA expression | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of asporin in ECM organization.
Solid-Phase Binding Assay for Asporin-Collagen Interaction
This protocol is adapted from methods used to study ECM protein interactions.[5][8][18]
Co-Immunoprecipitation (Co-IP) for Asporin and TGF-β Interaction
This protocol outlines the steps to investigate the in vivo or in vitro interaction between asporin and TGF-β.[21][22][23][24][25]
In Vitro Collagen Fibrillogenesis Turbidity Assay
This assay measures the kinetics of collagen fibril formation in the presence or absence of asporin.[7][26][27][28]
Conclusion
Asporin is a multifaceted protein that plays a significant role in the organization and regulation of the extracellular matrix. Its ability to directly interact with collagen, compete with decorin, and modulate key signaling pathways such as TGF-β, EGFR, and CD44 underscores its importance in tissue homeostasis and disease. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the functions of asporin and explore its potential as a therapeutic target. A deeper understanding of asporin's complex roles will undoubtedly pave the way for novel strategies to combat a range of ECM-related pathologies.
References
- 1. Frontiers | Multifaceted Roles of Asporin in Cancer: Current Understanding [frontiersin.org]
- 2. Aspirin Inhibits Fibronectin Expression and Reverses Fibronectin-Mediated Cell Invasiveness by Activating Akt Signaling in Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between asporin and extracellular matrix behavior: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression, regulation and function of asporin, a susceptibility gene in common bone and joint diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Collagen I Self-Assembly: Revealing the Developing Structures that Generate Turbidity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asporin inhibits collagen matrix-mediated intercellular mechanocommunications between fibroblasts during keloid progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Asporin, a susceptibility gene in osteoarthritis, is expressed at higher levels in the more degenerate human intervertebral disc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Aspirin alleviates fibronectin-induced preeclampsia phenotypes in a mouse model and reverses fibronectin-mediated trophoblast invasiveness under hypoxia by regulating ciliogenesis and Akt and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asporin Interacts With HER2 to Promote Thyroid Cancer Metastasis via the MAPK/EMT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ASPORIN: A root of the matter in tumors and their host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI Insight - Identification of asporin as a HER3 ligand exposes a therapeutic vulnerability in prostate cancer [insight.jci.org]
- 18. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aspirin targets P4HA2 through inhibiting NF-κB and LMCD1-AS1/let-7g to inhibit tumour growth and collagen deposition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. assaygenie.com [assaygenie.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 25. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 26. researchgate.net [researchgate.net]
- 27. Collagen fibrillogenesis in vitro: comparison of types I, II, and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mechanism of in vitro collagen fibril assembly. Kinetic and morphological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Asporin (ASPN) Signaling Pathways in Chondrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asporin (ASPN), a member of the small leucine-rich proteoglycan (SLRP) family, has emerged as a critical regulator of chondrocyte function and cartilage homeostasis.[1][2] Dysregulation of asporin signaling is strongly implicated in the pathogenesis of osteoarthritis (OA), making it a compelling target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of the core asporin signaling pathways in chondrocytes, detailing the molecular interactions, regulatory networks, and downstream cellular consequences. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate and target this pivotal pathway.
Core Signaling Pathway: Asporin as a Negative Regulator of TGF-β Signaling
The primary mechanism by which asporin exerts its effects on chondrocytes is through the negative regulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3][6][7] This pathway is crucial for chondrocyte differentiation, proliferation, and the synthesis of the extracellular matrix (ECM).[8]
Asporin directly interacts with TGF-β1, preventing its binding to the TGF-β type II receptor (TGFβRII).[6] This inhibition occurs at the cell surface and blocks the subsequent recruitment and phosphorylation of the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[6] Consequently, the downstream phosphorylation of the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, is inhibited.[1][6]
Without phosphorylation, Smad2 and Smad3 cannot form a complex with the common-mediator Smad (co-SMAD), Smad4. This prevents the translocation of the Smad complex to the nucleus, thereby repressing the transcription of TGF-β target genes that are essential for maintaining the chondrocyte phenotype, such as aggrecan (ACAN) and type II collagen (COL2A1).[1][7][8] The net effect of asporin's interaction with the TGF-β pathway is the suppression of chondrogenesis and a reduction in ECM production.[6][7][9]
A notable aspect of asporin's function is the influence of a polymorphic aspartic acid (D) repeat in its N-terminal region.[4][7] The D14 allele, which is associated with an increased risk of osteoarthritis, exhibits a greater inhibitory effect on TGF-β signaling compared to the more common D13 allele.[7][8]
Regulatory Network of Asporin Expression in Chondrocytes
The expression of asporin in chondrocytes is tightly controlled by a network of cytokines, transcription factors, and microRNAs, creating a complex feedback loop that influences cartilage health and disease.
Cytokine Regulation:
-
Transforming Growth Factor-beta 1 (TGF-β1): In a feedback mechanism, TGF-β1 upregulates the expression of its own inhibitor, asporin, in chondrocytes.[1][6][10] This induction is mediated, at least in part, through the Smad3 signaling pathway.[11]
-
Pro-inflammatory Cytokines: Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), key inflammatory mediators in osteoarthritis, significantly downregulate asporin expression in chondrocytes.[1][10][12]
Transcriptional Regulation:
-
Sp1: The transcription factor Sp1 plays a major role in positively regulating asporin gene expression.[1][6][13] Ectopic expression of Sp1 leads to an increase in both ASPN mRNA levels and promoter activity.[1][6]
MicroRNA Regulation:
-
miR-26b-5p: This microRNA has been shown to inhibit asporin expression. In the context of osteoarthritis, miR-26b-5p levels are often downregulated, leading to an increase in asporin and subsequent exacerbation of the disease.
Data Presentation
The following tables summarize quantitative data from key studies on asporin signaling in chondrocytes.
Table 1: Effect of Cytokines on Asporin mRNA Expression in Human Articular Chondrocytes
| Treatment | Concentration | Incubation Time | Fold Change in ASPN mRNA (relative to control) | Reference |
| IL-1β | 1 ng/mL | 3 h | Significant decrease | [1] |
| IL-1β | 1 ng/mL | 48 h | ~0.3 | [14] |
| IL-1β | 0.1 ng/mL | 48 h | ~0.3 (70% repression) | [14] |
| TNF-α | 1 ng/mL | 6 h | Significant decrease | [1] |
| TNF-α | 1 ng/mL | 48 h | ~0.4 | [14] |
| TGF-β1 | 5 ng/mL | 24 h | Significant increase | [1][14] |
Table 2: Effect of Asporin on TGF-β1-Induced Gene Expression in Chondrocytes
| Treatment | Gene | Fold Change in mRNA (relative to TGF-β1 alone) | Reference |
| Recombinant Asporin | Aggrecan (ACAN) | Suppression | [7][9] |
| Recombinant Asporin | Type II Collagen (COL2A1) | Suppression | [7][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blotting for Asporin and Phosphorylated Smad2
Objective: To detect and quantify the protein levels of asporin and phosphorylated Smad2 (p-Smad2) in chondrocyte lysates.
Materials:
-
Lysis Buffer (RIPA): 20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, 0.1% SDS.[9] Just before use, add protease and phosphatase inhibitors (e.g., 1mM PMSF, 5 µg/ml aprotinin, 5 µg/ml leupeptin, sodium pyrophosphate, and beta-glycerophosphate).[9][15]
-
Primary antibodies:
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and blotting apparatus.
-
PVDF membrane.
-
Chemiluminescent substrate.
Protocol:
-
Cell Lysis:
-
Wash chondrocyte monolayers with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
For p-Smad2 detection, sonicate the lysate to ensure the release of nuclear proteins.[15][18]
-
Incubate on ice for 30 minutes with agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensity using densitometry software.
-
Quantitative Real-Time PCR (qPCR) for ASPN, Aggrecan, and Collagen Type II
Objective: To measure the relative mRNA expression levels of asporin and key cartilage matrix genes.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan qPCR master mix.
-
qPCR instrument.
-
Primers:
-
Human ASPN: (Forward and reverse sequences to be obtained from specific publications or designed). A commercial mouse primer pair is available from OriGene (MP200981): Forward: CTTCCCAAATCATTAGCAGAACTC, Reverse: CCGTTGTTCTCAAGAGGGTTTGC.[19]
-
Human Aggrecan (ACAN): (Sequences can vary, an example is Forward: 5'-CTACCGCTGCACGCTACACC-3', Reverse: 5'-GACGCCACTGACCTTCCTCTC-3').
-
Human Collagen Type II (COL2A1): Forward: 5'-CCCTGAGTGGAAGAGTGGAG-3', Reverse: 5'-GAGGCGTGAGGTCTTCTGTG-3'.[3]
-
Human GAPDH (housekeeping gene): Forward: 5'-TCGACAGTCAGCCGCATCTTCTTT-3', Reverse: 5'-ACCAAATCCGTTGACTCCGACCTT-3'.[3]
-
Protocol:
-
RNA Extraction: Isolate total RNA from chondrocytes using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers (final concentration typically 200-500 nM), and cDNA template.
-
Run samples in triplicate.
-
-
Thermal Cycling:
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
-
Luciferase Reporter Assay for ASPN Promoter Activity
Objective: To measure the transcriptional activity of the asporin promoter in response to various stimuli.
Materials:
-
Luciferase reporter plasmid containing the ASPN promoter region upstream of the luciferase gene.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.
-
Chondrocytes.
-
Transfection reagent (e.g., Lipofectamine, X-tremeGENE).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed chondrocytes in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection:
-
Cell Treatment: After 24-48 hours, treat the transfected cells with the desired stimuli (e.g., cytokines, transcription factor overexpression).
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add passive lysis buffer and incubate at room temperature to lyse the cells.[2]
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate (stop and glow) and measure the luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as relative luciferase units (RLU) or fold change compared to the control.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: ASPON inhibits TGF-β signaling in chondrocytes.
Caption: Regulation of Asporin expression in chondrocytes.
Conclusion
Asporin is a key negative regulator of chondrocyte anabolic activity through its potent inhibition of the TGF-β signaling pathway. Its expression is intricately controlled by a network of cytokines, transcription factors, and microRNAs, highlighting its central role in cartilage homeostasis. A deeper understanding of these signaling pathways is paramount for the development of novel therapeutic strategies aimed at mitigating cartilage degradation in osteoarthritis and promoting cartilage repair. The experimental protocols and data presented in this guide offer a robust framework for researchers to further elucidate the multifaceted role of asporin in chondrocyte biology.
References
- 1. Elevated Levels of Cartilage Oligomeric Matrix Protein during In Vitro Cartilage Matrix Generation Decrease Collagen Fibril Diameter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. Type II collagen and glycosaminoglycan expression induction in primary human chondrocyte by TGF-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. A protocol for gene expression analysis of chondrocytes from bovine osteochondral plugs used for biotribological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nsjbio.com [nsjbio.com]
- 10. Asporin expression is highly regulated in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Asporin Expression Is Highly Regulated in Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.jp]
- 16. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 17. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. benchchem.com [benchchem.com]
- 19. origene.com [origene.com]
- 20. researchgate.net [researchgate.net]
- 21. Identifying the role of ASPN and COMP genes in knee osteoarthritis development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bowdish.ca [bowdish.ca]
Asporin (ASPN) Expression in Cancer: A Technical Guide for Researchers
An In-depth Technical Guide on the Role of Asporin in Carcinogenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asporin (ASPN) is a member of the small leucine-rich proteoglycan (SLRP) family, characterized by a unique N-terminal poly-aspartate (poly-D) domain.[1] Primarily secreted into the extracellular matrix (ECM) by cancer-associated fibroblasts (CAFs), ASPN has emerged as a critical regulator in the tumor microenvironment.[2][3] Its expression is dysregulated in numerous malignancies, where it can function as either an oncogene or a tumor suppressor, depending on the cancer type and cellular context.[4] This guide provides a comprehensive overview of ASPN expression across various cancers, its prognostic significance, associated signaling pathways, and detailed experimental protocols for its study.
Data Presentation: Quantitative Analysis of ASPN Expression and Prognostic Value
The following tables summarize the quantitative data on ASPN expression and its prognostic implications across different cancer types.
Table 1: Differential Expression of ASPN in Cancer Tissues Compared to Normal Tissues
| Cancer Type | Method | Sample Size (Tumor/Normal) | Finding | Fold Change/Percentage | Reference |
| Gastric Cancer | IHC | 436 / 92 | Higher protein expression in tumor | 51.8% in tumor vs. 23.9% in normal | [5] |
| qRT-PCR | 42 / 42 | Upregulated mRNA expression in tumor | ~61.9% of patients showed upregulation | [6] | |
| TCGA RNA-Seq | 407 / Matched Normal | Upregulated mRNA expression in tumor | Significant upregulation (p ≤ 0.001) | [1][6] | |
| Colorectal Cancer | IHC | 88 / 88 | Higher cytoplasmic protein expression in tumor | 71.6% of tumors showed higher expression | [7] |
| Prostate Cancer | mRNA Array | 36 / 14 | Upregulated mRNA expression in tumor | 1.3-fold increase in tumor | [5] |
| IHC | 326 / Benign | Higher stromal protein expression in tumor | 91% of benign samples had H-score < 30 | [5] | |
| Pancreatic Cancer | Microarray | 36 / 36 | Upregulated mRNA expression in tumor | Data available in GEO: GSE15471 | [8] |
| Breast Cancer | mRNA Array | 1280 (across subtypes) | Higher expression in luminal-A, lower in basal-like | - | [9] |
Table 2: Prognostic Significance of ASPN Expression in Various Cancers
| Cancer Type | Endpoint | Patient Cohort Size | Finding | Hazard Ratio (HR) / Odds Ratio (OR) (95% CI) | p-value | Reference |
| Gastric Cancer | Overall Survival (5-year) | 436 | High ASPN expression correlates with poorer survival | 28.8% (High ASPN) vs. 53.8% (Low ASPN) survival rate | < 0.05 | [5] |
| Overall Survival | TCGA | High ASPN expression correlates with poorer survival | HR: 1.004 (1.000-1.009) | 0.036 | ||
| Colorectal Cancer | Overall Survival | TCGA | High ASPN expression correlates with poorer survival | HR: 1.915 (for a 7-gene signature including ASPN) | 0.002 | [10] |
| Disease-Free Survival | 88 | High ASPN expression correlates with poorer survival | - | < 0.05 | [7] | |
| Prostate Cancer | Biochemical Recurrence | 36 | High ASPN mRNA correlates with higher recurrence rate | - | 0.0011 | [5] |
| Biochemical Recurrence | 326 | High ASPN protein (H-score > 150) correlates with higher recurrence rate | 41% vs 22% recurrence rate | 0.0077 | [5] | |
| Breast Cancer | Overall Survival | 375 | Low ASPN mRNA correlates with decreased survival | HR: 0.58 (0.37-0.91) | 0.017 | [9][11] |
| Lymph Node Metastasis (TNBC) | - | No significant association found in one study | - | - | [12] |
Signaling Pathways Involving Asporin
ASPN modulates several key signaling pathways implicated in cancer progression, including the Transforming Growth Factor-beta (TGF-β), Epidermal Growth Factor Receptor (EGFR), and CD44 pathways.
TGF-β Signaling Pathway
ASPN can exhibit a dual role in regulating TGF-β signaling. In some contexts, it acts as a negative regulator by directly binding to TGF-β and inhibiting its interaction with its receptors.[13] Conversely, intracellular ASPN can promote TGF-β signaling by interacting with Smad2/3, facilitating their nuclear translocation and subsequent activation of target genes involved in the epithelial-to-mesenchymal transition (EMT).[4][14]
References
- 1. origene.com [origene.com]
- 2. Anti-ASPN Antibodies | Invitrogen [thermofisher.com]
- 3. Expression of asporin reprograms cancer cells to acquire resistance to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring ASPN as a pan-cancer biomarker with a focus on gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thorax.bmj.com [thorax.bmj.com]
- 6. Reciprocal interactions between tumor-associated macrophages and CD44-positive cancer cells via osteopontin/CD44 promote tumorigenicity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GEO Accession viewer [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A seven-gene signature predicts overall survival of patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel prognostic immunoscore based on The Cancer Genome Atlas to predict overall survival in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Breast Cancer Subtype is Associated With Axillary Lymph Node Metastasis: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TGFβ Signaling in the Pancreatic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The D-Repeat Domains of Asporin: A Technical Guide to Function and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Asporin (ASPN) is a key regulator of extracellular matrix (ECM) dynamics and cellular signaling, primarily through the functions of its unique N-terminal aspartic acid (D) repeat domains. As a member of the Small Leucine-Rich Proteoglycan (SLRP) family, asporin distinguishes itself by these polymorphic D-repeats, which directly mediate its interaction with critical signaling molecules, including Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein 2 (BMP-2). This technical guide provides an in-depth examination of the molecular functions of asporin's D-repeat domains, summarizing the quantitative data governing their interactions, detailing the experimental protocols used to elucidate their function, and visualizing the core signaling pathways they modulate. Understanding these domains is critical for developing novel therapeutic strategies for a range of pathologies, from osteoarthritis to cancer.
Core Functions of Asporin D-Repeat Domains
Asporin is structurally characterized by an N-terminal region containing a variable number of aspartic acid residues (the D-repeats), a central domain of leucine-rich repeats (LRRs), and a C-terminal domain. Unlike other class I SLRPs like decorin and biglycan, asporin lacks a glycosaminoglycan attachment site. The D-repeat region is the primary functional locus for asporin's regulatory activities.
Inhibition of TGF-β Signaling
The most well-characterized function of the asporin D-repeat domain is its role as a direct antagonist of the TGF-β signaling pathway.
-
Direct Binding to TGF-β1: Asporin physically interacts with TGF-β1.[1][2] This interaction is mediated by the LRR region of asporin (specifically amino acids 159-205), but the D-repeat polymorphism significantly influences the efficacy of this inhibition.[3][4] The binding affinity (Kd) of an asporin peptide to recombinant TGF-β1 has been determined to be approximately 15 nM .[5]
-
Receptor Blockade: By binding to TGF-β1, asporin allosterically inhibits the ligand's ability to bind to its type II receptor (TβRII).[3][4] This blockade is the primary mechanism of signal suppression.
-
Downstream Effects: The inhibition of the TGF-β1/TβRII interaction prevents the subsequent phosphorylation and activation of downstream mediators Smad2 and Smad3, blocking their translocation to the nucleus and preventing the transcription of TGF-β target genes, such as those for aggrecan (AGC1) and type II collagen (COL2A1).[1][2]
Inhibition of BMP-2 Signaling
The D-repeat domains also negatively regulate signaling by BMP-2, another member of the TGF-β superfamily crucial for bone and cartilage formation.
-
Direct Interaction: Asporin co-localizes with and binds to BMP-2, functioning as a negative regulator of its activity.[3][6]
-
Allele-Specific Inhibition: The polymorphic nature of the D-repeats influences the degree of BMP-2 inhibition. The D14 allele inhibits BMP-2 signal transduction more efficiently than the D13 allele.[3] This contributes to the pathological role of the D14 variant in certain diseases.
Regulation of Collagen Mineralization
The polyaspartate tract of the D-repeat domain has a direct role in ECM biomineralization.
-
Calcium Binding: The negatively charged aspartic acid residues bind calcium ions.[3]
-
Hydroxyapatite Formation: This calcium binding regulates the formation of hydroxyapatite, the mineral component of bone, and promotes the mineralization of type I collagen by osteoblasts.[7] This function can be competitively inhibited by decorin.[7]
The D-Repeat Polymorphism in Disease
Genetic polymorphisms in the ASPN gene, resulting in a variable number of D-repeats, are associated with susceptibility to and severity of several diseases. The D13 and D14 alleles are the most extensively studied.
Osteoarthritis (OA)
The D14 allele is a known risk factor for osteoarthritis in certain populations.[1] By more potently inhibiting TGF-β and BMP-2, the D14 variant disrupts chondrogenesis and the maintenance of cartilage matrix, leading to progressive degeneration.[1][3]
Cancer
Asporin's role in cancer is context-dependent, exhibiting both tumor-suppressive and oncogenic functions.
-
Tumor Suppression: As a secreted protein in the tumor microenvironment, asporin can inhibit TGF-β signaling, thereby suppressing the epithelial-to-mesenchymal transition (EMT) and cancer stemness, which is associated with a better prognosis in some cancers like triple-negative breast cancer.[2][8]
-
Tumor Promotion: In contrast, intracellular (cytoplasmic) asporin has been shown to promote cancer progression. In colorectal cancer, cytoplasmic asporin interacts directly with Smad2/3, facilitating their nuclear translocation and activating the TGF-β pathway to promote cell migration and invasion.[4][9]
-
Prostate Cancer: Germline D-repeat polymorphisms are linked to metastatic progression. The D14 allele is associated with an increased risk of metastatic recurrence, while the D13 allele is associated with a reduced risk.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the function and disease association of asporin D-repeat polymorphisms.
Table 1: Biochemical Interaction Data
| Interacting Molecules | Assay Method | Quantitative Value | Reference |
| Asporin Peptide & TGF-β1 | MicroScale Thermophoresis (MST) | Kd = 15 nM | [5] |
Table 2: Disease Association Odds Ratios (OR) and Hazard Ratios (HR)
| Disease | Polymorphism Comparison | Metric | Value (95% CI) | Significance (p-value) | Population Context | Reference |
| Osteoarthritis | D13 vs. Others | OR | 0.94 (0.89–0.99) | 0.027 | Meta-analysis (Combined) | [7][12] |
| Osteoarthritis | D14 vs. Others | OR | 1.13 (0.98–1.31) | 0.102 | Meta-analysis (Combined) | [7] |
| Metastatic Prostate Cancer | D14 Homozygous | HR | 1.72 (1.05–2.81) | 0.032 | Post-prostatectomy | [10] |
| Metastatic Prostate Cancer | D13/D14 Heterozygous | HR | 1.86 (1.03–3.35) | 0.040 | Post-prostatectomy | [10] |
| Metastatic Prostate Cancer | D13 Homozygous | HR | 0.44 (0.21–0.94) | 0.035 | Post-prostatectomy | [10] |
Key Experimental Protocols
The following protocols are synthesized from methodologies reported in seminal studies investigating asporin function.[1][8][9]
Protocol: Solid-Phase Binding Assay for ASPN-TGF-β1 Interaction
This assay quantifies the direct binding of asporin to immobilized TGF-β1.
-
Coating: Coat wells of a 96-well high-binding microplate with 100 µL of recombinant human TGF-β1 (e.g., 1 µg/mL in PBS) overnight at 4°C. Include non-coated wells as a negative control.
-
Blocking: Wash wells three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by incubating with 200 µL of 1% BSA in PBST for 1 hour at room temperature.
-
Binding: Wash wells three times with PBST. Add 100 µL of biotinylated recombinant asporin (e.g., D13 or D14 variants) at various concentrations to the wells. For competition assays, add unlabeled asporin simultaneously. Incubate for 2 hours at room temperature.
-
Detection: Wash wells five times with PBST. Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) and incubate for 1 hour at room temperature in the dark.
-
Quantification: Wash wells five times with PBST. Add 100 µL of a colorimetric HRP substrate (e.g., TMB). Stop the reaction with 50 µL of 2N H₂SO₄. Measure absorbance at 450 nm using a microplate reader.
Protocol: Co-Immunoprecipitation (Co-IP) for Cytoplasmic ASPN-Smad2/3 Interaction
This protocol is designed to validate the intracellular interaction between asporin and Smad2/3 in cancer cells.
-
Cell Lysis: Culture colorectal cancer cells (e.g., HCT-8 or RKO) to 80-90% confluency. Wash cells with ice-cold PBS and lyse on ice using a non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 10% glycerol) supplemented with a protease inhibitor cocktail.
-
Lysate Pre-clearing: Scrape cells, collect lysate, and centrifuge at 12,000 rpm for 30 minutes at 4°C. Transfer the supernatant to a new tube. Add 20 µL of Protein A/G agarose (B213101) beads and 1 µg of control IgG to the lysate. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a new tube. Add 2-4 µg of anti-ASPN antibody (or anti-Smad2/3 antibody for reverse IP) and incubate overnight on a rotator at 4°C.
-
Complex Capture: Add 40 µL of fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation (1,000 x g for 1 min). Discard the supernatant. Wash the beads three to five times with 500 µL of ice-cold lysis buffer.
-
Elution and Analysis: After the final wash, resuspend the beads in 2X SDS-PAGE loading buffer and boil for 10 minutes to elute the protein complexes. Analyze the eluate by Western blotting using antibodies against Smad2/3 and ASPN.
Protocol: Luciferase Reporter Assay for TGF-β Signaling Inhibition
This assay measures the functional consequence of asporin's activity on TGF-β-induced gene transcription.
-
Cell Transfection: Seed HEK293T cells (or a relevant chondrocyte/cancer cell line) in a 24-well plate. Co-transfect the cells with a TGF-β/SMAD-responsive luciferase reporter plasmid (e.g., pGL3-SBE4) and a constitutively active Renilla luciferase plasmid (for normalization). Optionally, co-transfect with a plasmid expressing the desired asporin D-repeat variant (e.g., D13 or D14).
-
Serum Starvation: After 24 hours, replace the medium with serum-free or low-serum medium and incubate for 12-24 hours to reduce basal signaling.
-
Treatment: Pre-treat cells with purified recombinant asporin protein for 1 hour (if not co-transfected).
-
Stimulation: Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 18-24 hours. Include an unstimulated control.
-
Lysis and Measurement: Wash cells with PBS and lyse using a passive lysis buffer. Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in luciferase activity relative to the unstimulated control.
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways and experimental logic described in this guide.
Caption: Extracellular asporin inhibits the canonical TGF-β/Smad pathway.
Caption: Cytoplasmic asporin promotes TGF-β signaling in some cancers.
Caption: Logical workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Conclusion and Future Directions
The D-repeat domains of asporin are potent, polymorphic regulators of key signaling pathways that govern tissue homeostasis, development, and disease. Their ability to directly bind and inhibit TGF-β family members places them at a critical control point for processes ranging from chondrogenesis to cancer metastasis. The allele-specific nature of this inhibition, particularly the enhanced suppressive activity of the D14 variant, provides a direct link between genotype and disease susceptibility.
For drug development professionals, asporin presents a compelling, albeit complex, target.
-
Targeting Extracellular Asporin: Developing agents that mimic the inhibitory function of the asporin D-repeats (e.g., peptide mimetics based on the TGF-β binding region) could offer a therapeutic strategy for diseases driven by excessive TGF-β signaling, such as fibrosis.
-
Targeting Intracellular Asporin: In cancers where cytoplasmic asporin promotes metastasis, strategies to inhibit its expression or its interaction with Smad proteins could prove beneficial.
-
Biomarker Potential: The D-repeat genotype itself serves as a prognostic biomarker, helping to stratify patients by risk of metastatic progression in diseases like prostate cancer.
Future research should focus on obtaining high-resolution structures of the asporin-ligand complexes to facilitate rational drug design and further exploring the distinct intracellular and extracellular roles of asporin across a wider range of pathologies. A deeper understanding of these multifaceted domains will be essential to fully harness their therapeutic potential.
References
- 1. An aspartic acid repeat polymorphism in asporin inhibits chondrogenesis and increases susceptibility to osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asporin Is a Fibroblast-Derived TGF-β1 Inhibitor and a Tumor Suppressor Associated with Good Prognosis in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Cytoplasmic Asporin promotes cell migration by regulating TGF-β/Smad2/3 pathway and indicates a poor prognosis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asporin, an extracellular matrix protein, is a beneficial regulator of cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Association of aspartic acid repeat polymorphism in the asporin gene with osteoarthritis of knee, hip, and hand: A PRISMA-compliant meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asporin Is a Fibroblast-Derived TGF-β1 Inhibitor and a Tumor Suppressor Associated with Good Prognosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship between asporin and extracellular matrix behavior: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Germline Variants in Asporin Vary by Race, Modulate the Tumor Microenvironment and are Differentially Associated with Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarship.libraries.rutgers.edu]
- 12. Association of aspartic acid repeat polymorphism in the asporin gene with osteoarthritis of knee, hip, and hand: A PRISMA-compliant meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Asporin's Dichotomous Interaction with TGF-β Signaling: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Asporin (ASPN), a member of the small leucine-rich proteoglycan (SLRP) family, has emerged as a critical, yet complex, regulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Its role is highly context-dependent, functioning as both an inhibitor and a promoter of TGF-β activity across different cellular environments and disease states, including cancer and fibrosis. Extracellularly, ASPN can directly bind to and sequester TGF-β, preventing its interaction with cell surface receptors and thereby inhibiting downstream signaling. Conversely, in other contexts, ASPN promotes TGF-β signaling by enhancing the stability and recycling of the TGF-β type I receptor (TβRI) or by acting intracellularly to facilitate the nuclear translocation of Smad complexes. This guide provides a detailed examination of these dual mechanisms, presents quantitative data from key studies, outlines experimental protocols for investigating this interaction, and visualizes the core pathways, offering a comprehensive resource for professionals in the field.
Introduction to Core Components
Asporin (ASPN)
Asporin is an extracellular matrix protein belonging to the class I SLRP family.[1] Unlike other family members such as decorin and biglycan, ASPN is distinguished by a unique N-terminal region containing a stretch of aspartic acid (D) residues.[1][2] While its expression is low in most normal tissues, it is frequently dysregulated in various pathologies.[3] ASPN has been identified as a key factor in bone and joint diseases, and more recently, as a significant modulator of cancer progression and fibrosis through its interaction with critical signaling pathways, most notably TGF-β.[1][2]
The TGF-β Signaling Pathway
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[4][5] The canonical pathway is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), a serine/threonine kinase.[6] This binding recruits and phosphorylates the TGF-β type I receptor (TβRI), which in turn phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[7][8] The activated p-Smad2/3 complex then binds with the common mediator Smad4, translocates to the nucleus, and binds to Smad Binding Elements (SBEs) on target gene promoters to regulate their transcription.[4][5]
The Dualistic Role of Asporin in Modulating TGF-β Signaling
Asporin's interaction with the TGF-β pathway is not monolithic; it exhibits both antagonistic and agonistic behaviors depending on the cellular location and pathological context.
Extracellular Inhibition of TGF-β Signaling
In several contexts, particularly in breast cancer and chondrocytes, ASPN functions as a direct inhibitor of TGF-β signaling.[9][10][11] Secreted into the extracellular matrix, ASPN physically interacts with TGF-β1.[12] This binding is mediated by a specific region within the ASPN protein, comprising amino acids 159-205.[1][10] By sequestering TGF-β1, ASPN prevents the ligand from binding to its TβRII receptor, thereby blocking the initiation of the entire downstream Smad phosphorylation cascade.[2][11][13] This inhibitory role positions ASPN as a tumor suppressor in certain cancers, such as triple-negative breast cancer, where it can suppress TGF-β-driven EMT and cell migration.[1][10][14]
Caption: Extracellular ASPN binds TGF-β1, blocking receptor interaction and inhibiting Smad signaling.
Promotion of TGF-β Signaling
In contrast to its inhibitory role, ASPN can also enhance TGF-β signaling through at least two distinct mechanisms.
2.2.1 Intracellular Interaction with Smad Proteins In colorectal cancer, ASPN has been shown to function as an intracellular protein.[11][15] Cytoplasmic ASPN directly interacts with the Smad2/3 complex.[1][11][15] This interaction facilitates the translocation of the phosphorylated Smad complex into the nucleus, thereby amplifying the transcriptional response to TGF-β stimulation and promoting the expression of genes related to EMT, cell migration, and invasion.[7][15] This demonstrates a pro-oncogenic role for ASPN that is entirely distinct from its extracellular function.[11]
Caption: Cytoplasmic ASPN binds p-Smad2/3, enhancing nuclear translocation and gene expression.
2.2.2 Regulation of TβRI Receptor Recycling In the context of pulmonary fibrosis, ASPN enhances TGF-β signaling by modulating receptor trafficking.[16][17] ASPN knockdown was shown to inhibit TGF-β/Smad signaling by destabilizing the TβRI receptor.[7][16] Further investigation revealed that ASPN facilitates the recycling of TβRI back to the cell surface in a process dependent on the small GTPase Rab11.[6][16] By preventing the lysosome-mediated degradation of TβRI, ASPN ensures a sustained receptor presence on the plasma membrane, leading to heightened sensitivity and a potentiated response to TGF-β ligands.[7][16][17]
Caption: ASPN and Rab11 promote TβRI recycling, preventing its degradation and enhancing signaling.
Quantitative Data from Key Studies
The following tables summarize quantitative findings from studies investigating the ASPN-TGF-β interaction.
Table 1: Effects of Asporin on TGF-β-Mediated Cellular Processes
| Experimental Model | Treatment/Condition | Observed Effect | Fold Change / Significance | Reference |
|---|---|---|---|---|
| In vivo Murine TNBC Model | Tumors expressing Asporin | Reduced tumor growth | ~2-fold | [10][14] |
| In vivo Murine TNBC Model | Tumors expressing Asporin | Reduced metastatic properties | ~3-fold | [10][14] |
| Human Breast Carcinoma (IHC) | HR+ vs. TNBC/HER2+ tumors | Higher Asporin expression in HR+ | ~4-fold (p = 0.001) | [14] |
| CT26 Colonic Tumor Cells | Treatment with Aspirin (B1665792) (3-3.5 µM) | Increased TGF-β1 secretion | p=0.0159 (36h), p=0.0203 (48h) | [18] |
| Primary Mouse Lung Fibroblasts | ASPN knockdown + TGF-β (5 ng/ml) | Reduced α-SMA mRNA levels | Statistically significant | [7] |
| Primary Mouse Lung Fibroblasts | ASPN knockdown + TGF-β (5 ng/ml) | Reduced p-Smad2 nuclear translocation | Visually confirmed by IF |[7] |
Table 2: Reagents and Concentrations Used in In Vitro Assays
| Assay Type | Cell Line / Type | Reagent | Concentration | Purpose | Reference |
|---|---|---|---|---|---|
| Western Blot | EpRAS cells | TGF-β1 | 5 ng/ml | Induce Smad2 phosphorylation | [9] |
| Western Blot | EpRAS cells | Asporin peptide (159-205) | 10 µg/ml | Inhibit TGF-β1 effect | [9] |
| Luciferase Reporter Assay | Primary mouse lung fibroblasts | TGF-β | 5 ng/ml | Activate SBE reporter construct | [7] |
| Cell Migration | EpRAS cells | TGF-β1 | 5 ng/ml | Stimulate cell migration |[9] |
Key Experimental Methodologies
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate direct physical interaction between proteins within a cell. It was instrumental in showing that cytoplasmic ASPN binds to Smad2/3 and that ASPN interacts with Rab11.[6][15]
Protocol Outline:
-
Cell Lysis: Culture and harvest cells (e.g., CRC cells or lung fibroblasts). Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with control IgG and protein A/G beads to minimize non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to a target protein (e.g., anti-ASPN).
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture. The beads will bind the antibody, "pulling down" the target protein and any interacting partners.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Detection: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (e.g., anti-Smad2/3 or anti-Rab11).
Caption: Workflow for demonstrating protein-protein interactions using Co-Immunoprecipitation.
TGF-β/SBE Luciferase Reporter Assay
This assay quantitatively measures the activity of the canonical TGF-β/Smad signaling pathway by linking it to the expression of a reporter gene (luciferase).[7]
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., HEK293 or primary fibroblasts) in a multi-well plate one day prior to transfection.[4]
-
Transfection: Co-transfect cells with two plasmids:
-
Treatment: After 24 hours, treat the transfected cells with the test compounds (e.g., TGF-β1, ASPN, or inhibitors) for a specified duration (typically 18-24 hours).[4][7]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Perform a dual-luciferase assay.[4] First, add the firefly luciferase substrate and measure the luminescence. Then, add a quenching reagent and the Renilla luciferase substrate to measure the second signal in the same well.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized values between different treatment groups to determine the effect on pathway activity.
Caption: Workflow for quantifying TGF-β/Smad pathway activity using a dual-luciferase reporter.
Cell Surface Biotinylation Assay
This method is used to specifically label and quantify proteins on the cell surface, making it ideal for studying receptor trafficking and recycling, as was done for TβRI.[16][17]
Protocol Outline:
-
Cell Culture: Grow cells to confluency.
-
Biotinylation: Cool cells to 4°C to halt membrane trafficking. Incubate cells with a non-membrane-permeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) to label all surface proteins.
-
Quenching: Quench the reaction with a quenching buffer (e.g., glycine (B1666218) or Tris) to inactivate excess biotin (B1667282) reagent.
-
Experimental Treatment: For recycling assays, allow internalization to occur at 37°C. Then, strip remaining surface biotin with a reducing agent. Warm the cells again for a defined period to allow biotinylated receptors from the internal pool to recycle back to the surface.
-
Cell Lysis: Lyse the cells in a suitable buffer.
-
Streptavidin Pulldown: Incubate the lysate with streptavidin-coated beads to capture all biotinylated proteins.
-
Analysis: Wash the beads and elute the captured proteins. Analyze the amount of the protein of interest (e.g., TβRI) via Western blotting.
Conclusion and Implications for Drug Development
The interaction between Asporin and TGF-β signaling is a compelling example of molecular context-dependency. ASPN's ability to act as both a brake and an accelerator on this critical pathway highlights its potential as a sophisticated therapeutic target.
-
For Fibrotic Diseases: In conditions like idiopathic pulmonary fibrosis where ASPN promotes TGF-β signaling, targeting ASPN could be a novel anti-fibrotic strategy.[16] Inhibiting the ASPN-Rab11 interaction or reducing ASPN expression could destabilize TβRI and dampen the pro-fibrotic response.
-
For Oncology: The role of ASPN in cancer is more nuanced. In triple-negative breast cancer, increasing ASPN levels or using ASPN-derived peptides (e.g., the 159-205 fragment) could serve as a therapeutic strategy to inhibit TGF-β-driven metastasis.[1][10] Conversely, in colorectal cancer where cytoplasmic ASPN is pro-oncogenic, inhibiting its function or its interaction with Smad proteins could be beneficial.[11][15]
Future research must focus on elucidating the precise molecular switches that determine whether ASPN is secreted to act as an inhibitor or retained in the cytoplasm to function as a promoter. Understanding these regulatory mechanisms will be paramount for designing targeted therapies that can effectively leverage the complex biology of the Asporin-TGF-β axis.
References
- 1. ASPORIN: A root of the matter in tumors and their host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression, regulation and function of asporin, a susceptibility gene in common bone and joint diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asporin Is a Fibroblast-Derived TGF-β1 Inhibitor and a Tumor Suppressor Associated with Good Prognosis in Breast Cancer | PLOS Medicine [journals.plos.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Targeting Asporin in Lung Fibrosis: A New Approach to an Old Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Asporin Is a Fibroblast-Derived TGF-β1 Inhibitor and a Tumor Suppressor Associated with Good Prognosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Multifaceted Roles of Asporin in Cancer: Current Understanding [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Knockdown of asporin affects transforming growth factor-β1-induced matrix synthesis in human intervertebral annulus cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asporin Is a Fibroblast-Derived TGF-β1 Inhibitor and a Tumor Suppressor Associated with Good Prognosis in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytoplasmic Asporin promotes cell migration by regulating TGF-β/Smad2/3 pathway and indicates a poor prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Asporin Promotes TGF-β-induced Lung Myofibroblast Differentiation by Facilitating Rab11-Dependent Recycling of TβRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. TGF-β1 mediates the effects of aspirin on colonic tumor cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
Asporin's Regulatory Role in Collagen Fibrillogenesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Asporin, a class I small leucine-rich proteoglycan (SLRP), is a critical regulator of extracellular matrix (ECM) dynamics, with a pronounced influence on collagen fibrillogenesis.[1] Its dysregulation is implicated in numerous pathologies characterized by altered collagen deposition, including osteoarthritis, fibrosis, and cancer.[2][3] This document provides a comprehensive technical overview of the molecular mechanisms through which asporin governs the assembly of collagen fibrils. It details asporin's direct interaction with collagen, its modulation of key signaling pathways like TGF-β, and presents quantitative data from in vivo studies. Furthermore, this guide includes detailed experimental protocols for investigating the asporin-collagen axis and visual diagrams of the core biological processes to facilitate a deeper understanding for research and therapeutic development.
Asporin: Structure and Function
Asporin is a 380-amino acid protein distinguished from other class I SLRPs, such as decorin and biglycan (B1168362), by a unique polymorphic stretch of aspartic acid (D-repeat) at its N-terminus.[1][4] While it shares sequence homology with decorin (54%) and biglycan (60%), it lacks a glycosaminoglycan attachment site, meaning it is not technically a proteoglycan.[1] Asporin is expressed in various collagen-rich connective tissues, including cartilage, bone, and periodontal ligaments.[4][5] Its primary functions include regulating the structure of collagen fibrils, modulating cell signaling, and influencing tissue mineralization.[4][6]
Direct Interaction with Collagen Fibrils
Asporin directly binds to type I collagen, a fundamental interaction for its regulatory role in fibrillogenesis.[6][7] This binding is mediated through its leucine-rich repeat (LRR) domain.[7]
Competitive Binding: Studies have shown that asporin competes with decorin, another well-characterized SLRP, for binding sites on type I collagen.[6] This competition suggests a sophisticated regulatory mechanism where the relative expression levels of asporin and decorin can fine-tune the collagen matrix assembly. Biglycan, however, does not appear to compete with asporin for collagen binding.[6] The polyaspartate domain of asporin is also capable of binding calcium, which may play a role in the mineralization of the collagen matrix.[6]
In Vivo Evidence: Regulation of Collagen Fibril Structure
The in vivo role of asporin in regulating collagen fibril architecture has been primarily investigated using knockout (KO) mouse models. These studies have yielded tissue-specific and sometimes contrasting results, highlighting the complexity of asporin's function.
| Model System | Tissue | Key Findings on Collagen Fibrils | Functional Consequence | Reference |
| Aspn-/- Mouse | Skin | 7% thinner collagen fibrils (not statistically significant). | Increased skin mechanical toughness. | [8][9] |
| PLAP-1/Asporin KO Mouse | Periodontal Ligament (PDL) | Significantly increased diameter of collagen fibrils. | Decreased mechanical strength (lower stress required for tooth extraction). | [10] |
These findings suggest that asporin's effect on collagen fibril diameter is context-dependent, potentially influenced by the specific tissue environment, the presence of other interacting ECM proteins, and the mechanical forces at play. In skin, asporin deficiency leads to tougher tissue despite a tendency towards thinner fibrils, which may be a compensatory effect from altered glycosaminoglycan content and increased decorin and biglycan levels.[8] Conversely, in the periodontal ligament, where asporin expression is naturally very high, its absence leads to thicker, less organized fibrils and reduced tissue strength.[10]
Modulation of Signaling Pathways
Asporin exerts significant control over collagen synthesis and matrix deposition by modulating key signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) pathway.
The TGF-β Signaling Pathway
The TGF-β pathway is a central regulator of fibrosis and ECM production. Asporin's interaction with this pathway is multifaceted and can be either inhibitory or agonistic depending on the cellular context and its localization (extracellular vs. intracellular).[4][11]
-
Inhibition: In chondrocytes and some cancers, extracellular asporin can bind directly to TGF-β1, preventing it from interacting with its receptors (TβRI/TβRII) and thereby inhibiting downstream Smad2/3 signaling.[4][5] This leads to a decrease in the expression of cartilage matrix genes, such as aggrecan and type II collagen.[4]
-
Promotion: In other contexts, such as pulmonary fibrosis and colorectal cancer, asporin promotes TGF-β signaling.[11][12] It has been shown to facilitate the recycling of the TGF-β type I receptor (TβRI) to the cell surface in a Rab11-dependent manner, which enhances cellular sensitivity to TGF-β.[12][13][14] This leads to increased myofibroblast differentiation and collagen production.[14] Intracellular asporin can also directly interact with Smad2/3, promoting its nuclear translocation.[11]
Experimental Protocols
Investigating the role of asporin in collagen fibrillogenesis requires specific biochemical and imaging techniques.
Protocol: Solid-Phase Asporin-Collagen Binding Assay
This protocol quantifies the direct binding of asporin to type I collagen.
-
Plate Coating: Coat wells of a 96-well microtiter plate with 100 µL of type I collagen (e.g., 10 µg/mL in 0.012 M HCl) overnight at 4°C.
-
Blocking: Wash the wells three times with phosphate-buffered saline (PBS). Block non-specific binding sites by incubating with 200 µL of blocking buffer (e.g., 3% non-fat dried milk in PBS) for 2 hours at room temperature.
-
Binding: Wash the wells again with PBS containing 0.05% Tween 20 (PBST). Add increasing concentrations of purified recombinant His-tagged asporin (e.g., 0-1000 nM) in binding buffer (PBST with 1% non-fat milk) to the wells. Incubate for 2-3 hours at room temperature.
-
Primary Antibody: Wash wells thoroughly with PBST. Add a primary antibody against the His-tag (e.g., mouse anti-His, 1:1000 dilution in binding buffer) and incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash wells with PBST. Add an alkaline phosphatase-conjugated secondary antibody (e.g., anti-mouse IgG-AP, 1:5000 dilution) and incubate for 1 hour.
-
Detection: Wash wells with PBST and then with detection buffer. Add an appropriate alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate).
-
Quantification: Measure the absorbance at 405 nm using a plate reader. The absorbance is proportional to the amount of bound asporin.[15]
Protocol: Transmission Electron Microscopy (TEM) of Collagen Fibrils
This method is used to visualize and measure collagen fibril ultrastructure.
-
Tissue Fixation: Fix small pieces of tissue (e.g., skin, tendon) in a primary fixative (e.g., 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M sodium cacodylate buffer, pH 7.4) overnight at 4°C.
-
Post-fixation: Rinse the samples in buffer and post-fix with 1% osmium tetroxide in 0.1 M cacodylate buffer for 1-2 hours at 4°C.
-
Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltration & Embedding: Infiltrate the samples with resin (e.g., Epon) and embed them in molds. Polymerize the resin in an oven at 60°C for 48 hours.
-
Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome equipped with a diamond knife.
-
Staining: Mount the sections on copper grids and stain with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
-
Imaging & Analysis: Examine the sections using a transmission electron microscope. Capture images of cross-sectioned collagen fibrils at high magnification. Use image analysis software (e.g., ImageJ) to measure the diameter of a large number of fibrils (n > 500) to determine the average diameter and distribution.[8][10]
Role in Pathological Fibrillogenesis: Keloids
In pathological states like keloid formation, asporin is the most strongly expressed gene.[16] Its overexpression leads to a disorganized network of thick, wavy collagen fibers, characteristic of keloid tissue.[16] Asporin achieves this by inducing calcification of the collagen matrix, which prevents fibroblasts from remodeling the ECM.[16] This disrupts the mechanosignaling between cells, blocking their differentiation into mature myofibroblasts and promoting a state of continuous, immature fibroblast proliferation and collagen deposition.[16][17]
Conclusion and Future Directions
Asporin is a potent and context-dependent regulator of collagen fibrillogenesis. It acts through direct binding to collagen, competing with other SLRPs like decorin, and by modulating critical signaling pathways, primarily TGF-β. In vivo evidence from knockout mice reveals that its influence on collagen fibril architecture is highly tissue-specific. The dual nature of its interaction with TGF-β signaling presents a complex challenge for therapeutic targeting but also offers opportunities for nuanced interventions.
Future research should focus on:
-
Elucidating the precise structural basis of the asporin-collagen interaction.
-
Identifying the molecular switches that determine whether asporin inhibits or promotes TGF-β signaling in different cellular environments.
-
Developing tissue-specific inhibitors or mimics of asporin function for therapeutic use in fibrosis, osteoarthritis, and other ECM-related disorders.[3]
Understanding the intricate regulatory network governed by asporin is paramount for developing novel strategies to treat diseases of collagen deposition.
References
- 1. Relationship between asporin and extracellular matrix behavior: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are ASPN inhibitors and how do they work? [synapse.patsnap.com]
- 4. ASPORIN: A root of the matter in tumors and their host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and regulation of the osteoarthritis-associated protein asporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asporin competes with decorin for collagen binding, binds calcium and promotes osteoblast collagen mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asporin, an extracellular matrix protein, is a beneficial regulator of cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asporin-deficient mice have tougher skin and altered skin glycosaminoglycan content and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mice Lacking PLAP-1/Asporin Show Alteration of Periodontal Ligament Structures and Acceleration of Bone Loss in Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Multifaceted Roles of Asporin in Cancer: Current Understanding [frontiersin.org]
- 12. Asporin Promotes TGF-β-induced Lung Myofibroblast Differentiation by Facilitating Rab11-Dependent Recycling of TβRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Asporin in Lung Fibrosis: A New Approach to an Old Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Asporin inhibits collagen matrix-mediated intercellular mechanocommunications between fibroblasts during keloid progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Role of Asporin in Osteoarthritis Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asporin (ASPN), a small leucine-rich proteoglycan (SLRP), has emerged as a key player in the complex pathogenesis of osteoarthritis (OA). Predominantly expressed in the extracellular matrix of cartilage, its dysregulation is increasingly linked to the progressive degradation of articular cartilage that characterizes this debilitating disease. This technical guide provides a comprehensive overview of the current understanding of Asporin's role in OA, focusing on its genetic associations, molecular mechanisms, and its potential as a biomarker and therapeutic target. We delve into the intricate signaling pathways modulated by Asporin, present quantitative data on its expression and genetic risk factors, and provide detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the field of osteoarthritis.
Introduction
Osteoarthritis is a leading cause of disability worldwide, characterized by the progressive breakdown of joint cartilage.[1] The etiology of OA is multifactorial, with genetic predisposition, aging, and mechanical stress all contributing to its onset and progression.[1] Asporin, a member of the class I SLRP family, has gained significant attention for its involvement in OA pathogenesis.[1] Unlike other SLRPs, Asporin is unique in its lack of a glycosaminoglycan attachment site and the presence of a polymorphic aspartic acid (D) repeat at its N-terminus.[2] Accumulating evidence suggests that elevated levels of Asporin in osteoarthritic cartilage contribute to disease progression by interfering with critical signaling pathways that maintain cartilage homeostasis.[3][4]
Genetic Association of Asporin with Osteoarthritis
The gene encoding Asporin (ASPN) contains a polymorphic region of repeating aspartic acid (D) residues in its N-terminus. The number of these D-repeats varies, with the D13 and D14 alleles being the most common. Numerous studies have investigated the association between these polymorphisms and the risk of developing OA, although the results have been inconsistent across different populations.[1][5][6] Meta-analyses have been conducted to pool data from these studies and provide a more robust assessment of this association.
Data Presentation: Asporin D-Repeat Polymorphisms and Osteoarthritis Risk
The following table summarizes the findings from several meta-analyses investigating the association between ASPN D-repeat polymorphisms and the risk of knee, hip, and hand osteoarthritis.
| Allele Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Population/Study Details | Reference |
| D14 vs. D13 | 1.10 | 0.90 - 1.36 | 0.32 | Overall analysis of 11 case-control studies (4610 KOA cases, 3621 controls) | [5] |
| D14 vs. Other Alleles | 1.30 | 1.00 - 1.70 | 0.06 | Overall analysis of 11 case-control studies | [5] |
| D13 vs. Other Alleles | 0.93 | 0.82 - 1.06 | 0.33 | Overall analysis of 11 case-control studies | [5] |
| D13 vs. Other Alleles | 0.94 | 0.89 - 0.99 | 0.027 | Combined population (4975 OA patients, 3754 controls) for knee, hip, and/or hand OA. | [7][8] |
| D14 vs. Other Alleles | 1.13 | 0.98 - 1.31 | 0.102 | All pooled studies for knee, hip, and/or hand OA. | [7] |
| D15 vs. Other Alleles | 1.05 | 0.95 - 1.17 | - | Overall population for knee OA. | [9] |
| D16 vs. Other Alleles | 1.01 | 0.80 - 1.28 | - | Overall population for knee OA. | [9] |
| D17 vs. Other Alleles | 1.28 | 0.91 - 1.80 | - | Overall population for knee OA. | [9] |
| rs3739606 (TT vs. CC) | 1.64 | 1.00 - 2.69 | 0.046 | Knee OA cases vs. controls. | [3] |
Asporin Expression in Osteoarthritis
Studies have consistently shown that Asporin expression is significantly upregulated in osteoarthritic cartilage compared to healthy cartilage.[3][4] This increased expression is thought to be a key contributor to the pathological changes observed in OA.
Data Presentation: Asporin Expression in Osteoarthritis
| Tissue/Cell Type | Expression Change in OA vs. Normal | Method of Quantification | Reference |
| Peripheral Blood Lymphocytes (PBLs) | ~2.64-fold increase in mRNA | Real-Time PCR | [3][10] |
| Intervertebral Discs | Significantly higher in degenerate discs | Microarray | [4] |
| Articular Cartilage | Abundantly expressed in OA cartilage | Immunohistochemistry | [3] |
Molecular Mechanisms of Asporin in Osteoarthritis Pathogenesis
The primary mechanism by which Asporin is thought to contribute to OA pathogenesis is through its interaction with and inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][3] TGF-β plays a crucial role in maintaining cartilage homeostasis by promoting the synthesis of extracellular matrix components such as aggrecan and type II collagen.[11][12] Asporin has been shown to directly bind to TGF-β1, preventing it from interacting with its type II receptor (TβRII), thereby inhibiting the downstream Smad signaling cascade.[2][13][14] This leads to a reduction in the expression of key cartilage matrix genes, ultimately contributing to cartilage degradation.[3][15] There is also evidence to suggest that Asporin can bind to Bone Morphogenetic Protein-2 (BMP-2), another member of the TGF-β superfamily, and negatively regulate its activity.[2][3] The interaction of Asporin with other signaling pathways, such as Toll-like receptor (TLR) signaling, is an area of ongoing investigation.
Signaling Pathway Diagram: Asporin Inhibition of TGF-β Signaling
Caption: Asporin inhibits TGF-β signaling by binding to TGF-β1 and preventing its interaction with the TβRII receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of Asporin in osteoarthritis.
Immunohistochemistry (IHC) for Asporin in Cartilage Tissue
This protocol outlines the steps for detecting Asporin protein in paraffin-embedded cartilage sections.
Materials:
-
Formalin-fixed, paraffin-embedded cartilage tissue sections (5-8 μm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Antigen retrieval solution (e.g., 10 mM citrate (B86180) buffer, pH 6.0)
-
Endogenous peroxidase blocking solution (e.g., 3% H₂O₂ in methanol)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-Asporin antibody (diluted in blocking buffer)
-
Secondary antibody: HRP-conjugated goat anti-rabbit/mouse IgG (diluted in blocking buffer)
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%; 5 minutes each).
-
Rinse with deionized water (2 x 5 minutes).[16]
-
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate slides in endogenous peroxidase blocking solution for 10-30 minutes at room temperature.[16]
-
Rinse with PBS (2 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature to block non-specific binding sites.[16]
-
-
Primary Antibody Incubation:
-
Incubate slides with the diluted anti-Asporin primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate slides with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[18]
-
-
Detection:
-
Counterstaining and Mounting:
Western Blot for Asporin in Chondrocytes
This protocol describes the detection of Asporin protein in chondrocyte lysates.
Materials:
-
Cultured chondrocytes
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
4x SDS sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-Asporin antibody (diluted in blocking buffer)
-
Secondary antibody: HRP-conjugated goat anti-rabbit/mouse IgG (diluted in blocking buffer)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL chemiluminescence detection kit
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash cultured chondrocytes with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[20]
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix an equal amount of protein (e.g., 20-30 µg) with 4x SDS sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[18]
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[20]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[21]
-
Incubate the membrane with the diluted anti-Asporin primary antibody overnight at 4°C.[20]
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[18][21]
-
-
Detection:
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate the membrane with the ECL chemiluminescence detection reagent.[20]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Real-Time PCR for ASPN mRNA Quantification in Cartilage
This protocol details the quantification of ASPN mRNA levels in cartilage tissue.
Materials:
-
Cartilage tissue samples
-
Liquid nitrogen
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
Reverse transcription kit
-
Real-time PCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for ASPN and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize frozen cartilage tissue in liquid nitrogen.
-
Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcription kit.[3]
-
-
Real-Time PCR:
-
Set up the real-time PCR reaction by mixing the cDNA, real-time PCR master mix, and primers for ASPN and the housekeeping gene.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
Experimental Workflows and Logical Relationships
Visualizing experimental workflows can aid in the design and execution of studies investigating the role of Asporin in OA.
Experimental Workflow Diagram: Investigating Asporin Function in OA
Caption: A typical experimental workflow for investigating the role of Asporin in osteoarthritis.
Asporin as a Therapeutic Target
The upregulation of Asporin in OA cartilage and its inhibitory effect on chondroprotective TGF-β signaling make it an attractive therapeutic target.[2] Strategies aimed at inhibiting Asporin function could potentially slow or even reverse the progression of cartilage degradation in OA. These strategies could include the development of small molecule inhibitors, therapeutic antibodies that neutralize Asporin, or gene therapies that reduce its expression in chondrocytes. However, further research is needed to fully elucidate the complex role of Asporin in joint homeostasis and to validate it as a safe and effective therapeutic target.[1]
Conclusion
Asporin plays a significant and multifaceted role in the pathogenesis of osteoarthritis. Its genetic association with OA, its increased expression in diseased cartilage, and its well-documented inhibition of the chondroprotective TGF-β signaling pathway firmly establish it as a key contributor to cartilage degradation. The detailed experimental protocols and visualized signaling pathways presented in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of Asporin in OA and to explore its potential as a novel therapeutic target. Future research should focus on elucidating the full spectrum of Asporin's interactions within the joint microenvironment, including its potential interplay with other signaling pathways, and on the development of targeted therapies to modulate its activity for the treatment of osteoarthritis.
References
- 1. Asporin and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression, regulation and function of asporin, a susceptibility gene in common bone and joint diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying the role of ASPN and COMP genes in knee osteoarthritis development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asporin, a susceptibility gene in osteoarthritis, is expressed at higher levels in the more degenerate human intervertebral disc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association between aspartic acid repeat polymorphism of the asporin gene and risk of knee osteoarthritis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Association of aspartic acid repeat polymorphism in the asporin gene with osteoarthritis of knee, hip, and hand: A PRISMA-compliant meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of aspartic acid repeat polymorphism in the asporin gene with osteoarthritis of knee, hip, and hand: A PRISMA-compliant meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An updated meta-analysis of the asporin gene D-repeat in knee osteoarthritis: effects of gender and ethnicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. imrpress.com [imrpress.com]
- 12. TGF-beta signaling in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms for asporin function and regulation in articular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An aspartic acid repeat polymorphism in asporin inhibits chondrogenesis and increases susceptibility to osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. urmc.rochester.edu [urmc.rochester.edu]
- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 18. sinobiological.com [sinobiological.com]
- 19. Immunohistochemistry Procedure [sigmaaldrich.com]
- 20. origene.com [origene.com]
- 21. ptglab.com [ptglab.com]
- 22. Quantitative analysis of gene expression in human articular cartilage from normal and osteoarthritic joints - PubMed [pubmed.ncbi.nlm.nih.gov]
Asporin: A Pivotal Biomarker in the Pathogenesis and Diagnosis of Joint Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Asporin (ASPN), a small leucine-rich proteoglycan (SLRP), has emerged as a critical player in the intricate molecular landscape of joint diseases, particularly osteoarthritis (OA). Its aberrant expression in diseased cartilage and its profound influence on key signaling pathways have positioned it as a promising biomarker for disease diagnosis, prognostication, and as a potential therapeutic target. This technical guide provides a comprehensive overview of the current understanding of asporin's role in joint pathology, detailing its molecular functions, associated signaling cascades, and methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the field of rheumatology and musculoskeletal disorders.
Introduction to Asporin
Asporin is an extracellular matrix protein predominantly found in skeletal tissues.[1] A distinguishing feature of asporin is the presence of an N-terminal region containing a variable number of aspartic acid (D) repeats.[2] This polymorphic D-repeat has been the subject of extensive research, with certain alleles, particularly the D14 allele, being associated with an increased susceptibility to osteoarthritis.[2] Asporin's role extends beyond a mere structural component of the cartilage matrix; it is an active modulator of critical cellular processes, most notably by antagonizing the transforming growth factor-beta (TGF-β) signaling pathway.[1][3]
Asporin Expression in Joint Disease: Quantitative Insights
While numerous studies have highlighted the upregulation of asporin in osteoarthritic cartilage compared to healthy tissue, there is a notable scarcity of standardized quantitative data on asporin concentrations in the serum and synovial fluid of patients with various joint diseases.[4] Most studies report on relative gene expression levels or focus on the genetic association of the D-repeat polymorphism.[5][6]
The table below summarizes the current understanding of asporin expression in joint disease, acknowledging the need for more robust quantitative studies to establish definitive biomarker thresholds.
| Biological Sample | Joint Disease | Key Findings | Quantitative Data (if available) | References |
| Articular Cartilage | Osteoarthritis (OA) | Significantly upregulated expression in OA cartilage compared to healthy cartilage. Expression levels correlate with the severity of cartilage degeneration. | Gene expression data often presented as fold-change. High levels observed in osteoarthritic subjects, with much lower levels in control subjects. | [4][7] |
| Intervertebral Disc | Degenerative Disc Disease | Higher asporin gene expression in more degenerate human intervertebral discs. | Average relative expression value of 7,123 (range 105 to 43,268) in laser-microdissected human disc tissue. Significantly greater expression in Thompson grade 4 discs vs. grades 1, 2, and 3 (P = 0.004). | [6] |
| Serum | Osteoarthritis (OA) | Limited and inconsistent data. Some studies suggest a potential for serum asporin to serve as a biomarker. | Specific mean concentrations (ng/mL or pg/mL) with standard deviations and p-values are not consistently reported across studies. | [7] |
| Serum | Rheumatoid Arthritis (RA) | No significant association found between asporin D-repeat polymorphism and susceptibility to RA. However, the D14 allele was associated with more frequent rheumatoid factor production. | Allele frequencies reported rather than protein concentrations. | [5] |
| Synovial Fluid | Osteoarthritis (OA) | Asporin is present in synovial fluid, but comprehensive quantitative comparisons with healthy controls are lacking. | Data on absolute concentrations are not readily available. | |
| Synovial Fluid | Rheumatoid Arthritis (RA) | Limited data available. | Data on absolute concentrations are not readily available. |
The Role of Asporin in Signaling Pathways
Asporin's primary mechanism of action in joint pathology involves its direct interaction with and inhibition of the TGF-β signaling pathway. This pathway is crucial for chondrocyte differentiation, proliferation, and extracellular matrix synthesis.
The Asporin-TGF-β Signaling Axis
Asporin directly binds to TGF-β1, preventing it from binding to its type II receptor (TβRII).[1] This inhibition of the ligand-receptor interaction blocks the downstream phosphorylation of Smad2 and Smad3 proteins.[8] The activated Smad2/3 complex normally translocates to the nucleus and, in conjunction with other transcription factors, regulates the expression of genes essential for cartilage homeostasis, such as aggrecan and type II collagen. By sequestering TGF-β1, asporin effectively dampens these anabolic signals, leading to reduced matrix production and contributing to cartilage degradation.[3] The D14 allele of asporin has been shown to exhibit a stronger inhibitory effect on TGF-β activity compared to other alleles.[3]
Experimental Protocols
Accurate and reproducible measurement of asporin is paramount for its validation as a biomarker. The following sections provide detailed methodologies for the quantification of asporin in biological samples and its localization in tissue sections.
Quantification of Asporin by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized procedure based on commercially available sandwich ELISA kits for human asporin.
4.1.1. Sample Collection and Preparation
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Aspirate the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.
-
Synovial Fluid: Centrifuge samples at 1000 x g for 20 minutes to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.
4.1.2. ELISA Procedure
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions. Bring all components to room temperature before use.
-
Standard Curve Preparation: Perform serial dilutions of the asporin standard to create a standard curve.
-
Assay:
-
Add 100 µL of standard or sample to each well of the pre-coated microplate.
-
Incubate for 1-2 hours at 37°C.
-
Aspirate and wash the wells 3 times with wash buffer.
-
Add 100 µL of biotinylated detection antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells 3 times.
-
Add 100 µL of HRP-conjugated secondary antibody/reagent to each well.
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells 5 times.
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate for 15-25 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition: Read the absorbance at 450 nm immediately using a microplate reader.
-
Data Analysis: Calculate the concentration of asporin in the samples by plotting a standard curve of absorbance versus concentration and interpolating the sample absorbance values.
Immunohistochemical (IHC) Localization of Asporin in Cartilage
This protocol is for the detection of asporin in formalin-fixed, paraffin-embedded human articular cartilage sections.
4.2.1. Tissue Preparation
-
Fixation: Fix fresh cartilage tissue in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Dehydrate the tissue through a graded series of ethanol (B145695) and clear in xylene.
-
Embedding: Embed the tissue in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
4.2.2. IHC Staining Procedure
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 30 minutes.
-
Immerse in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 5 minutes).
-
Immerse in 95% ethanol (1 x 5 minutes).
-
Immerse in 70% ethanol (1 x 5 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes. Cool to room temperature.
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate with a protein block or 5% normal serum from the species of the secondary antibody for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against asporin at the optimal dilution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash with PBS. Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Detection: Wash with PBS. Incubate with a streptavidin-HRP conjugate for 30 minutes.
-
Chromogen Development: Wash with PBS. Add DAB chromogen solution and incubate until the desired stain intensity develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate through graded ethanol and xylene. Mount with a permanent mounting medium.
Future Directions and Conclusion
Asporin holds considerable promise as a biomarker for joint diseases, particularly osteoarthritis. Its role in the inhibition of TGF-β signaling provides a clear mechanistic link to the pathophysiology of cartilage degradation. However, for asporin to transition from a research tool to a clinically validated biomarker, several key areas need to be addressed:
-
Standardization of Quantitative Assays: Large-scale, multi-center studies are required to establish and validate standardized ELISA protocols for the measurement of asporin in serum and synovial fluid. This will enable the determination of definitive concentration ranges for healthy individuals and patients with different stages of joint disease.
-
Longitudinal Studies: Prospective studies are needed to evaluate the prognostic value of asporin levels in predicting disease progression and response to therapeutic interventions.
-
Therapeutic Targeting: The inhibitory effect of asporin on the anabolic TGF-β pathway makes it an attractive, albeit challenging, therapeutic target. Strategies aimed at neutralizing asporin's activity could potentially restore cartilage homeostasis.
References
- 1. Aspirin reverses inflammatory suppression of chondrogenesis by stabilizing YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Asporin, a susceptibility gene in osteoarthritis, is expressed at higher levels in the more degenerate human intervertebral disc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asporin repeat polymorphism in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asporin repeat polymorphism in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying the role of ASPN and COMP genes in knee osteoarthritis development | springermedizin.de [springermedizin.de]
- 8. mdpi.com [mdpi.com]
Asporin Gene Expression in Mesenchymal Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asporin (ASPN), a small leucine-rich proteoglycan, has emerged as a critical regulator of mesenchymal stem cell (MSC) fate. Primarily known for its expression in the extracellular matrix, ASPN plays a pivotal role in modulating MSC self-renewal and differentiation into osteogenic, chondrogenic, and adipogenic lineages. This technical guide provides an in-depth overview of ASPN gene expression in MSCs, detailing its molecular function, regulatory signaling pathways, and comprehensive experimental protocols for its study. Quantitative data on ASPN expression are summarized, and key signaling and experimental workflows are visualized to facilitate a deeper understanding of its biological significance and to provide a practical resource for researchers in regenerative medicine and drug development.
Introduction
Mesenchymal stem cells (MSCs) are multipotent stromal cells with the capacity to differentiate into a variety of cell types, including osteoblasts, chondrocytes, and adipocytes. This inherent plasticity makes them a focal point of research in tissue engineering and regenerative medicine. The precise control of MSC differentiation is governed by a complex interplay of growth factors, transcription factors, and extracellular matrix components. Asporin (ASPN) has been identified as a key secreted factor by MSCs that significantly influences their biological properties.
High levels of ASPN are expressed in undifferentiated MSCs, and its expression is downregulated upon lineage commitment and differentiation[1]. This dynamic expression pattern underscores its role as a gatekeeper of the undifferentiated state. The primary mechanism of action for ASPN involves its interaction with key signaling pathways, most notably the Bone Morphogenetic Protein (BMP) pathway, thereby restricting MSC differentiation[1][2]. Understanding the nuances of ASPN expression and function is crucial for the development of novel therapeutic strategies aimed at directing MSC fate for tissue regeneration and for understanding its role in pathologies such as cancer metastasis[1][2][3][4].
Quantitative Data on Asporin (ASPN) Expression in MSCs
The expression of ASPN is a key indicator of the undifferentiated state of MSCs. Quantitative analysis reveals that ASPN is highly expressed in MSCs from various sources, including bone marrow and adipose tissue, when compared to differentiated cells[1][5][6][7][8]. The following tables summarize the relative expression of ASPN in different MSC populations and during the course of differentiation.
Table 1: Relative ASPN mRNA Expression in Human MSCs from Different Sources
| Cell Type | Source | Relative ASPN mRNA Expression (Normalized to Control) | Reference |
| Mesenchymal Stem Cells | Bone Marrow | High | [1] |
| Mesenchymal Stem Cells | Adipose Tissue | High | [5][7] |
| Primary Prostate Epithelial Cells | Prostate | Low | [1] |
Table 2: Time-Course of Relative ASPN mRNA Expression During MSC Differentiation
| Differentiation Lineage | Time Point | Relative ASPN mRNA Expression (Normalized to Day 0) | Reference |
| Osteogenic | Day 7 | Decreased | [1] |
| Day 14 | Significantly Decreased | [1][9] | |
| Day 21 | Markedly Decreased | [1][9] | |
| Chondrogenic | Day 7 | Decreased | [1] |
| Day 14 | Significantly Decreased | [1] | |
| Day 21 | Markedly Decreased | [1] | |
| Adipogenic | Day 7 | Decreased | [1] |
| Day 14 | Significantly Decreased | [1][10] | |
| Day 21 | Markedly Decreased | [1][10] |
Signaling Pathways Involving Asporin in MSCs
ASPN's primary function in regulating MSC differentiation is mediated through its interaction with and inhibition of key signaling pathways. The most well-characterized of these is the BMP signaling pathway.
ASPN and the BMP Signaling Pathway
ASPN acts as a direct antagonist of Bone Morphogenetic Protein 4 (BMP4), a potent inducer of osteogenic, chondrogenic, and adipogenic differentiation in MSCs[1][2]. Secreted ASPN binds to BMP4, preventing it from interacting with its cell surface receptors. This inhibition of BMP4 signaling leads to a reduction in the phosphorylation of downstream effectors SMAD1, SMAD5, and SMAD9, ultimately suppressing the expression of lineage-specific transcription factors[1].
ASPN inhibits BMP4 signaling, preventing MSC differentiation.
Crosstalk with TGF-β and Wnt Signaling Pathways
While the ASPN-BMP4 axis is the most clearly defined, evidence suggests that ASPN may also interact with other critical signaling pathways in MSCs, such as the Transforming Growth Factor-beta (TGF-β) and Wnt pathways[1][11][12]. ASPN is known to bind to TGF-β1, potentially modulating its activity, although the precise consequences of this interaction in MSCs are still under investigation[1]. Additionally, microarray data from ASPN-deficient MSCs show alterations in the expression of genes related to the Wnt signaling pathway, suggesting a potential regulatory role for ASPN in this cascade[1]. Further research is needed to fully elucidate these complex interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study ASPN expression and function in MSCs.
Quantitative Real-Time PCR (qRT-PCR) for ASPN Gene Expression
This protocol details the quantification of ASPN mRNA levels in MSCs.
Workflow for qRT-PCR Analysis of ASPN Expression
References
- 1. Asporin Restricts Mesenchymal Stromal Cell Differentiation, Alters the Tumor Microenvironment, and Drives Metastatic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Asporin Restricts Mesenchymal Stromal Cell Differentiation, Alters the Tumor Microenvironment, and Drives Metastatic Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adipose-derived and bone marrow mesenchymal stem cells: a donor-matched comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bone marrow-derived mesenchymal stem cells versus adipose-derived mesenchymal stem cells for peripheral nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adipose and Bone Marrow Derived-Mesenchymal Stromal Cells Express Similar Tenogenic Expression Levels when Subjected to Mechanical Uniaxial Stretching In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mesenchymal Stem Cells Derived from Adipose Tissue vs Bone Marrow: In Vitro Comparison of Their Tropism towards Gliomas | PLOS One [journals.plos.org]
- 9. ASPN Synergizes with HAPLN1 to Inhibit the Osteogenic Differentiation of Bone Marrow Mesenchymal Stromal Cells and Extracellular Matrix Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspirin Inhibits the In Vitro Adipogenic Differentiation of Human Adipose Tissue-Derived Stem Cells in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of pathophysiological and tissue regenerative functions of MSCs mediated via the WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TGF-β Family Signaling in Mesenchymal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Asporin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asporin, a small leucine-rich proteoglycan (SLRP), has emerged as a critical regulator in diverse biological processes, from tissue homeostasis to the pathogenesis of diseases such as osteoarthritis and cancer. First identified in 2001, asporin is distinguished by its unique N-terminal region rich in aspartic acid residues and its significant homology to decorin and biglycan. Its function is most notably characterized by its complex and context-dependent interaction with the Transforming Growth Factor-β (TGF-β) signaling pathway, where it can act as both an inhibitor and an activator. This technical guide provides a comprehensive overview of the discovery, history, and functional characterization of asporin, with a focus on the experimental methodologies that have been pivotal in elucidating its biological roles. Detailed protocols for key experiments, quantitative data on its expression and interactions, and visual representations of its signaling pathways and discovery workflow are presented to serve as a valuable resource for researchers in the field.
Discovery and Initial Characterization
Asporin was independently discovered by three research groups in 2001, each identifying it in different tissues and initially giving it distinct names.
-
Lorenzo et al. partially purified a novel protein from human articular cartilage and meniscus, which they named "asporin" due to its aspartate-rich N-terminus and its similarity to decorin.[1]
-
Henry et al. identified a new member of the class I small leucine-rich repeat proteoglycan (SLRP) family through gene characterization and named it asporin.[2]
-
Yamada et al. isolated a novel gene, termed "periodontal ligament-associated protein-1" (PLAP-1), from a human periodontal ligament cDNA library.[3]
Subsequent research confirmed that asporin and PLAP-1 were the same protein.
Timeline of Key Discoveries
| Year | Discovery | Key Researchers/Institutions | Citation |
| 2001 | Independent discovery and initial characterization of asporin (PLAP-1) in articular cartilage, periodontal ligament, and through gene cloning. | Lorenzo et al., Henry et al., Yamada et al. | [1][2][3] |
| 2005 | Association of an aspartic acid repeat polymorphism in asporin with increased susceptibility to osteoarthritis. | Kizawa et al. | [4] |
| 2007 | Elucidation of the mechanism of asporin-mediated inhibition of TGF-β signaling in articular cartilage. | Nakajima et al. | [4] |
| 2015 | Identification of asporin as a fibroblast-derived inhibitor of TGF-β1 and a tumor suppressor in breast cancer. | Maris et al. | [5] |
| 2019 | Discovery of cytoplasmic asporin's role in promoting colorectal cancer cell migration by activating the TGF-β/Smad2/3 pathway. | Li et al. | [6] |
Gene and Protein Structure
The human asporin gene (ASPN) is located on chromosome 9q22.31.[7] The protein consists of 380 amino acids and is characterized by a signal peptide, a propeptide, an N-terminal region containing a variable number of aspartic acid repeats, ten leucine-rich repeats (LRRs), and a C-terminal region.[8] Unlike other class I SLRPs such as decorin and biglycan, asporin is not a proteoglycan as it lacks the glycosaminoglycan attachment site.
Quantitative Data
Asporin mRNA Expression in Human Tissues
The following table summarizes the relative mRNA expression levels of asporin across various human tissues, compiled from publicly available data.
| Tissue | Normalized TPM (Transcripts Per Million) |
| Uterus | 85.2 |
| Aorta | 75.6 |
| Heart | 60.1 |
| Liver | 55.4 |
| Small Intestine | 48.9 |
| Bladder | 42.3 |
| Ovary | 39.8 |
| Stomach | 35.1 |
| Adrenal Gland | 33.7 |
| Mammary Gland | 31.5 |
| Trachea | 25.9 |
| Bone Marrow | 20.3 |
| Lung | 18.7 |
Data sourced from the Human Protein Atlas and presented as a summary of available datasets. Actual values may vary between studies.[1]
Asporin Expression in Healthy vs. Diseased Tissues
Studies have shown a significant upregulation of asporin expression in certain disease states, particularly in osteoarthritis.
| Tissue | Condition | Relative Gene Expression (Mean ± SD) | P-value | Citation |
| Human Intervertebral Disc | Thompson Grade 1, 2, 3 (Less Degenerate) | 4,500 ± 2,100 | 0.004 | [9] |
| Human Intervertebral Disc | Thompson Grade 4 (More Degenerate) | 15,800 ± 7,500 | 0.004 | [9] |
Experimental Protocols
Purification of Asporin from Human Articular Cartilage (Lorenzo et al., 2001)
This protocol describes the initial partial purification of asporin from human articular cartilage.
-
Tissue Extraction: Human articular cartilage was extracted with 4 M guanidinium (B1211019) chloride (GdnHCl) in the presence of proteinase inhibitors.
-
Dialysis and Anion Exchange Chromatography: The extract was dialyzed against 7 M urea (B33335) and subjected to anion exchange chromatography on a DEAE-Sephacel column.
-
Gel Filtration Chromatography: Fractions containing asporin were pooled and further purified by gel filtration chromatography on a Superose 6 column.
-
Reversed-Phase HPLC: The final purification step involved reversed-phase high-performance liquid chromatography (HPLC) on a C8 column.
Northern Blot Analysis for Asporin mRNA (Henry et al., 2001)
This method was used to determine the tissue distribution of asporin mRNA.
-
RNA Extraction: Total RNA was extracted from various mouse tissues using the guanidinium thiocyanate-phenol-chloroform method.
-
Probe Labeling: A mouse asporin cDNA fragment was labeled with [α-³²P]dCTP using the random priming method.
-
Gel Electrophoresis and Transfer: 20 µg of total RNA per lane was electrophoresed on a 1.2% agarose (B213101) gel containing formaldehyde (B43269) and then transferred to a nylon membrane.
-
Hybridization: The membrane was prehybridized and then hybridized with the labeled probe overnight at 42°C.
-
Washing and Autoradiography: The membrane was washed under stringent conditions and exposed to X-ray film.
In Situ Hybridization for Asporin mRNA in Cartilage
This protocol allows for the localization of asporin mRNA within tissue sections.
-
Tissue Preparation: Paraffin-embedded sections of mouse embryonic limbs were deparaffinized and rehydrated.
-
Probe Synthesis: A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for mouse asporin was synthesized by in vitro transcription.
-
Hybridization: Sections were hybridized with the DIG-labeled probe overnight at 65°C.
-
Washing: The sections were washed with a series of SSC buffers to remove unbound probe.
-
Immunodetection: The hybridized probe was detected using an anti-DIG antibody conjugated to alkaline phosphatase, followed by a colorimetric reaction with NBT/BCIP.
Western Blot for Asporin Protein Detection
This is a standard protocol for detecting asporin protein in cell lysates or tissue extracts.
-
Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: 20-30 µg of protein per lane is separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against asporin overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
Co-Immunoprecipitation for Asporin-Smad2/3 Interaction
This protocol is used to demonstrate the physical interaction between asporin and Smad2/3 proteins.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Pre-clearing: The lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against asporin or a control IgG overnight at 4°C.
-
Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blot: The bound proteins are eluted from the beads and analyzed by Western blot using antibodies against Smad2/3.
Signaling Pathways and Experimental Workflows
Asporin's Dual Role in TGF-β Signaling
Asporin's interaction with the TGF-β signaling pathway is a central aspect of its function. It can either inhibit or activate the pathway depending on the cellular context.
-
Inhibition in Cartilage: In chondrocytes, secreted asporin binds directly to TGF-β1, preventing it from binding to its type II receptor (TGFβRII). This blockage inhibits the downstream phosphorylation of Smad2/3 and subsequent translocation to the nucleus, thereby downregulating the expression of cartilage matrix genes like aggrecan and type II collagen.[4][10]
-
Activation in Cancer: In some cancer cells, such as colorectal cancer, cytoplasmic asporin has been shown to interact directly with Smad2/3, facilitating their translocation into the nucleus and promoting the expression of genes involved in the epithelial-mesenchymal transition (EMT), which contributes to cancer progression.[6]
Experimental Workflow for Asporin Discovery and Characterization
The following diagram illustrates a typical experimental workflow for the discovery and initial characterization of a novel protein like asporin.
Conclusion
Since its discovery in 2001, asporin has been established as a key player in connective tissue biology and disease. Its intricate relationship with the TGF-β signaling pathway underscores the complexity of cellular regulation and offers potential avenues for therapeutic intervention. The experimental methodologies detailed in this guide have been instrumental in unraveling the multifaceted roles of asporin. Future research will likely focus on further delineating the precise mechanisms of asporin's action in different cellular contexts, exploring its potential as a biomarker, and evaluating its viability as a therapeutic target for a range of diseases. This technical guide serves as a foundational resource for researchers embarking on or continuing the investigation of this fascinating and important protein.
References
- 1. Tissue expression of ASPN - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. Asporin - Wikipedia [en.wikipedia.org]
- 3. Expression profile of active genes in human periodontal ligament and isolation of PLAP-1, a novel SLRP family gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms for asporin function and regulation in articular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asporin Is a Fibroblast-Derived TGF-β1 Inhibitor and a Tumor Suppressor Associated with Good Prognosis in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. path.ox.ac.uk [path.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Relationship between asporin and extracellular matrix behavior: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asporin, a susceptibility gene in osteoarthritis, is expressed at higher levels in the more degenerate human intervertebral disc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Asporin Expression in Cardiac Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac remodeling is a complex pathophysiological process involving alterations in the structure, size, and function of the heart, often in response to injury or stress such as myocardial infarction or pressure overload.[1] A key feature of this process is cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated cardiac fibroblasts, leading to increased stiffness of the heart muscle, diastolic and systolic dysfunction, and ultimately, heart failure.[1][2] The transforming growth factor-beta (TGF-β) signaling pathway is a principal driver of cardiac fibrosis.[3][4][5]
Asporin (ASPN), a member of the class I small leucine-rich proteoglycan (SLRP) family, has emerged as a critical regulator in this process.[6][7] Initially identified for its role in osteoarthritis and collagen mineralization, recent evidence has established its significant function within the cardiovascular system.[6][8] This guide provides an in-depth overview of the role of ASPN in cardiac remodeling, focusing on its expression, molecular mechanisms, and therapeutic potential.
ASPN Expression in Pathological Cardiac Conditions
Unbiased microarray analysis of human heart tissue first identified Asporin (ASPN) as the top differentially regulated gene in ischemic cardiomyopathy compared to normal hearts.[6][9] This finding has been corroborated in various preclinical models and clinical samples, demonstrating a consistent upregulation of ASPN in response to cardiac stress and injury. Cardiac fibroblasts, activated by stimuli such as angiotensin II (AngII) and TGF-β, are the primary source of increased ASPN expression.[6][10]
Quantitative Summary of ASPN Expression
The following table summarizes key quantitative findings on ASPN expression from various studies.
| Condition/Model | Tissue/Cell Type | Change in ASPN Expression | Species | Reference |
| Ischemic Cardiomyopathy | Human Left Ventricle | Top differentially upregulated gene (vs. normal hearts) | Human | [6][9] |
| Post-Cardiopulmonary Bypass | Human Atrial Biopsies | Increased protein expression (vs. pre-surgery) | Human | [6][11] |
| Ischemia/Reperfusion (30min/24h) | Mouse Heart (Area at Risk) | Increased protein expression (vs. remote zone & sham) | Mouse | [6] |
| Transverse Aortic Constriction (TAC) | Mouse Heart | Increased protein expression | Mouse | [6] |
| Angiotensin II Infusion | Mouse Heart | Enhanced expression (short- and long-term vs. saline) | Mouse | [10] |
| TGF-β Stimulation | Adult Cardiac Fibroblasts | Upregulated expression | Mouse | [10] |
| Angiotensin II Stimulation | Adult Cardiac Fibroblasts | Dose-dependent increase in expression | Mouse | [6] |
| Nonischemic Heart Failure | Human Left Ventricle | Upregulated expression | Human | [12] |
The Core Mechanism: ASPN as a TGF-β Antagonist
The primary mechanism through which ASPN exerts its beneficial effects in cardiac remodeling is by acting as a direct, natural inhibitor of TGF-β1 signaling.[6][13]
The Role of TGF-β in Cardiac Fibrosis
TGF-β1 is a potent pro-fibrotic cytokine that, upon binding to its cell surface receptors (TβRI/II), initiates a signaling cascade.[3][4] This canonical pathway involves the phosphorylation of downstream mediators Smad2 and Smad3.[1][5] The phosphorylated Smad2/3 proteins then form a complex with Smad4, translocate into the nucleus, and activate the transcription of genes associated with fibrosis, including those for collagens (e.g., COL1A1, COL3A1) and α-smooth muscle actin (α-SMA).[4][5] This process transforms quiescent cardiac fibroblasts into activated, contractile myofibroblasts, the main cell type responsible for ECM deposition in fibrosis.[1][5]
ASPN-Mediated Inhibition of TGF-β Signaling
ASPN directly binds to extracellular TGF-β1, preventing it from interacting with its receptors.[6] This sequestration effectively blocks the initiation of the pro-fibrotic cascade. Studies have shown that the binding affinity of an ASPN-mimic peptide to TGF-β1 is high, with a binding constant (KD) of 15 nM.[6] By attenuating TGF-β signaling, ASPN reduces the activation of cardiac fibroblasts and subsequent collagen production.[6][10] This is evidenced by studies where the genetic deletion of Aspn in mice (Aspn−/−) leads to significantly worse cardiac fibrosis and function after pressure overload.[6][9] Conversely, knockdown of ASPN via siRNA in cultured cardiac fibroblasts leads to reduced expression of Acta2 (α-SMA), Col1a1, and Col3a1.[10]
Cytoprotective Role of ASPN in Cardiomyocytes
Beyond its anti-fibrotic role, ASPN also imparts direct protective effects on cardiomyocytes. In vitro experiments have shown that treatment with recombinant ASPN protects H9C2 cardiomyocytes from cell death induced by hypoxia/reoxygenation (H/R).[6] This is further supported by in vivo evidence where Aspn−/− mice exhibit a significantly larger infarct size and a greater reduction in left ventricular systolic function following ischemia/reperfusion injury compared to wild-type mice.[6][9] Mechanistically, ASPN has been found to regulate mitochondrial bioenergetics in cardiomyocytes and may induce protective pathways like autophagy.[6][13]
Key Experimental Protocols
Reproducible and robust experimental models are crucial for studying cardiac remodeling.[2][14] The following sections detail common protocols used to investigate the role of ASPN.
In Vivo Models of Cardiac Remodeling
Mouse models are frequently used due to the availability of genetic manipulation techniques.[2][14]
-
Transverse Aortic Constriction (TAC): This surgical procedure creates a pressure overload model, mimicking conditions like aortic stenosis and hypertension.[14]
-
Anesthesia: Mice are anesthetized (e.g., with isoflurane).
-
Incision: A thoracotomy is performed to expose the aortic arch.
-
Constriction: A suture (e.g., 7-0 silk) is tied around the aorta between the brachiocephalic and left common carotid arteries, typically against a blunted 27-gauge needle, which is then removed to create a standardized stenosis.
-
Closure: The chest and skin are closed in layers.
-
Analysis: Cardiac function is assessed over time (e.g., 4 weeks) using echocardiography, followed by histological and molecular analysis of the heart tissue.[6]
-
-
Ischemia/Reperfusion (I/R) Injury: This model simulates a myocardial infarction followed by revascularization.[15][16]
-
Anesthesia & Ventilation: Mice are anesthetized and mechanically ventilated.
-
Incision: A left thoracotomy is performed to expose the heart.
-
Ligation: The left anterior descending (LAD) coronary artery is ligated with a suture (e.g., 8-0 silk) for a defined period (e.g., 30 minutes) to induce ischemia.
-
Reperfusion: The ligature is released to allow blood flow to return to the myocardium.
-
Closure: The chest is closed.
-
Analysis: Infarct size is typically measured after 24 hours using TTC staining. Long-term remodeling and function are assessed at later time points (e.g., 28 days).[6][15]
-
In Vitro Models and Assays
Cell culture systems allow for the detailed study of molecular pathways under controlled conditions.[17]
-
Primary Cardiac Fibroblast Culture:
-
Isolation: Hearts are excised from adult mice, minced, and subjected to enzymatic digestion (e.g., with collagenase) to create a single-cell suspension.
-
Plating: Cells are plated, and fibroblasts are selectively enriched as they adhere to plastic culture dishes more readily than cardiomyocytes.
-
Stimulation: Once confluent, fibroblasts are treated with pro-fibrotic agents like Angiotensin II (100 nM - 1 µM) or TGF-β1 (e.g., 10 ng/mL) for 24 hours.[6][10]
-
Analysis: Cell lysates and conditioned media are collected for analysis of gene (Col1a1, Acta2) and protein (Collagen, α-SMA, ASPN) expression via qPCR and Western blot.[10]
-
-
Cardiomyocyte Hypoxia/Reoxygenation (H/R) Assay:
-
Cell Line: Differentiated H9c2 rat cardiomyoblasts are commonly used.[6][18]
-
Pre-treatment: Cells may be pre-treated with the compound of interest (e.g., recombinant ASPN, 1 nM) for 24 hours.[6]
-
Hypoxia: Cells are placed in a hypoxic chamber (e.g., <1% O2) with serum-free, glucose-free media for a set duration (e.g., 2 hours).
-
Reoxygenation: The media is replaced with normal growth media, and cells are returned to a normoxic incubator (21% O2) for 2 hours.
-
Analysis: Cell death is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using an ELISA-based assay.[6]
-
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling [frontiersin.org]
- 5. Cardiac fibrosis and the TGF-β signaling axis | Abcam [abcam.com]
- 6. Asporin, an extracellular matrix protein, is a beneficial regulator of cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between asporin and extracellular matrix behavior: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of asporin. a novel member of the leucine-rich repeat protein family closely related to decorin and biglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asporin, an extracellular matrix protein, is a beneficial regulator of cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. JCI Insight - Myocardial fibrosis and calcification are attenuated by microRNA–129-5p targeting Asporin and Sox9 in cardiac fibroblasts [insight.jci.org]
- 13. RePORT ⟩ RePORTER [reporter.nih.gov]
- 14. Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Experimental Model of Myocardial Infarction for Studying Cardiac Repair and Remodeling in Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental models of cardiac physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
The Role of Asporin in Keloid Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keloids represent a pathological scarring process characterized by excessive fibroblast proliferation and extracellular matrix (ECM) deposition. Emerging evidence has identified Asporin (ASPN), a small leucine-rich proteoglycan (SLRP), as a key player in the pathogenesis of keloids. This technical guide synthesizes the current understanding of ASPN's role in keloid formation, detailing its impact on cellular mechanics, signaling pathways, and the extracellular matrix. Quantitative data on ASPN expression, detailed experimental protocols, and visualizations of relevant signaling pathways are provided to support further research and the development of novel therapeutic strategies targeting this molecule.
Introduction
Keloids are benign fibroproliferative tumors that arise from an aberrant wound healing response. Unlike hypertrophic scars, keloids extend beyond the original wound margins and rarely regress. Histologically, they are characterized by a dense, disorganized accumulation of collagen fibers. While the precise etiology of keloids remains multifactorial and not fully understood, recent research has highlighted the significant role of genetic and molecular factors in their development. One such factor that has garnered considerable attention is Asporin (ASPN).
ASPN is an extracellular matrix protein belonging to the SLRP family, which is known to be involved in collagen fibrillogenesis and the regulation of growth factor signaling. Notably, ASPN has been identified as the most strongly expressed gene in keloid tissue, suggesting a pivotal role in the disease's pathophysiology.[1] This guide provides an in-depth examination of the molecular mechanisms through which ASPN contributes to keloid formation.
Quantitative Data on Asporin Expression
Multiple studies have consistently demonstrated the upregulation of ASPN at both the mRNA and protein levels in keloid tissue compared to normal skin and non-keloidal scars. This overexpression is a hallmark of the keloid phenotype.
| Study/Dataset | Tissue Type | Method | Finding | Reference |
| Liu et al., 2021 | Keloid vs. Healthy Skin | RNA-sequencing | ASPN is the most strongly expressed gene in keloids. | [1] |
| GSE44270 | Keloid vs. Normal Skin Fibroblasts | Microarray | Significantly higher expression of ASPN in keloid fibroblasts. | [2][3] |
| Ong et al., 2010 | Keloid vs. Normal Skin | Proteomics (2D-GE/MALDI-TOF) | Upregulation of ASPN protein in keloid tissue. | [4] |
| Han et al., 2022 | Keloid vs. Normal Skin | RT-qPCR, Western Blot, IHC | ASPN is strongly expressed in keloids but weakly or negatively in normal skin. | [5] |
Table 1: Summary of Quantitative Data on Asporin (ASPN) Expression in Keloids.
Molecular Mechanisms of Asporin in Keloid Pathogenesis
ASPN's contribution to keloid formation is multifaceted, primarily involving the disruption of fibroblast mechanotransduction and the disorganization of the collagenous extracellular matrix.
Disruption of Inter-Fibroblast Mechanocommunication
In normal wound healing, dermal fibroblasts play a crucial role in remodeling the ECM by aligning and contracting collagen fibers. This process is dependent on mechanosignaling, where fibroblasts sense and respond to the mechanical cues of their environment. ASPN has been shown to interfere with this critical process.
Overexpression of ASPN in the keloid microenvironment leads to the calcification of the surrounding 3D collagen matrix.[1] This alteration in the matrix prevents fibroblasts from effectively rearranging and tensioning the collagen fibers. Consequently, the mechanosensitivity and mechanosignaling between fibroblasts are reduced.[1] This disruption blocks the activation and differentiation of fibroblasts into mature myofibroblasts, which are essential for proper matrix remodeling. As a result, fibroblasts remain in an immature, highly proliferative state, continuously depositing excessive and disorganized ECM, a key feature of keloids.[1]
Interaction with TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a well-established driver of fibrosis in numerous tissues, including the skin. While the direct interaction of ASPN with the TGF-β pathway in keloids is still under investigation, studies in other fibrotic diseases and cancer provide valuable insights.
The role of ASPN in modulating TGF-β signaling appears to be context-dependent. Some studies suggest that ASPN can inhibit TGF-β signaling by directly binding to TGF-β1, thereby preventing its interaction with its receptors. Conversely, other research indicates that cytoplasmic ASPN can interact with Smad2/3, facilitating their nuclear translocation and promoting TGF-β target gene expression. In the context of keloids, it is hypothesized that the primary mechanism of ASPN is the disruption of mechanotransduction, which may indirectly influence or be influenced by the pro-fibrotic TGF-β signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ASPN's role in keloid formation.
Immunohistochemistry (IHC) / Immunofluorescence (IF) for Asporin
Objective: To visualize and localize ASPN protein expression in keloid and normal skin tissue sections.
Protocol based on Han et al., 2022:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) keloid and normal skin tissue sections (4 μm) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) concentrations.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or pressure cooker.
-
Blocking: Sections are incubated with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against human ASPN (dilution to be optimized) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, a fluorescently labeled secondary antibody (for IF) or an enzyme-conjugated secondary antibody (for IHC) is applied for 1 hour at room temperature.
-
Detection (IHC): For IHC, a substrate-chromogen solution (e.g., DAB) is added to visualize the antigen-antibody complex.
-
Counterstaining: Nuclei are counterstained with hematoxylin (B73222) (for IHC) or DAPI (for IF).
-
Mounting and Imaging: Slides are mounted with an appropriate mounting medium and imaged using a light or fluorescence microscope.
Quantitative Real-Time PCR (qRT-PCR) for Asporin mRNA
Objective: To quantify the relative expression levels of ASPN mRNA in keloid and normal skin tissues or fibroblasts.
Protocol based on Han et al., 2022:
-
RNA Extraction: Total RNA is extracted from tissue samples or cultured fibroblasts using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, the synthesized cDNA as a template, and specific primers for human ASPN and a housekeeping gene (e.g., GAPDH) for normalization.
-
Thermal Cycling: The reaction is performed in a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of ASPN mRNA is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.
siRNA-mediated Knockdown of Asporin in Keloid Fibroblasts
Objective: To investigate the functional role of ASPN by silencing its expression in cultured keloid fibroblasts.
Protocol based on Han et al., 2022:
-
Cell Culture: Primary keloid fibroblasts are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
siRNA Transfection: Keloid fibroblasts are seeded in 6-well plates and grown to 70-80% confluency. A complex of ASPN-specific siRNA (or a non-targeting control siRNA) and a transfection reagent (e.g., Lipofectamine RNAiMAX) is prepared in a serum-free medium and added to the cells.
-
Incubation: Cells are incubated with the siRNA-transfection reagent complex for 4-6 hours, after which the medium is replaced with complete growth medium.
-
Functional Assays: After 48-72 hours of transfection, the cells are harvested for subsequent analyses, such as Western blotting to confirm protein knockdown, or functional assays like cell proliferation, migration, and collagen production assays.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involving ASPN in keloid formation.
Caption: ASPN-mediated disruption of fibroblast mechanotransduction in keloids.
Caption: Potential interactions of Asporin with the TGF-β signaling pathway.
Conclusion and Future Directions
Asporin has emerged as a central molecule in the pathogenesis of keloids. Its overexpression disrupts the fundamental process of fibroblast-mediated ECM remodeling by impairing mechanotransduction, leading to a perpetual state of proliferation and matrix deposition. While the interplay between ASPN and canonical fibrotic pathways like TGF-β in keloids requires further elucidation, the existing evidence strongly supports ASPN as a promising therapeutic target.
Future research should focus on:
-
Delineating the precise molecular interactions between ASPN and components of the mechanosignaling and TGF-β pathways in keloid fibroblasts.
-
Investigating the upstream regulatory mechanisms that lead to the profound overexpression of ASPN in keloids.
-
Developing and testing ASPN-targeting therapies , such as siRNA-based approaches or small molecule inhibitors, in preclinical and clinical settings.
A deeper understanding of ASPN's role will be instrumental in designing more effective and targeted treatments for this challenging clinical condition.
References
- 1. Asporin inhibits collagen matrix-mediated intercellular mechanocommunications between fibroblasts during keloid progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Keloid-derived keratinocytes exhibit an abnormal gene expression profile consistent with a distinct causal role in keloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioinformatics analysis and identification of dysregulated POSTN in the pathogenesis of keloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative proteomic analysis between normal skin and keloid scar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of nanoparticle-mediated siRNA-ASPN as a key gene target in the treatment of keloids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Asporin (ASPN) Expression in Cartilage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asporin (ASPN), a member of the small leucine-rich proteoglycan (SLRP) family, is an extracellular matrix protein predominantly expressed in cartilage.[1] Emerging evidence highlights its significant role in cartilage homeostasis and the pathogenesis of osteoarthritis (OA).[2] Notably, asporin expression is often upregulated in osteoarthritic cartilage compared to healthy tissue.[1][3] Functionally, asporin acts as a negative regulator of transforming growth factor-beta (TGF-β) signaling, a critical pathway in chondrogenesis and cartilage maintenance.[2][4] By interacting with TGF-β, asporin can inhibit the expression of key cartilage matrix genes, such as aggrecan and type II collagen.[1] Given its role in cartilage pathology, accurate and reliable measurement of asporin expression is crucial for both basic research and the development of novel therapeutic strategies for diseases like osteoarthritis.
This document provides detailed application notes and protocols for the quantification of asporin expression in cartilage at both the mRNA and protein levels.
Quantitative Data Summary
The following table summarizes quantitative data on asporin expression in human cartilage, primarily in the context of osteoarthritis.
| Condition | Method | Fold Change (vs. Healthy Control) | Tissue/Cell Type | Reference |
| Knee Osteoarthritis | qRT-PCR | 2.64-fold increase | Peripheral Blood Lymphocytes | [3] |
| Osteoarthritis | Western Blot | 1.87-fold increase | Peripheral Blood Lymphocytes | [5] |
| Degenerate Intervertebral Discs (Grade 4 vs. Grades 1-3) | Microarray | Significantly higher | Human Intervertebral Disc Tissue | [1] |
Signaling Pathway
Asporin is a key regulator of the TGF-β signaling pathway in chondrocytes. It directly binds to TGF-β1, preventing its interaction with the TGF-β type II receptor (TβRII). This inhibition blocks the subsequent phosphorylation and activation of Smad2/3, leading to a downstream reduction in the expression of cartilage matrix genes.
Experimental Protocols
Immunohistochemistry (IHC) for Asporin in Cartilage
This protocol describes the detection and localization of asporin protein in paraffin-embedded cartilage sections.
Experimental Workflow:
References
- 1. Asporin, a susceptibility gene in osteoarthritis, is expressed at higher levels in the more degenerate human intervertebral disc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asporin and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying the role of ASPN and COMP genes in knee osteoarthritis development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms for asporin function and regulation in articular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Asporin Immunohistochemistry in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the immunohistochemical (IHC) detection of Asporin (ASPN) in formalin-fixed, paraffin-embedded (FFPE) tissue samples. Asporin, a small leucine-rich proteoglycan (SLRP), is an extracellular matrix protein involved in the regulation of cellular processes such as proliferation, migration, and invasion. Its expression is often dysregulated in various cancers, making it a protein of interest in cancer research and drug development.[1][2]
Asporin has been identified as a key player in the tumor microenvironment, where it can influence cancer progression and metastasis.[2][3] Depending on the cancer type, Asporin has been shown to act as either an oncogene or a tumor suppressor.[2][4] For instance, elevated Asporin expression is associated with a worse prognosis in gastric and colorectal cancer, while in some contexts of breast cancer, it may have a tumor-suppressive role.[2][5][6] These multifaceted roles underscore the importance of reliable methods for detecting and quantifying Asporin expression in tissue samples.
Immunohistochemistry is a powerful technique to visualize the in-situ expression and localization of Asporin within the tissue architecture. This protocol provides a standardized procedure to achieve specific and reproducible staining results.
Quantitative Data Summary
For optimal and reproducible results, the following table summarizes key quantitative parameters for the Asporin IHC protocol. It is crucial to note that optimal dilutions and incubation times should be determined by the end-user for their specific experimental conditions.
| Parameter | Recommendation | Notes |
| Primary Antibody Dilution | 1:100 - 1:500 | This is a general range. Refer to the specific antibody datasheet for optimal dilution. For example, the ASPN antibody 27602-1-AP has been used at a 1:200 dilution.[1] Other antibodies may have recommended starting dilutions of 5-20 µg/mL.[7][8] |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | Tris-EDTA buffer (pH 9.0) is a commonly used and effective buffer for Asporin antigen retrieval.[1] Citrate buffer (pH 6.0) is another common option for HIER.[9] |
| Primary Antibody Incubation | 1-2 hours at room temperature or overnight at 4°C | Longer incubation at 4°C may enhance signal intensity. |
| Secondary Antibody Incubation | 30-60 minutes at room temperature | Follow the manufacturer's recommendations for the specific secondary antibody and detection system used. |
| Substrate Incubation (DAB) | 2-10 minutes | Monitor color development under a microscope to achieve desired staining intensity without background. |
Experimental Workflow Diagram
The following diagram illustrates the major steps of the Asporin immunohistochemistry protocol.
Caption: Workflow for Asporin Immunohistochemistry.
Detailed Experimental Protocol
This protocol is intended for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents and Materials:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0)
-
Wash buffer (e.g., PBS or TBS)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in wash buffer)
-
Primary antibody: Anti-Asporin (ASPN) antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope slides
-
Coverslips
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.[9][10]
-
Rinse slides with wash buffer.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Asporin antibody to its optimal concentration in the blocking solution.
-
Incubate the sections with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate sections with a biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer.
-
Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with wash buffer.
-
-
Chromogenic Development:
-
Incubate sections with DAB substrate-chromogen solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.[9]
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
-
Analysis:
Asporin Signaling Pathways
Asporin is known to modulate several key signaling pathways implicated in cancer. The diagram below illustrates a simplified overview of Asporin's interaction with the TGF-β and EGFR signaling pathways.[2]
Caption: Asporin's role in signaling pathways.
References
- 1. ASPN antibody (27602-1-AP) | Proteintech [ptglab.com]
- 2. Frontiers | Multifaceted Roles of Asporin in Cancer: Current Understanding [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ASPN was higher expression in gastric cancer and associated with poor prognosis through promoting invasion and migration and inducing macrophage M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anti-Asporin Antibody [ABIN7434824] - Human, WB, IHC, IP [antibodies-online.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. Immunohistochemistry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Aspon ELISA Kit in Human Serum Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantitative measurement of human aspon (Asporin) in serum samples. Asporin, a small leucine-rich proteoglycan, is implicated in various physiological and pathological processes, including tissue remodeling, osteoarthritis, and cancer, making its accurate quantification in serum a valuable tool for research and drug development.[1][2]
Principle of the Assay
This ELISA kit employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human this compound is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any this compound present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human this compound is added to the wells. Following a wash to remove unbound biotin-conjugated antibody, an avidin-conjugated Horseradish Peroxidase (HRP) is added. After a final wash, a substrate solution is added, and color develops in proportion to the amount of this compound bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Performance Characteristics
The performance characteristics of a typical human this compound ELISA kit are summarized below. These values should be considered as a reference, and users should refer to the specific kit's manual for exact data.
| Parameter | Specification |
| Sensitivity | 0.126 ng/mL to 0.19 ng/mL[1][3][4][5] |
| Detection Range | 0.31 - 20 ng/mL to 0.32 - 20 ng/mL[1][3][4][5] |
| Specificity | High sensitivity and excellent specificity for human Asporin. No significant cross-reactivity or interference with analogues observed.[1][3][4][5] |
| Intra-Assay Precision (CV%) | < 8%[6] |
| Inter-Assay Precision (CV%) | < 10%[6] |
| Recovery | 80% - 120%[1] |
| Linearity | Samples diluted within the dynamic range of the assay show good linearity.[6] |
Applications
This ELISA kit is a valuable tool for various research applications, including:
-
Biomarker Discovery and Validation: Quantifying serum this compound levels in different disease cohorts (e.g., cancer, osteoarthritis) to evaluate its potential as a biomarker.[2] Studies have shown elevated serum this compound levels in men with advanced prostate cancer.[2]
-
Pharmacodynamic Studies: Monitoring changes in serum this compound levels in response to therapeutic interventions.
-
Basic Research: Investigating the physiological and pathological roles of this compound in various biological processes.
Asporin Signaling Pathways
Asporin is known to modulate several key signaling pathways, primarily the Transforming Growth Factor-beta (TGF-β) and CD44 pathways.
TGF-β Signaling Pathway
Asporin can interact directly with TGF-β1, inhibiting its binding to the TGF-β type II receptor (TβRII).[7] This interaction blocks the downstream signaling cascade involving the phosphorylation of Smad2/3 and their subsequent translocation to the nucleus to regulate gene expression.[1][7][8] This inhibitory role of this compound on TGF-β signaling has been observed in the context of chondrogenesis and certain cancers.[7]
CD44 Signaling Pathway
Asporin can also function as a ligand for CD44, a cell-surface glycoprotein.[9] The binding of asporin to CD44 can activate the small GTPase Rac1.[9][10][11] This activation is often mediated through the epidermal growth factor receptor (EGFR).[12] The activated Rac1 then promotes cell migration and invasion, processes that are crucial in cancer progression.[9][10][11]
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1x): If the provided wash buffer is concentrated (e.g., 25x or 30x), dilute it with deionized or distilled water to a 1x working solution.[13]
-
Standard Curve: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution (e.g., 20 ng/mL).[3][13] Perform serial dilutions to generate a standard curve. A typical 7-point standard curve might be: 20, 10, 5, 2.5, 1.25, 0.625, and 0.312 ng/mL.[13] The diluent serves as the zero standard (0 ng/mL).[3]
-
Biotinylated Detection Antibody (1x): Briefly centrifuge the concentrated antibody and dilute it 1:100 with the provided diluent.[13]
-
Avidin-HRP Conjugate (1x): Briefly centrifuge the concentrated conjugate and dilute it 1:100 with the provided diluent.[13]
Sample Collection and Preparation
-
Serum Collection: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[3][4]
-
Centrifugation: Centrifuge at 1000 x g for 15-20 minutes.[3][4]
-
Aliquoting and Storage: Immediately collect the serum and assay, or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[3][4]
-
Sample Dilution: If the expected asporin concentration is high, dilute the serum samples with the provided standard/sample diluent to bring the concentration within the detection range of the assay.
Assay Procedure
The following is a general protocol. Users should always follow the specific instructions provided with the ELISA kit.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Sample Concentration: Determine the concentration of this compound in the serum samples by interpolating their mean absorbance values from the standard curve.
-
Dilution Factor: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the actual concentration of this compound in the original sample.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Ensure thorough washing and complete removal of wash buffer. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Over-incubation | Adhere to the recommended incubation times. | |
| Low Signal | Inactive reagents | Ensure reagents are stored correctly and are within their expiration date. |
| Insufficient incubation time | Follow the recommended incubation times and temperatures. | |
| Improper sample preparation | Ensure proper sample collection and storage to avoid protein degradation. | |
| High Coefficient of Variation (CV) | Inaccurate pipetting | Use calibrated pipettes and ensure consistent technique. |
| Plate not washed uniformly | Ensure all wells are washed equally. | |
| Temperature variation | Ensure the plate is incubated at a uniform temperature. |
References
- 1. Human ASPN(Asporin) ELISA Kit - Elabscience® [elabscience.com]
- 2. Frontiers | Multifaceted Roles of Asporin in Cancer: Current Understanding [frontiersin.org]
- 3. ELISA Assay Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Serum levels of Asprosin in patients diagnosed with coronary artery disease (CAD): a case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Human Asporin (ASPN) Elisa Kit – AFG Scientific [afgsci.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Sensitive asprosin detection in clinical samples reveals serum/saliva correlation and indicates cartilage as source for serum asprosin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.kr [assaygenie.kr]
- 12. Asprosin in health and disease, a new glucose sensor with central and peripheral metabolic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Generating Aspon Knockout Mouse Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the generation and analysis of aspon (Aspn) knockout (KO) mouse models. Asporin, encoded by the Aspn gene, is a small leucine-rich proteoglycan (SLRP) implicated in various biological processes, including skeletal development, osteoarthritis, and cancer. The generation of Aspn KO mice is a critical step in elucidating its physiological functions and its potential as a therapeutic target.
Overview of Aspn Knockout Strategies
The two primary methodologies for generating Aspn knockout mice are traditional embryonic stem (ES) cell-based gene targeting and the more recent CRISPR-Cas9 genome editing system.
-
ES Cell-Based Gene Targeting: This classic approach involves introducing a targeting vector into ES cells to replace the Aspn gene with a selectable marker via homologous recombination. Chimeric mice are then generated from these modified ES cells, and subsequent breeding produces homozygous knockout animals.
-
CRISPR-Cas9 System: This powerful genome editing tool allows for the direct creation of targeted mutations in zygotes. By designing guide RNAs (gRNAs) specific to the Aspn gene, the Cas9 nuclease can induce double-strand breaks, leading to gene disruption through non-homologous end joining (NHEJ) or precise gene replacement via homology-directed repair (HDR).
Experimental Protocols
This protocol outlines the generation of Aspn knockout mice by microinjecting CRISPR-Cas9 components into fertilized mouse eggs.
Materials:
-
Cas9 mRNA or protein
-
Validated single guide RNAs (sgRNAs) targeting Aspn exon 2 (e.g., sgRNA1: 5'-ACCGTGGCAGACATGGAGCC-3', sgRNA2: 5'-AGACATGGAGCCAAGGCCGG-3')
-
Mice (C57BL/6J strain recommended)
-
PMSG (Pregnant Mare Serum Gonadotropin) and hCG (human Chorionic Gonadotropin)
-
M2 and KSOM media
-
Microinjection and microscopy setup
-
Genotyping reagents (see Protocol 2.3)
Procedure:
-
Superovulation: Induce superovulation in female mice (3-4 weeks old) by intraperitoneal injection of 5 IU of PMSG, followed by 5 IU of hCG 48 hours later. Mate females with stud males immediately after hCG injection.
-
Zygote Collection: Collect fertilized eggs (zygotes) from the oviducts of successfully mated females approximately 21 hours post-hCG injection.
-
Microinjection:
-
Prepare a microinjection mix containing Cas9 mRNA (100 ng/μL) and sgRNAs (50 ng/μL each) in an appropriate injection buffer.
-
Microinject the CRISPR-Cas9 mix into the cytoplasm of the collected zygotes.
-
-
Embryo Culture and Transfer:
-
Culture the injected zygotes in KSOM medium at 37°C in a 5% CO2 incubator until they reach the two-cell stage.
-
Transfer the 2-cell embryos into the oviducts of pseudopregnant recipient female mice.
-
-
Generation of Founder (F0) Mice: Pups born from the recipient females are the F0 generation. These mice may be mosaic for the Aspn mutation.
-
Screening and Breeding:
-
Genotype the F0 mice to identify individuals carrying the desired Aspn mutation (see Protocol 2.3).
-
Breed founder mice with wild-type mice to establish germline transmission and generate heterozygous (F1) offspring.
-
Intercross F1 heterozygotes to produce homozygous Aspn knockout (F2) mice.
-
This protocol provides a general workflow for the traditional gene-targeting approach.
Procedure:
-
Targeting Vector Construction:
-
Design and construct a targeting vector containing a selectable marker cassette (e.g., Neomycin resistance gene, neo) flanked by DNA sequences homologous to the regions upstream and downstream of the Aspn gene (homology arms).
-
-
ES Cell Culture and Electroporation:
-
Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).
-
Linearize the targeting vector and introduce it into the ES cells via electroporation.
-
-
Selection and Screening of Recombinant Clones:
-
Select for ES cells that have successfully integrated the targeting vector by culturing them in the presence of the appropriate selection agent (e.g., G418 for the neo cassette).
-
Screen the resistant clones by PCR and Southern blotting to identify those with the correctly targeted Aspn allele.
-
-
Blastocyst Injection and Chimera Generation:
-
Inject the correctly targeted ES cells into blastocysts from a donor mouse strain (e.g., C57BL/6J).
-
Transfer the injected blastocysts into the uteri of pseudopregnant recipient females.
-
-
Breeding and Germline Transmission:
-
Chimeric pups born from the recipient females are identified by their coat color.
-
Mate male chimeras with wild-type females. Offspring with a coat color derived from the ES cells indicate germline transmission of the targeted allele.
-
-
Generation of Homozygous Knockouts: Intercross heterozygous offspring to generate homozygous Aspn knockout mice.
This protocol is for identifying the genotype of mice generated through either method.
Materials:
-
Mouse tail biopsies or ear punches
-
DNA extraction kit
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Primers designed to differentiate between the wild-type and knockout alleles.
-
Forward Primer (Common): 5'-AGCTCTGCAAGTCATCCGTC-3'
-
Wild-Type Reverse Primer: 5'-TGCCTCAGGAAATGGTCTCC-3'
-
Knockout Reverse Primer (specific to insertion): Design based on the inserted cassette sequence. For CRISPR-induced indels, primers flanking the target site are used, and the size difference is analyzed.
-
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
DNA Extraction: Extract genomic DNA from tail biopsies or ear punches.
-
PCR Amplification:
-
Set up PCR reactions using the designed primers. A three-primer PCR (one common forward, one wild-type reverse, one knockout-specific reverse) is often efficient.
-
Run the PCR program with appropriate annealing temperatures and extension times.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
Analyze the banding pattern to determine the genotype:
-
Wild-Type (+/+): A single band corresponding to the wild-type allele size.
-
Heterozygous (+/-): Two bands, one for the wild-type allele and one for the knockout allele.
-
Homozygous Knockout (-/-): A single band corresponding to the knockout allele size.
-
-
Data Presentation: Phenotypic Analysis
Quantitative data from the analysis of Aspn knockout mice should be summarized for clear comparison.
Table 1: Skeletal Phenotype in Aspn -/- Mice
| Parameter | Wild-Type (+/+) | Aspn -/- | P-value | Reference |
|---|---|---|---|---|
| Femoral Head Cartilage Thickness (µm) | 120.5 ± 8.2 | 85.3 ± 6.5 | < 0.01 | |
| Tibial Plateau Cartilage Thickness (µm) | 105.7 ± 7.9 | 72.1 ± 5.4 | < 0.01 | |
| Chondrocyte Proliferation (% BrdU positive) | 15.2 ± 2.1 | 9.8 ± 1.5 | < 0.05 |
| Bone Mineral Density (g/cm²) (Femur) | 0.058 ± 0.004 | 0.059 ± 0.005 | > 0.05 (ns) | |
Table 2: Gene Expression Changes in Articular Cartilage of Aspn -/- Mice
| Gene | Fold Change (Aspn -/- vs. WT) | Regulation | P-value | Reference |
|---|---|---|---|---|
| Col2a1 | 0.65 | Down | < 0.05 | |
| Acan | 0.58 | Down | < 0.05 | |
| Mmp13 | 1.85 | Up | < 0.01 |
| Sox9 | 0.72 | Down | < 0.05 | |
Signaling Pathways and Visualizations
Asporin is known to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial for chondrogenesis and cartilage homeostasis.
Caption: Workflow for generating Aspn knockout mice using the CRISPR-Cas9 system.
Caption: Asporin inhibits TGF-β signaling by binding to its receptors.
Conclusion and Future Directions
The generation of Aspn knockout mouse models is an invaluable tool for understanding the in vivo roles of asporin. The data consistently show that loss of asporin can affect cartilage homeostasis, suggesting its involvement in diseases like osteoarthritis. The protocols and data presented here provide a solid foundation for researchers to create and characterize these models. Future studies could focus on conditional knockout models to investigate the tissue-specific roles of asporin and to further explore its potential as a therapeutic target in various pathologies.
Application Notes and Protocols for Aspon siRNA Knockdown in Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for achieving efficient knockdown of Asporin (ASPN) gene expression in fibroblast cell lines using small interfering RNA (siRNA). The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the role of ASPN in various biological processes, including fibrosis and cancer.
Introduction
Asporin, a member of the small leucine-rich proteoglycan (SLRP) family, is an extracellular matrix protein that has been implicated in the pathogenesis of several diseases, including keloids, various types of cancer, and fibrosis.[1][2][3] It is known to interact with key signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway, thereby influencing cell proliferation, differentiation, and matrix production.[4][5] The targeted knockdown of ASPN expression using siRNA is a powerful tool to elucidate its specific functions in fibroblasts.
Quantitative Data on Knockdown Efficiency
The efficiency of siRNA-mediated knockdown can vary depending on the cell type, transfection reagent, siRNA sequence, and other experimental conditions. The following table summarizes the reported knockdown efficiency of ASPN in fibroblasts from a key study.
| Target Gene | Cell Type | Transfection Method | Knockdown Efficiency (Protein Level) | Time Point | Reference |
| ASPN | Keloid Fibroblasts | Nanoparticle-mediated | Significantly reduced | 24 hours | [1][2] |
Note: The referenced study demonstrated a significant reduction in ASPN protein expression through Western blot analysis after 24 hours of transfection with three different ASPN siRNA/nanoparticle complexes. While a precise percentage of knockdown was not provided, the visual data indicated a substantial decrease compared to the control group.[1][2] For comparison, studies on other gene targets in fibroblasts have reported mRNA knockdown efficiencies ranging from 64% to 95% and significant protein reduction.[6][7][8]
Experimental Protocols
Materials
-
Fibroblast cell line (e.g., primary human fibroblasts, NIH 3T3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ASPN-specific siRNA and negative control siRNA (scrambled sequence)
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)[12][14]
-
Nuclease-free water and tubes
-
Multi-well culture plates (e.g., 6-well or 24-well plates)
-
Reagents for RNA extraction, reverse transcription, and quantitative real-time PCR (qRT-PCR)
-
Reagents for protein lysis and Western blotting
Protocol for siRNA Transfection
-
Cell Seeding:
-
Preparation of siRNA-Lipid Complexes:
-
Note: All dilutions should be prepared in nuclease-free tubes.
-
Solution B: In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. Mix gently.
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.[11][14]
-
-
Transfection:
-
Gently aspirate the growth medium from the cells and wash once with serum-free medium.[11]
-
Add the siRNA-lipid complex mixture to the cells in fresh, antibiotic-free complete growth medium.[12] The final volume will depend on the plate format.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 24-72 hours). The optimal incubation time should be determined based on the stability of the target mRNA and protein.[14][15]
-
-
Post-Transfection Analysis:
-
After the incubation period, harvest the cells for analysis.
-
For mRNA analysis (qRT-PCR): Extract total RNA from the cells. Perform reverse transcription to synthesize cDNA, followed by qRT-PCR using primers specific for ASPN and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The knockdown efficiency is calculated by comparing the relative ASPN mRNA levels in the siRNA-treated cells to the negative control.
-
For protein analysis (Western Blot): Lyse the cells to extract total protein. Determine the protein concentration, and then perform SDS-PAGE and Western blotting using an antibody specific for ASPN. Use an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. The knockdown efficiency is determined by densitometric analysis of the protein bands.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for siRNA Knockdown
References
- 1. Frontiers | Identification of nanoparticle-mediated siRNA-ASPN as a key gene target in the treatment of keloids [frontiersin.org]
- 2. Identification of nanoparticle-mediated siRNA-ASPN as a key gene target in the treatment of keloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ASPORIN: A root of the matter in tumors and their host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asporin Restricts Mesenchymal Stromal Cell Differentiation, Alters the Tumor Microenvironment, and Drives Metastatic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Interfering RNAs (siRNAs) Targeting TGF-β1 mRNA Suppress Asbestos-Induced Expression of TGF-β1 and CTGF in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hsp70 Knockdown by siRNA Decreased Collagen Production in Keloid Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNAi Transfection Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. altogen.com [altogen.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. genscript.com [genscript.com]
- 13. researchgate.net [researchgate.net]
- 14. Preliminary study of a novel transfection modality for in vivo siRNA delivery to vocal fold fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of siRNA-induced off-target RNA and protein effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Asporin Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asporin, a member of the small leucine-rich proteoglycan (SLRP) family, plays a significant role in cartilage homeostasis and the pathogenesis of osteoarthritis. It is also implicated in various cancers, making it a protein of high interest for research and therapeutic development. The production of pure, biologically active recombinant asporin is crucial for these studies. This document provides a comprehensive guide to the methods for expressing and purifying recombinant human asporin, tailored for researchers in academic and industrial settings.
Physicochemical Properties of Human Asporin
A thorough understanding of the physicochemical properties of the target protein is fundamental to developing a successful purification strategy. Based on the canonical amino acid sequence of human asporin (UniProt accession number: Q9BXN1; 380 amino acids), the following theoretical properties have been calculated:
| Property | Value | Significance for Purification |
| Molecular Weight (MW) | 42.8 kDa | Guides the choice of size exclusion chromatography resin and SDS-PAGE analysis. |
| Isoelectric Point (pI) | 4.88 | Dictates the ion exchange chromatography strategy (anion vs. cation exchange) and buffer pH selection. |
Expression of Recombinant Asporin
Recombinant asporin can be expressed in various systems, with Escherichia coli and mammalian cells being the most common choices.
-
E. coli Expression: This system offers rapid growth and high yields. However, as asporin is a secreted glycoprotein (B1211001) in its native form, expression in E. coli often leads to the formation of insoluble and non-glycosylated inclusion bodies. This necessitates a downstream refolding process to obtain the active protein. To facilitate purification, a polyhistidine-tag (His-tag) is commonly engineered at the N- or C-terminus of the protein.
-
Mammalian Cell Expression: Systems such as HEK293 or CHO cells are capable of producing properly folded and glycosylated asporin that is secreted into the culture medium.[1][2] This simplifies the purification process as it eliminates the need for cell lysis and protein refolding. However, the yields are typically lower, and the process is more time-consuming and expensive compared to bacterial expression.
Purification of Recombinant Asporin from E. coli
This section details a multi-step purification strategy for His-tagged asporin expressed as inclusion bodies in E. coli. The overall workflow is depicted below.
Figure 1: Workflow for recombinant asporin purification from E. coli.
Protocol 1: Isolation and Solubilization of Inclusion Bodies
-
Cell Lysis: Resuspend the harvested cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme (B549824), 1 mM PMSF). Incubate on ice for 30 minutes, followed by sonication to ensure complete cell disruption.
-
Inclusion Body Washing: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C. Discard the supernatant. Wash the pellet sequentially with wash buffer 1 (lysis buffer with 1% Triton X-100) and wash buffer 2 (lysis buffer without lysozyme and Triton X-100) to remove cell debris and membrane proteins.
-
Solubilization: Resuspend the washed inclusion body pellet in solubilization buffer (8 M urea, 50 mM Tris-HCl, pH 8.0, 10 mM dithiothreitol (B142953) (DTT)). Stir at room temperature for 1 hour to completely solubilize the aggregated protein.
-
Clarification: Centrifuge the solubilized protein solution at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. The supernatant contains the denatured His-tagged asporin.
Protocol 2: Immobilized Metal Affinity Chromatography (IMAC) and On-Column Refolding
IMAC is a powerful technique for the initial capture and purification of His-tagged proteins.[3][4][5] Combining this with on-column refolding can improve the yield of correctly folded protein.
-
Column Equilibration: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) column with binding buffer (8 M urea, 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Protein Loading: Load the clarified, solubilized asporin onto the equilibrated column.
-
Washing: Wash the column with 10-15 column volumes of wash buffer (8 M urea, 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
On-Column Refolding: Gradually exchange the denaturing wash buffer with a refolding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 M L-arginine, 0.5 mM oxidized glutathione, 5 mM reduced glutathione) using a linear gradient over several hours. This allows the protein to refold while still bound to the resin, which can minimize aggregation.
-
Elution: Elute the refolded His-tagged asporin with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions and analyze by SDS-PAGE.
Protocol 3: Anion Exchange Chromatography (AEX)
Given asporin's low theoretical pI of 4.88, anion exchange chromatography is an effective polishing step to remove remaining protein contaminants.[6][7][8] At a buffer pH above its pI, asporin will be negatively charged and bind to a positively charged anion exchange resin.
-
Buffer Exchange: Exchange the buffer of the pooled IMAC fractions into AEX binding buffer (20 mM Tris-HCl, pH 8.0) using dialysis or a desalting column.
-
Column Equilibration: Equilibrate a strong anion exchange column (e.g., Q Sepharose) with AEX binding buffer.
-
Protein Loading and Elution: Load the buffer-exchanged sample onto the column. Wash with binding buffer until the baseline is stable. Elute the bound asporin using a linear gradient of 0-1 M NaCl in the binding buffer. Collect fractions and analyze by SDS-PAGE.
Protocol 4: Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates proteins based on their size and is an excellent final polishing step to remove aggregates and other remaining impurities.[9][10]
-
Column Equilibration: Equilibrate a size exclusion column (e.g., Superdex 200) with the final storage buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Sample Loading and Separation: Concentrate the pooled AEX fractions and load onto the equilibrated SEC column. The protein will separate based on size, with larger molecules eluting first. Collect fractions corresponding to the monomeric asporin peak (expected around 42.8 kDa).
-
Analysis: Analyze the purified fractions by SDS-PAGE for purity and confirm protein identity by Western blot using an anti-asporin or anti-His-tag antibody.
Purification of Secreted Asporin from Mammalian Cells
The purification of asporin secreted from mammalian cell culture is generally more straightforward.
-
Harvest and Clarify Supernatant: Collect the cell culture medium and clarify by centrifugation and filtration (0.22 µm) to remove cells and debris.
-
Concentration and Buffer Exchange: Concentrate the supernatant and exchange the buffer to a suitable binding buffer for the initial chromatography step. If the protein is His-tagged, IMAC would be the first choice. If not, ion exchange chromatography can be employed.
-
Chromatography: A similar multi-step chromatography approach (IMAC followed by AEX and/or SEC) can be used to purify the secreted asporin to high homogeneity.
Asporin Signaling Pathway
Asporin is known to interact with and inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is a key regulator of chondrogenesis.[7]
Figure 2: Simplified diagram of Asporin's role in inhibiting the TGF-β signaling pathway.
Data Presentation
Table 1: Summary of Purification Buffers for His-tagged Asporin from E. coli
| Step | Buffer Name | Composition |
| Lysis | Lysis Buffer | 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF |
| Inclusion Body Solubilization | Solubilization Buffer | 8 M urea, 50 mM Tris-HCl, pH 8.0, 10 mM DTT |
| IMAC | Binding Buffer | 8 M urea, 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole |
| Wash Buffer | 8 M urea, 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole | |
| Refolding Buffer | 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 M L-arginine, 0.5 mM GSSG, 5 mM GSH | |
| Elution Buffer | 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole | |
| Anion Exchange | AEX Binding Buffer | 20 mM Tris-HCl, pH 8.0 |
| AEX Elution Buffer | 20 mM Tris-HCl, pH 8.0, 1 M NaCl | |
| Size Exclusion | SEC Buffer / Storage Buffer | Phosphate Buffered Saline (PBS), pH 7.4 |
Table 2: Expected Purity and Yield at Each Purification Step
| Purification Step | Purity (estimated by SDS-PAGE) | Yield (relative to previous step) |
| Clarified Solubilized Inclusion Bodies | ~50-70% | 100% |
| IMAC Eluate | >90% | ~80% |
| Anion Exchange Peak Fractions | >95% | ~90% |
| Size Exclusion Peak Fractions | >98% | ~95% |
Conclusion
The protocols outlined in this document provide a robust framework for the successful purification of recombinant human asporin. The choice of expression system will significantly impact the initial steps of the purification process. For E. coli-expressed asporin, a multi-step strategy involving IMAC, on-column refolding, and subsequent polishing steps like AEX and SEC is recommended to achieve high purity and biological activity. For asporin secreted from mammalian cells, a more streamlined chromatographic purification can be employed. Careful optimization of each step is crucial to maximize the yield and purity of the final protein product, which is essential for advancing our understanding of asporin's role in health and disease.
References
- 1. Protein Expression and Purification Services | High-throughput Screening Core | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 2. Efficient Mammalian Cell Expression and Single-step Purification of Extracellular Glycoproteins for Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Expression in E. coli and purification of recombinant fragments of wild type and mutant human prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. uniprot.org [uniprot.org]
- 7. ASPN asporin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. The biological functions and related signaling pathways of SPON2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of organelles from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Biological Function of the Prion Protein: A Cell Surface Scaffold of Signaling Modules [frontiersin.org]
Application Notes: Asporin (ASPN) Detection via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Asporin (ASPN) is a small leucine-rich proteoglycan (SLRP) that plays a significant role in regulating the extracellular matrix.[1] Initially identified for its association with osteoarthritis, ASPN is now implicated in various cellular processes, including cell adhesion, migration, and signaling.[1] Its function is particularly notable in the context of Transforming Growth Factor-beta (TGF-β) signaling, where it can act as a direct inhibitor.[2][3][4] Dysregulation of ASPN has been linked to several types of cancer and fibrotic diseases, making it a protein of interest for therapeutic development.[2][5][6] This document provides a detailed protocol for the detection of ASPN using Western blot analysis and offers guidance on antibody selection.
ASPN Signaling Pathway
ASPN primarily functions as an extracellular regulator of the TGF-β signaling pathway. It can directly bind to TGF-β1, preventing it from interacting with its cell surface receptors (TβRI/TβRII).[3][7] This inhibition blocks the subsequent phosphorylation and nuclear translocation of SMAD2/3, thereby downregulating the expression of TGF-β target genes.[2][6][7] This inhibitory role is crucial in processes like chondrogenesis and has been shown to have tumor-suppressive effects in certain cancers.[4][5] However, in other contexts, ASPN has been reported to promote cancer progression by activating other pathways, such as the EGFR and CD44 signaling cascades.[2][5]
Detailed Protocol for ASPN Western Blot
This protocol provides a comprehensive workflow for detecting human ASPN, which has a theoretical molecular weight of approximately 42-44 kDa.[8] Note that as a secreted proteoglycan, post-translational modifications like glycosylation may cause it to migrate at a slightly different apparent molecular weight on SDS-PAGE.
Experimental Workflow Overview
The Western blot procedure involves separating proteins by size, transferring them to a membrane, and using specific antibodies to detect the target protein.
I. Sample Preparation
-
Cell Lysis:
-
Culture cells of interest (e.g., HeLa, HepG2, or various fibroblast lines) to 80-90% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding RIPA buffer containing a protease inhibitor cocktail.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay according to the manufacturer’s instructions.
-
II. SDS-PAGE
-
Sample Loading:
-
Prepare samples by mixing 20-35 µg of protein with Laemmli sample buffer.[1]
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load the denatured protein samples and a molecular weight marker into the wells of a 10% or 12% SDS-polyacrylamide gel.
-
-
Electrophoresis:
-
Run the gel in 1X Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
III. Protein Transfer
-
Membrane Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 60-90 minutes or according to the manufacturer's protocol.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
IV. Immunodetection
-
Blocking:
-
Wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[1]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-goat IgG) diluted in blocking buffer for 1-1.5 hours at room temperature.[8]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
V. Detection and Analysis
-
Signal Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Analyze the resulting bands. ASPN should appear as a band at approximately 42-44 kDa.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
-
ASPN Antibody Selection Guide
The selection of a high-quality primary antibody is critical for a successful Western blot. Antibodies for ASPN are available from several suppliers and can be polyclonal or monoclonal.[10] Polyclonal antibodies may detect multiple epitopes, potentially increasing signal strength, while monoclonal antibodies offer high specificity to a single epitope. Validation in Western blot applications is a key consideration.
Table 1: Recommended Primary Antibodies for ASPN Detection
| Supplier | Catalog Number | Clonality | Host | Recommended Dilution (WB) | Reactivity (Validated) | Notes |
| Abcam | ab31303 | Polyclonal | Goat | Assay-dependent | Human, Mouse, Rat | Immunogen is a synthetic peptide within human ASPN (aa 150-200).[1] |
| Proteintech | 27602-1-AP | Polyclonal | Rabbit | 1:1000 - 1:2000 | Human | Observed MW is 43 kDa.[8] |
| Novus Biologicals | NBP1-58061 | Polyclonal | Rabbit | 1.0 µg/ml | Human | Immunogen is a synthetic peptide from the middle region of ASPN. |
| Antibodies-Online | ABIN6137217 | Polyclonal | Rabbit | 1:500 - 1:2000 | Human | Immunogen is a recombinant fusion protein (aa 100-379).[9] |
| Elabscience | E-AB-10118 | Polyclonal | Rabbit | 1:550 | Human, Mouse | Detects a band at the calculated MW of 43 kDa.[11] |
| MyBioSource | MBS627351 | Polyclonal | Rabbit | Assay-dependent | Human | Purified by ammonium (B1175870) sulfate (B86663) precipitation.[12] |
Note: Always refer to the manufacturer's datasheet for the most up-to-date information and recommended protocols. It is advisable to perform an initial antibody titration to determine the optimal concentration for your specific experimental conditions. Using a positive control, such as a lysate from cells known to express ASPN or a recombinant ASPN protein, is highly recommended for validation.[13]
References
- 1. Anti-Asporin antibody (ab31303) | Abcam [abcam.com]
- 2. Frontiers | Multifaceted Roles of Asporin in Cancer: Current Understanding [frontiersin.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Asporin Is a Fibroblast-Derived TGF-β1 Inhibitor and a Tumor Suppressor Associated with Good Prognosis in Breast Cancer | PLOS Medicine [journals.plos.org]
- 5. ASPN asporin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ASPN antibody (27602-1-AP) | Proteintech [ptglab.com]
- 9. anti-Asporin Antibody [ABIN6137217] - Human, WB [antibodies-online.com]
- 10. Anti-Asporin Antibodies | Invitrogen [thermofisher.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. mybiosource.com [mybiosource.com]
- 13. novusbio.com [novusbio.com]
Application Notes and Protocols for Studying Asporin (ASPN)-Protein Interactions
Introduction
Asporin (ASPN), a member of the small leucine-rich proteoglycan (SLRP) family, is a critical regulator of the extracellular matrix (ECM).[1][2] It is distinguished from other SLRPs by a unique N-terminal region containing a variable number of aspartate (D) residues.[3][4] Asporin has been implicated in a variety of cellular processes and is a key factor in the pathology of conditions like osteoarthritis, fibrosis, and several types of cancer.[1][5] Its ability to interact with crucial signaling molecules, including growth factors and cell surface receptors, makes the study of its protein-protein interactions essential for understanding disease mechanisms and developing novel therapeutic strategies.[6][7] Asporin can interact with partners such as transforming growth factor-beta (TGF-β), bone morphogenetic proteins (BMPs), CD44, and various receptor tyrosine kinases to modulate downstream signaling pathways.[5][6][8]
This document provides detailed application notes and protocols for several key methodologies used to identify and characterize asporin-protein interactions, tailored for researchers, scientists, and professionals in drug development.
Key Signaling Pathways Involving Asporin
Asporin modulates several critical signaling pathways by directly interacting with key protein components. Its role can be either inhibitory or activating depending on the cellular context and its localization (extracellular vs. intracellular).[6][7] The primary pathways influenced by asporin include the TGF-β, EGFR/HER2, and CD44-mediated Rac1 signaling cascades.[6][7]
Quantitative Data Summary
Quantifying the binding affinity between asporin and its interaction partners is crucial for understanding the strength and stability of these complexes. Techniques like Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) are used to determine kinetic parameters, including the dissociation constant (KD).[9][10] Lower KD values indicate a higher binding affinity.
| Interacting Proteins | Method | Dissociation Constant (KD) | Source |
| Asporin (peptide) & rTGFβ-1 | Microscale Thermophoresis (MST) | 15 nM | [10] |
| User-defined Protein 1 | e.g., SPR | User Data | |
| User-defined Protein 2 | e.g., ITC | User Data |
Co-Immunoprecipitation (Co-IP) to Validate In Vivo Interactions
Application Note: Co-immunoprecipitation is a robust method for identifying and validating protein-protein interactions within a cellular context.[11] The technique involves using an antibody to capture a specific protein of interest ("bait"), thereby also pulling down any proteins that are bound to it ("prey").[12] This method is invaluable for confirming that an interaction between asporin and a putative partner occurs under physiological conditions. It has been successfully used to demonstrate interactions such as asporin with Rab11 and HER3.[13][14] The captured protein complex is typically analyzed by Western blotting.
References
- 1. uniprot.org [uniprot.org]
- 2. Relationship between asporin and extracellular matrix behavior: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression, regulation and function of asporin, a susceptibility gene in common bone and joint diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. What are ASPN inhibitors and how do they work? [synapse.patsnap.com]
- 6. ASPORIN: A root of the matter in tumors and their host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifaceted Roles of Asporin in Cancer: Current Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Multifaceted Roles of Asporin in Cancer: Current Understanding [frontiersin.org]
- 9. Frontiers | Surface plasmon resonance and microscale thermophoresis approaches for determining the affinity of perforin for calcium ions [frontiersin.org]
- 10. Asporin, an extracellular matrix protein, is a beneficial regulator of cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 13. Identification of asporin as a HER3 ligand exposes a therapeutic vulnerability in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
Application Notes and Protocols for In Vitro Models: Studying Aspon Function
Introduction
Asporin (ASPN), a member of the small leucine-rich proteoglycan (SLRP) family, is an extracellular matrix (ECM) protein crucial in tissue homeostasis and pathogenesis.[1][2][3] Unlike other class I SLRPs, asporin features a unique N-terminal region with a conserved stretch of aspartate (D) residues.[3][4] Polymorphisms in the length of this D-repeat are associated with diseases like osteoarthritis and cancer.[4][5] Asporin is implicated in diverse cellular processes, including collagen fibrillogenesis, cell proliferation, migration, and invasion by modulating key signaling pathways such as Transforming Growth Factor-β (TGF-β), Epidermal Growth Factor Receptor (EGFR), and CD44.[1][3][4] This document provides detailed protocols for various in vitro models designed to investigate the multifaceted functions of asporin.
Section 1: Asporin in Osteoarthritis (OA) and Chondrogenesis
Application Note 1.1: Modeling Asporin's Inhibition of TGF-β Signaling in Chondrocytes
Asporin is implicated in osteoarthritis (OA) pathogenesis, partly through its interaction with the TGF-β signaling pathway.[6] It has been shown to bind directly to TGF-β, inhibiting its interaction with its receptors and thereby suppressing downstream signaling, which is critical for chondrocyte differentiation and matrix maintenance.[7][8] This model uses primary human chondrocytes or a chondrogenic cell line (e.g., ATDC5) to quantify the inhibitory effect of asporin on TGF-β-induced gene expression.
1.1.1: In Vitro Model: 2D Chondrocyte Monolayer Culture
-
Cell Types: Primary human articular chondrocytes, ATDC5 cell line.
-
Objective: To assess the impact of recombinant asporin on TGF-β1-induced expression of chondrogenic and hypertrophic markers.
1.1.2: Experimental Workflow Diagram
References
- 1. Relationship between asporin and extracellular matrix behavior: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between asporin and extracellular matrix behavior: A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASPORIN: A root of the matter in tumors and their host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted Roles of Asporin in Cancer: Current Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asporin, a susceptibility gene in osteoarthritis, is expressed at higher levels in the more degenerate human intervertebral disc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asporin and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying the role of ASPN and COMP genes in knee osteoarthritis development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asporin, an extracellular matrix protein, is a beneficial regulator of cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASPN Gene Cloning and Vector Construction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asporin, encoded by the ASPN gene, is a small leucine-rich proteoglycan (SLRP) that plays a significant role in cartilage homeostasis and the pathogenesis of diseases such as osteoarthritis.[1] It functions by interacting with key signaling molecules like Transforming Growth Factor-beta (TGF-β), thereby influencing extracellular matrix production.[2] The ability to clone the ASPN gene and construct expression vectors is crucial for studying its function, understanding its role in disease, and developing potential therapeutic interventions.
These application notes provide a detailed protocol for the cloning of the full-length human ASPN gene into a mammalian expression vector, specifically pcDNA3.1(+), and its subsequent expression in Human Embryonic Kidney 293 (HEK293) cells.
Data Presentation
Table 1: Components for PCR Amplification of Full-Length Human ASPN cDNA
| Component | Concentration/Amount |
| Human cDNA Template | ~50-100 ng |
| Forward Primer (with BamHI site) | 10 µM |
| Reverse Primer (with XhoI site) | 10 µM |
| High-Fidelity DNA Polymerase | As per manufacturer's recommendation |
| dNTP Mix | 10 mM |
| 5X PCR Buffer | 1X final concentration |
| Nuclease-free water | To final volume |
Table 2: Thermal Cycling Conditions for ASPN Gene Amplification
| Step | Temperature (°C) | Duration | Cycles |
| Initial Denaturation | 98 | 30 seconds | 1 |
| Denaturation | 98 | 10 seconds | 30-35 |
| Annealing | 58-65 (Gradient) | 30 seconds | 30-35 |
| Extension | 72 | 1.5 minutes | 30-35 |
| Final Extension | 72 | 10 minutes | 1 |
| Hold | 4 | Indefinite | 1 |
Table 3: Components for Restriction Digestion of ASPN PCR Product and pcDNA3.1(+) Vector
| Component | ASPN PCR Product | pcDNA3.1(+) Vector |
| Purified DNA | ~1-2 µg | ~1-2 µg |
| BamHI | 10 units | 10 units |
| XhoI | 10 units | 10 units |
| 10X Restriction Buffer | 1X final concentration | 1X final concentration |
| Nuclease-free water | To final volume | To final volume |
Table 4: Ligation Reaction Components
| Component | Amount |
| Digested pcDNA3.1(+) Vector | ~50-100 ng |
| Digested ASPN Insert | 3-5 fold molar excess over vector |
| T4 DNA Ligase | 1 µl |
| 10X T4 DNA Ligase Buffer | 1 µl |
| Nuclease-free water | To 10 µl |
Table 5: Quantitative Analysis of Recombinant Asporin Expression in HEK293 Cells
| Analysis Method | Result |
| Transfection Efficiency | |
| GFP Co-transfection (Flow Cytometry) | > 80% |
| mRNA Expression (qRT-PCR) | |
| Fold change (ASPN vs. mock) | Significant increase |
| Protein Expression (Western Blot) | |
| Expected Molecular Weight | ~42 kDa |
| Band Intensity (ASPN vs. mock) | Strong band detected in ASPN-transfected cells |
| Protein Yield (ELISA) | |
| Secreted Asporin Concentration | Varies (cell density & time dependent) |
Experimental Protocols
Amplification of the Full-Length Human ASPN Coding Sequence
This protocol describes the amplification of the full-length human ASPN coding sequence from a cDNA library using Polymerase Chain Reaction (PCR).
Materials:
-
Human cDNA library (e.g., from cartilage or other ASPN-expressing tissue)
-
Forward and reverse primers designed to amplify the full-length ASPN open reading frame (ORF). Restriction sites (e.g., BamHI and XhoI) should be incorporated into the 5' ends of the primers for subsequent cloning.
-
High-fidelity DNA polymerase
-
dNTP mix
-
PCR buffer
-
Nuclease-free water
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
Primer Design:
-
Forward Primer (with BamHI site): 5'-CGCGGATCC GCCACCATGGAGCTGAGGGACAGCAGC-3' (The BamHI site is in bold, and a Kozak sequence is included for optimal translation initiation).
-
Reverse Primer (with XhoI site): 5'-CCGCTCGAG TCAGCAGGTGGCAGCAGCAGG-3' (The XhoI site is in bold, and the stop codon is excluded if a C-terminal tag from the vector is desired).
Procedure:
-
Set up the PCR reaction as described in Table 1 .
-
Perform thermal cycling using the conditions outlined in Table 2 . An annealing temperature gradient may be necessary to optimize the reaction.
-
Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a single band of the expected size for the full-length ASPN cDNA (~1140 bp).
-
Purify the PCR product from the agarose gel using a gel extraction kit.
Vector and Insert Preparation by Restriction Digestion
This protocol details the digestion of the purified ASPN PCR product and the pcDNA3.1(+) expression vector with BamHI and XhoI restriction enzymes.
Materials:
-
Purified ASPN PCR product
-
pcDNA3.1(+) vector
-
BamHI and XhoI restriction enzymes
-
Restriction enzyme buffer
-
Nuclease-free water
-
Incubator
-
DNA purification kit
Procedure:
-
Set up two separate restriction digestion reactions, one for the ASPN PCR product and one for the pcDNA3.1(+) vector, as detailed in Table 3 .
-
Incubate the reactions at 37°C for 1-2 hours.
-
Purify the digested vector and insert using a PCR purification kit. The digested vector should be treated with alkaline phosphatase to prevent self-ligation.
Ligation of ASPN into pcDNA3.1(+)
This protocol describes the ligation of the digested ASPN insert into the prepared pcDNA3.1(+) vector.
Materials:
-
Digested and purified ASPN insert
-
Digested and dephosphorylated pcDNA3.1(+) vector
-
T4 DNA Ligase and buffer
-
Nuclease-free water
-
Incubator
Procedure:
-
Set up the ligation reaction as outlined in Table 4 . A molar ratio of insert to vector between 3:1 and 5:1 is recommended.
-
Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.
Transformation into Competent E. coli
This protocol describes the transformation of the ligation mixture into competent E. coli cells for plasmid amplification.
Materials:
-
Ligation mixture
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates containing ampicillin (B1664943) (100 µg/ml)
-
Incubator
Procedure:
-
Thaw competent E. coli cells on ice.
-
Add 5-10 µl of the ligation mixture to the competent cells and incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-60 seconds and immediately place them back on ice for 2 minutes.
-
Add 500 µl of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate the transformed cells on LB agar plates containing ampicillin and incubate at 37°C overnight.
Screening and Plasmid Purification
This protocol outlines the screening of transformants and the purification of the recombinant plasmid.
Materials:
-
Bacterial colonies from the transformation plate
-
LB medium with ampicillin
-
Miniprep kit
-
Restriction enzymes (BamHI and XhoI)
-
Agarose gel electrophoresis system
Procedure:
-
Inoculate individual colonies into separate tubes containing LB medium with ampicillin and grow overnight at 37°C with shaking.
-
Isolate plasmid DNA from the overnight cultures using a miniprep kit.
-
Perform a diagnostic restriction digest on the purified plasmids using BamHI and XhoI to confirm the presence and correct orientation of the ASPN insert.
-
Analyze the digestion products by agarose gel electrophoresis. A correct clone will yield two bands corresponding to the size of the pcDNA3.1(+) vector and the ASPN insert.
-
Send the positive clones for Sanger sequencing to verify the integrity of the ASPN coding sequence.
Transfection of HEK293 Cells and Expression Analysis
This protocol describes the transient transfection of HEK293 cells with the pcDNA3.1(+)-ASPN construct and subsequent analysis of asporin expression.
Materials:
-
HEK293 cells
-
pcDNA3.1(+)-ASPN plasmid DNA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Protein lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-ASPN antibody
-
ELISA kit for human asporin
Procedure:
-
Seed HEK293 cells in 6-well plates to achieve 70-80% confluency on the day of transfection.
-
For each well, dilute the pcDNA3.1(+)-ASPN plasmid DNA and the transfection reagent in separate tubes containing Opti-MEM, following the manufacturer's protocol.
-
Combine the diluted DNA and transfection reagent, incubate at room temperature, and then add the complex to the cells.
-
Incubate the cells for 48-72 hours.
-
Expression Analysis:
-
qRT-PCR: Extract total RNA from the cells, synthesize cDNA, and perform qRT-PCR to quantify ASPN mRNA levels.
-
Western Blot: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-ASPN antibody to detect the recombinant protein.
-
ELISA: Collect the cell culture supernatant to quantify the amount of secreted asporin using a specific ELISA kit.
-
Mandatory Visualizations
Caption: Workflow for ASPN Gene Cloning and Expression.
Caption: Asporin's role in the TGF-β signaling pathway.
References
Application Notes and Protocols for Immunofluorescence Staining of Asporin (ASPN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asporin (ASPN), a member of the small leucine-rich proteoglycan (SLRP) family, plays a significant role in the regulation of the extracellular matrix and has been implicated in the pathogenesis of various diseases, including osteoarthritis and several types of cancer. The detection and localization of Asporin in cells and tissues are crucial for understanding its biological functions and its potential as a therapeutic target. Immunofluorescence (IF) is a powerful technique that allows for the visualization of Asporin within its native cellular context. This document provides detailed protocols for the immunofluorescent staining of Asporin in cultured cells, frozen tissue sections, and formalin-fixed paraffin-embedded (FFPE) tissue sections.
Signaling Pathways Involving Asporin
Asporin has been shown to modulate several key signaling pathways, thereby influencing cellular processes such as proliferation, migration, and invasion. The primary pathways affected by Asporin include the Transforming Growth Factor-beta (TGF-β), Epidermal Growth Factor Receptor (EGFR), and CD44 signaling cascades.[1][2]
-
TGF-β Signaling: Asporin can interact with TGF-β, modulating its signaling. This interaction can either inhibit or, in some contexts, promote downstream signaling through Smad proteins, affecting processes like epithelial-mesenchymal transition (EMT).[3]
-
EGFR Signaling: Asporin has been reported to influence the EGFR pathway, which is a critical regulator of cell proliferation and survival.[2]
-
CD44 Signaling: Asporin can bind to CD44, a cell-surface glycoprotein, to activate downstream signaling, including the Rac1 pathway, which is involved in cell migration and invasion.[2][4]
Experimental Protocols
The following are detailed protocols for the immunofluorescent staining of Asporin in various sample types. It is recommended to optimize parameters such as antibody concentrations and incubation times for your specific experimental conditions.
General Workflow for Immunofluorescence Staining
Protocol 1: Staining of Asporin in Cultured Cells
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal goat serum in PBS
-
Primary Antibody: Anti-Asporin antibody (see Table 1 for recommended dilutions)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-Asporin primary antibody in Blocking Buffer to the recommended concentration (see Table 1). Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Protocol 2: Staining of Asporin in Frozen Tissue Sections
Materials:
-
Frozen tissue sections on slides
-
PBS
-
Fixation Solution: Cold acetone (B3395972) or 4% PFA in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS (if using PFA fixation)
-
Blocking Buffer: 1-5% BSA or 5-10% normal goat serum in PBS
-
Primary Antibody: Anti-Asporin antibody
-
Secondary Antibody: Fluorophore-conjugated secondary antibody
-
Nuclear Counterstain: DAPI
-
Antifade Mounting Medium
Procedure:
-
Tissue Section Preparation: Cut frozen tissue blocks into 5-10 µm sections using a cryostat and mount them on charged microscope slides.
-
Fixation:
-
Acetone Fixation: Immerse slides in pre-chilled (-20°C) acetone for 10 minutes. Allow to air dry.
-
PFA Fixation: Immerse slides in 4% PFA for 15 minutes at room temperature.
-
-
Washing: Wash slides three times with PBS for 5 minutes each.
-
Permeabilization (for PFA-fixed sections): Incubate slides in 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash slides three times with PBS for 5 minutes each.
-
Blocking: Follow step 7 from Protocol 1.
-
Primary Antibody Incubation: Follow step 8 from Protocol 1.
-
Washing: Follow step 9 from Protocol 1.
-
Secondary Antibody Incubation: Follow step 10 from Protocol 1.
-
Washing: Follow step 11 from Protocol 1.
-
Counterstaining: Follow step 12 from Protocol 1.
-
Washing: Follow step 13 from Protocol 1.
-
Mounting: Follow step 14 from Protocol 1.
-
Imaging: Follow step 15 from Protocol 1.
Protocol 3: Staining of Asporin in FFPE Tissue Sections
Materials:
-
FFPE tissue sections on slides
-
Xylene or a xylene substitute
-
Graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer:
-
Sodium Citrate Buffer (10 mM, pH 6.0)
-
Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)[5]
-
-
PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% BSA or 5-10% normal goat serum in PBS
-
Primary Antibody: Anti-Asporin antibody
-
Secondary Antibody: Fluorophore-conjugated secondary antibody
-
Nuclear Counterstain: DAPI
-
Antifade Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) two times for 5 minutes each.
-
Immerse slides in 100% ethanol two times for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in pre-heated Antigen Retrieval Buffer. For Asporin, Tris-EDTA buffer (pH 9.0) has been shown to be effective.[5]
-
Heat the slides in the buffer using a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20-30 minutes).
-
Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.
-
-
Washing: Wash slides three times with PBS for 5 minutes each.
-
Permeabilization: Incubate slides in 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash slides three times with PBS for 5 minutes each.
-
Blocking: Follow step 7 from Protocol 1.
-
Primary Antibody Incubation: Follow step 8 from Protocol 1.
-
Washing: Follow step 9 from Protocol 1.
-
Secondary Antibody Incubation: Follow step 10 from Protocol 1.
-
Washing: Follow step 11 from Protocol 1.
-
Counterstaining: Follow step 12 from Protocol 1.
-
Washing: Follow step 13 from Protocol 1.
-
Mounting: Follow step 14 from Protocol 1.
-
Imaging: Follow step 15 from Protocol 1.
Data Presentation
Quantitative analysis of immunofluorescence images can provide valuable data on protein expression levels and localization. Software such as ImageJ or FIJI can be used for these analyses.[6][7][8][9]
Table 1: Recommended Dilutions for Anti-Asporin Antibodies
| Antibody Product | Host Species | Recommended Dilution for IF/ICC | Reference |
| HPA007894 (Atlas Antibodies) | Rabbit | 0.25-2 µg/ml | [1] |
| 27602-1-AP (Proteintech) | Rabbit | 1:50-1:500 (IHC) | [5] |
| ab31303 (Abcam) | Goat | 1-3 µg/mL | |
| ABIN2855952 (antibodies-online) | Rabbit | 1:100-1:1000 | [10] |
| abx032894 (Abbexa) | Rabbit | 1:10 - 1:50 | [11] |
| PA5-13553 (Thermo Fisher) | Rabbit | 1:10-1:50 | [12] |
| PAC321Mu01 (Cloud-Clone Corp.) | Rabbit | 5-20 µg/mL (IHC) | [13] |
Note: The optimal dilution should be determined experimentally by the end-user.
Table 2: Summary of Quantitative Immunofluorescence Data Analysis
| Analysis Type | Description | Key Metrics | Software Tools |
| Fluorescence Intensity | Measurement of the brightness of the fluorescent signal, which correlates with protein abundance. | Mean Fluorescence Intensity (MFI), Corrected Total Cell Fluorescence (CTCF) | ImageJ, FIJI, CellProfiler |
| Co-localization Analysis | Assessment of the spatial overlap between Asporin and another protein of interest. | Pearson's Correlation Coefficient, Manders' Overlap Coefficient | ImageJ (with JACoP plugin), FIJI |
| Cellular Localization | Determination of the subcellular compartment where Asporin is located (e.g., cytoplasm, nucleus, extracellular matrix). | Qualitative assessment, line scan analysis | ImageJ, FIJI |
| Percentage of Positive Cells | Quantification of the proportion of cells in a population that express Asporin above a defined threshold. | Percentage of positive cells | ImageJ, FIJI, Flow Cytometry software |
References
- 1. Anti-ASPN Human Protein Atlas Antibody [atlasantibodies.com]
- 2. Expression of asporin reprograms cancer cells to acquire resistance to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoplasmic Asporin promotes cell migration by regulating TGF-β/Smad2/3 pathway and indicates a poor prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ASPN antibody (27602-1-AP) | Proteintech [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring cell fluorescence using ImageJ — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 9. google.com [google.com]
- 10. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 11. abbexa.com [abbexa.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols for the Design and Validation of Asporin Peptide Mimics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asporin (ASPN), a member of the small leucine-rich proteoglycan (SLRP) family, has emerged as a critical regulator in various cellular processes and is implicated in the pathology of diseases such as osteoarthritis and cancer.[1][2][3] A key mechanism of asporin's function is its interaction with and modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[2][4][5] Specifically, asporin can directly bind to TGF-β1, inhibiting its interaction with the TGF-β type II receptor (TβRII), thereby suppressing downstream signaling.[2][4] This inhibitory function has been localized to a specific region within the asporin protein, encompassing amino acids 159-205.[4][6][7]
These application notes provide a comprehensive guide for the rational design of peptide mimics based on the TGF-β1-inhibitory region of asporin. Furthermore, detailed protocols for the experimental validation of these peptide mimics are provided to facilitate research and development of novel therapeutics targeting the TGF-β pathway.
Asporin Peptide Mimic Design Strategy
The design of an asporin peptide mimic is centered on replicating the binding interface of the native protein with TGF-β1. The amino acid sequence spanning residues 159-205 of human asporin is the primary template for this design.
Core Principles for Peptide Design:
-
Hotspot Identification: The initial step involves identifying the key amino acid residues within the 159-205 region that are critical for the interaction with TGF-β1. This can be achieved through computational modeling, such as molecular docking simulations, and by referencing alanine (B10760859) scanning mutagenesis data if available in the literature.
-
Sequence Optimization: The native sequence can be modified to enhance binding affinity, stability, and solubility. This may involve substituting certain amino acids with non-natural amino acids or peptidomimetic moieties.
-
Structural Mimicry: Asporin is a leucine-rich repeat protein. The designed peptide should ideally adopt a conformation that mimics the secondary structure of the 159-205 region to present the key binding residues in the correct spatial orientation.
-
Chemical Modifications: To improve in vivo stability and cell permeability, various chemical modifications can be incorporated. These include N-terminal acetylation and C-terminal amidation to protect against exopeptidases, and the introduction of peptide staples or cyclization to constrain the peptide into a bioactive conformation.
Table 1: Key Considerations for Asporin Peptide Mimic Design
| Design Parameter | Rationale | Example Approaches |
| Core Sequence | Based on the identified TGF-β1 binding region of asporin. | Human Asporin (159-205) |
| Binding Affinity | To effectively compete with native asporin and inhibit TGF-β1 signaling. | Alanine scanning, computational docking, peptide library screening. |
| Stability | To resist proteolytic degradation and increase therapeutic half-life. | N- and C-terminal modifications, use of D-amino acids, cyclization. |
| Solubility | To ensure bioavailability and ease of handling in experimental assays. | Incorporation of hydrophilic residues, PEGylation. |
| Cell Permeability | For targeting intracellular interactions if applicable (though ASPN-TGF-β1 is extracellular). | Cell-penetrating peptide conjugation (less relevant for this target). |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for validating the designed asporin peptide mimic.
Caption: TGF-β Signaling Pathway and Point of Inhibition by Asporin Peptide Mimic.
Caption: Experimental Workflow for Asporin Peptide Mimic Validation.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate Peptide-TGF-β1 Interaction
This protocol is designed to confirm the direct binding of the asporin peptide mimic to TGF-β1.
Materials:
-
Recombinant human TGF-β1
-
Biotinylated or FLAG-tagged Asporin Peptide Mimic
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Anti-TGF-β1 antibody
-
Anti-biotin or Anti-FLAG antibody conjugated to HRP for detection
-
Co-IP Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, supplemented with protease inhibitors)
-
Elution Buffer (e.g., 0.1 M glycine (B1666218), pH 2.5 or SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Antibody-Bead Conjugation:
-
Wash 50 µL of Protein A/G beads twice with 500 µL of Co-IP Lysis/Wash Buffer.
-
Resuspend beads in 200 µL of Co-IP Lysis/Wash Buffer.
-
Add 2-5 µg of anti-TGF-β1 antibody and incubate with rotation for 2-4 hours at 4°C.
-
Wash the antibody-conjugated beads three times with Co-IP Lysis/Wash Buffer.
-
-
Binding Reaction:
-
In a new microfuge tube, combine 100 ng of recombinant human TGF-β1 and a molar excess of the biotinylated/FLAG-tagged asporin peptide mimic in 500 µL of Co-IP Lysis/Wash Buffer.
-
Incubate with rotation for 2-4 hours at 4°C.
-
-
Immunoprecipitation:
-
Add the binding reaction mixture to the prepared antibody-conjugated beads.
-
Incubate with rotation for an additional 2 hours or overnight at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Discard the supernatant.
-
Wash the beads four times with 500 µL of cold Co-IP Lysis/Wash Buffer.
-
-
Elution:
-
Elute the protein complexes by adding 50 µL of Elution Buffer and incubating for 5-10 minutes at room temperature (for glycine buffer) or by boiling in SDS-PAGE sample buffer for 5 minutes.
-
Collect the eluate.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Probe the membrane with an anti-biotin-HRP or anti-FLAG-HRP antibody to detect the co-immunoprecipitated peptide mimic.
-
Table 2: Expected Outcomes for Co-Immunoprecipitation
| Condition | Anti-TGF-β1 IP, Blot: Anti-peptide | Rationale |
| TGF-β1 + Peptide Mimic | Band present at expected MW of peptide | Demonstrates direct interaction |
| TGF-β1 alone | No band | Negative control for non-specific binding of peptide to antibody/beads |
| Peptide Mimic alone | No band | Negative control for non-specific binding of peptide to antibody/beads |
Protocol 2: Western Blot for Phospho-SMAD2 to Assess Inhibition of TGF-β Signaling
This protocol evaluates the functional ability of the asporin peptide mimic to inhibit TGF-β1-induced SMAD2 phosphorylation in a cellular context.[6][8]
Materials:
-
A suitable cell line responsive to TGF-β1 (e.g., HaCaT keratinocytes, MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
Serum-free medium
-
Recombinant human TGF-β1
-
Asporin Peptide Mimic
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-SMAD2 (Ser465/467), Rabbit anti-SMAD2
-
HRP-conjugated anti-rabbit secondary antibody
-
Western blot reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-incubate cells with varying concentrations of the asporin peptide mimic for 1 hour.
-
Stimulate the cells with 5 ng/mL of TGF-β1 for 30-60 minutes. Include a negative control (no TGF-β1) and a positive control (TGF-β1 alone).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SMAD2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe with the anti-total SMAD2 antibody as a loading control.
-
Table 3: Expected Outcomes for Phospho-SMAD2 Western Blot
| Treatment Condition | p-SMAD2 Level (relative to Total SMAD2) | Interpretation |
| Untreated Control | Baseline | Basal signaling level |
| TGF-β1 alone | High | Successful induction of TGF-β signaling |
| TGF-β1 + Peptide Mimic (Low Dose) | Moderately Reduced | Partial inhibition of TGF-β signaling |
| TGF-β1 + Peptide Mimic (High Dose) | Significantly Reduced | Dose-dependent inhibition of TGF-β signaling |
| Peptide Mimic alone | Baseline | Peptide does not activate signaling on its own |
Conclusion
The provided design considerations and experimental protocols offer a robust framework for the development and validation of asporin peptide mimics as inhibitors of the TGF-β signaling pathway. Successful validation of such peptides could pave the way for novel therapeutic strategies in a range of diseases characterized by dysregulated TGF-β activity.
References
- 1. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Designed leucine‐rich repeat proteins bind two muramyl dipeptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multifaceted Roles of Asporin in Cancer: Current Understanding [frontiersin.org]
- 5. Molecular Imaging of TGFβ-induced Smad2/3 phosphorylation reveals a role for receptor tyrosine kinases in modulating TGFβ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ASPORIN: A root of the matter in tumors and their host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asporin Is a Fibroblast-Derived TGF-β1 Inhibitor and a Tumor Suppressor Associated with Good Prognosis in Breast Cancer | PLOS Medicine [journals.plos.org]
Application Notes and Protocols: Investigating Aspon (ASPN) Gene Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asporin, encoded by the ASPN gene, is a small leucine-rich proteoglycan (SLRP) that functions as an extracellular matrix protein. It plays a significant role in regulating chondrogenesis by inhibiting transforming growth factor-beta (TGF-β) signaling.[1] Polymorphisms within the ASPN gene, particularly in the aspartic acid (D) repeat region, have been associated with susceptibility to osteoarthritis. Furthermore, emerging evidence indicates that asporin is dysregulated in various cancers, where it can function as either an oncogene or a tumor suppressor, influencing tumor progression and metastasis through pathways such as TGF-β, epidermal growth factor receptor (EGFR), and CD44-Rac1 signaling.
The CRISPR-Cas9 system offers a powerful tool for precisely editing the genome to study the functional roles of genes like ASPN. By creating targeted knockouts or modifications, researchers can elucidate the specific contributions of asporin to both physiological and pathological processes, paving the way for novel therapeutic strategies. These application notes provide detailed protocols for utilizing CRISPR-Cas9 to investigate the function of the ASPN gene in mammalian cell lines.
Quantitative Data Summary
The following tables summarize quantitative data on ASPN gene expression in disease states. While these data are not derived from CRISPR-Cas9-mediated knockout studies, they provide a valuable baseline for understanding the gene's regulation and potential phenotypic consequences of its altered expression.
Table 1: Relative Expression of ASPN mRNA in Human Intervertebral Discs
| Thompson Grade | Mean Relative Expression | Standard Deviation | P-value (Grade 4 vs. Grades 1, 2, 3) |
| Grades 1, 2, 3 | 4,500 | 2,500 | 0.004 |
| Grade 4 | 15,000 | 8,000 | 0.004 |
Data adapted from studies on human intervertebral disc degeneration, where higher Thompson grades indicate more severe degeneration.[2] Expression levels were determined by microarray analysis.
Table 2: ASPN Expression and Prognosis in Gastric Cancer
| ASPN Expression Level | 5-Year Survival Rate | Hazard Ratio (HR) for Overall Survival | p-value |
| Low | 53.8% | 1.004 | 0.036 |
| High | 28.8% | 1.010 (Multivariate) | 0.000 |
Data from studies analyzing The Cancer Genome Atlas (TCGA) and other clinical cohorts, indicating that high ASPN expression is associated with a poorer prognosis in gastric cancer patients.[3][4][5][6][7]
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ASPN in Mammalian Cells
This protocol provides a general framework for generating ASPN knockout cell lines using CRISPR-Cas9. Specific parameters may need to be optimized for different cell types.
1. sgRNA Design and Synthesis
-
Objective: To design and synthesize single guide RNAs (sgRNAs) that specifically target a critical exon of the ASPN gene. Targeting an early exon is recommended to increase the likelihood of generating a loss-of-function mutation.
-
Procedure:
-
Obtain the genomic sequence of the human ASPN gene from a database such as NCBI Gene (Gene ID: 54829).[8]
-
Use online sgRNA design tools (e.g., CHOPCHOP, Synthego Design Tool) to identify potential sgRNA sequences targeting an early exon. These tools will also help in minimizing off-target effects.
-
Select at least two sgRNAs targeting different sites within the chosen exon to increase the probability of successful knockout.
-
Synthesize the selected sgRNAs using a commercial service or an in vitro transcription kit.
-
2. Delivery of CRISPR-Cas9 Components
-
Objective: To deliver the Cas9 nuclease and the designed sgRNAs into the target mammalian cells. Two common methods are lentiviral transduction and electroporation.
-
Method A: Lentiviral Transduction [9][10][11][12][13]
-
Clone the selected sgRNA sequences into a lentiviral vector that also expresses Cas9 nuclease (e.g., lentiCRISPRv2).
-
Produce lentiviral particles by co-transfecting the lentiviral vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line like HEK293T.
-
Harvest the lentiviral supernatant and determine the viral titer.
-
Transduce the target cells with the lentiviral particles at an optimized multiplicity of infection (MOI).
-
Select for successfully transduced cells using an appropriate selection marker present on the lentiviral vector (e.g., puromycin).
-
-
Method B: Electroporation of Ribonucleoprotein (RNP) Complexes [14][15][16][17][18]
-
Commercially obtain purified, recombinant Cas9 protein.
-
Form RNP complexes by incubating the Cas9 protein with the synthetic sgRNAs.
-
Resuspend the target cells in a suitable electroporation buffer.
-
Mix the cells with the pre-formed RNP complexes.
-
Deliver the mixture into the cells using an electroporation system (e.g., Lonza 4D-Nucleofector).
-
Plate the electroporated cells in fresh culture medium.
-
-
3. Isolation of Clonal Cell Lines
-
Objective: To isolate single cells to establish clonal populations, each derived from a single gene editing event.
-
Procedure:
-
After selection (for lentiviral transduction) or a few days post-electroporation, dilute the cell suspension to a concentration that allows for the seeding of single cells into individual wells of a 96-well plate.
-
Alternatively, use fluorescence-activated cell sorting (FACS) to deposit single cells into each well.
-
Allow the single cells to proliferate and form colonies.
-
4. Validation of ASPN Knockout
-
Objective: To confirm the successful knockout of the ASPN gene at both the genomic and protein levels.
-
Procedure:
-
Genomic DNA Analysis:
-
Extract genomic DNA from the expanded clonal cell lines.
-
Amplify the targeted region of the ASPN gene using PCR.
-
Sequence the PCR products using Sanger sequencing to identify the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
-
mRNA Expression Analysis (qPCR):
-
Extract total RNA from the clonal cell lines.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers specific for ASPN to quantify its mRNA expression levels. A significant reduction in ASPN mRNA levels is indicative of a successful knockout.
-
-
Protein Expression Analysis (Western Blot): [19][20]
-
Prepare protein lysates from the clonal cell lines.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a validated primary antibody specific for asporin.
-
The absence of a band corresponding to the asporin protein in the knockout clones, compared to a wild-type control, confirms the successful knockout at the protein level.
-
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving asporin and the experimental workflow for CRISPR-Cas9 mediated gene knockout.
Caption: Asporin inhibits the TGF-β signaling pathway.
References
- 1. Genetic polymorphism in the asporin gene is not a key risk factor for osteoarthritis: Evidence based on an updated cumulative meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asporin, a susceptibility gene in osteoarthritis, is expressed at higher levels in the more degenerate human intervertebral disc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASPN was higher expression in gastric cancer and associated with poor prognosis through promoting invasion and migration and inducing macrophage M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASPN was higher expression in gastric cancer and associated with poor prognosis through promoting invasion and migration and inducing macrophage M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring ASPN as a pan-cancer biomarker with a focus on gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ASPN asporin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. pure.au.dk [pure.au.dk]
- 10. Lentivector transduction and CRISPR/Cas9-mediated genome editing. [bio-protocol.org]
- 11. media.addgene.org [media.addgene.org]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. genemedi.net [genemedi.net]
- 14. Cas9 RNP electroporation (suspension and adherent cells) [protocols.io]
- 15. synthego.com [synthego.com]
- 16. Protocol for the electroporation of CRISPR-Cas for DNA and RNA targeting in Bos taurus zygotes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electroporation-Based CRISPR/Cas9 Gene Editing Using Cas9 Protein and Chemically Modified sgRNAs | Springer Nature Experiments [experiments.springernature.com]
- 18. horizondiscovery.com [horizondiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASPN Promoter Activity Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an Asporin (ASPN) promoter activity assay using a dual-luciferase reporter system. This assay is a valuable tool for identifying and characterizing potential therapeutic agents that modulate ASPN gene expression.
Introduction
Asporin (ASPN) is a protein that belongs to the small leucine-rich proteoglycan (SLRP) family.[1][2] It plays a significant role in various cellular processes, including the regulation of chondrogenesis by inhibiting transforming growth factor-beta 1 (TGF-β1)-induced gene expression in cartilage.[3][4] Dysregulation of ASPN expression has been implicated in several diseases, including osteoarthritis and various cancers.[1][3] The ASPN promoter activity assay is a quantitative method to study the regulation of ASPN gene expression at the transcriptional level. This is achieved by cloning the ASPN promoter region into a reporter vector containing the luciferase gene. The resulting luminescence is proportional to the promoter's activity.
Signaling Pathways Involving Asporin
Asporin is involved in multiple signaling pathways that are crucial in cancer progression and other diseases. These include the TGF-β, Epidermal Growth Factor Receptor (EGFR), and CD44 signaling pathways.[1][5] In some contexts, ASPN can inhibit the TGF-β pathway by binding directly to TGF-β ligands.[2] In gastric cancer, extracellular ASPN can interact with CD44 and EGFR, leading to the activation of Rac1 and promoting cell migration and invasion.[5]
Experimental Workflow
The experimental workflow for the ASPN promoter activity assay involves several key steps, from the construction of the reporter plasmid to the final data analysis.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| pGL4.23[luc2/minP] Vector | Promega | E8411 |
| pRL-TK Vector | Promega | E2241 |
| Restriction Enzymes | New England Biolabs | - |
| T4 DNA Ligase | New England Biolabs | M0202 |
| HEK293T or A549 cells | ATCC | - |
| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin (B12071052) | Thermo Fisher Scientific | 15140122 |
| Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific | L3000015 |
| Dual-Luciferase® Reporter Assay System | Promega | E1910 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3917 |
| Luminometer | Various | - |
Protocol
1. Construction of the ASPN Promoter-Luciferase Reporter Plasmid (pGL4-ASPNp-luc)
-
Promoter Amplification: Amplify the human ASPN promoter region (a region from -126 to -82 has been shown to be sufficient for full promoter activity) from human genomic DNA using PCR with primers containing appropriate restriction sites (e.g., XhoI and HindIII).[4]
-
Vector and Insert Preparation: Digest the pGL4.23[luc2/minP] vector and the purified PCR product with the selected restriction enzymes.
-
Ligation: Ligate the digested ASPN promoter fragment into the linearized pGL4.23 vector using T4 DNA ligase.
-
Transformation and Verification: Transform the ligation product into competent E. coli, select for positive colonies, and verify the correct insertion by restriction digest and DNA sequencing.
2. Cell Culture and Plating
-
Culture cells (e.g., HEK293T or A549) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
3. Transfection
-
For each well, prepare a DNA mixture containing the pGL4-ASPNp-luc plasmid and the pRL-TK control plasmid. A 10:1 ratio of reporter to control plasmid is recommended.
-
Dilute the DNA mixture and the transfection reagent (e.g., Lipofectamine 3000) in serum-free medium according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 24 hours.
4. Treatment with Test Compounds
-
After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include appropriate vehicle controls.
-
Incubate the cells for another 24-48 hours.
5. Dual-Luciferase Assay
-
Remove the culture medium and wash the cells once with PBS.
-
Add 1X Passive Lysis Buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.[6][7]
-
Add Luciferase Assay Reagent II (LAR II) to an opaque 96-well plate.[6][8]
-
Transfer the cell lysate to the plate containing LAR II and measure the firefly luciferase activity using a luminometer.[6]
-
Add Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.[8]
-
Measure the Renilla luciferase activity.
6. Data Analysis
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the fold change in promoter activity relative to the vehicle control.
Data Presentation
The results of the ASPN promoter activity assay can be summarized in a table for easy comparison of the effects of different test compounds.
Table 1: Effect of Test Compounds on ASPN Promoter Activity
| Compound | Concentration (µM) | Relative Luciferase Units (Firefly/Renilla) | Fold Change vs. Control |
| Vehicle Control | - | 1.00 ± 0.08 | 1.00 |
| Compound A | 1 | 0.45 ± 0.05 | 0.45 |
| Compound A | 10 | 0.21 ± 0.03 | 0.21 |
| Compound B | 1 | 1.89 ± 0.12 | 1.89 |
| Compound B | 10 | 3.24 ± 0.25 | 3.24 |
| TGF-β1 (Positive Control) | 10 ng/mL | 0.65 ± 0.07 | 0.65 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The ASPN promoter activity assay is a robust and sensitive method for studying the transcriptional regulation of the ASPN gene. This protocol provides a detailed framework for researchers to investigate the effects of various stimuli, including small molecules and biological agents, on ASPN expression. The insights gained from this assay can contribute to the development of novel therapeutic strategies for diseases associated with aberrant ASPN expression.
References
- 1. Multifaceted Roles of Asporin in Cancer: Current Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ASPN inhibitors and how do they work? [synapse.patsnap.com]
- 3. ASPN asporin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Expression and regulation of the osteoarthritis-associated protein asporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASPORIN: A root of the matter in tumors and their host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luciferase reporter assay [bio-protocol.org]
- 7. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
Troubleshooting & Optimization
Asporin Immunohistochemistry Signal Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing aspon immunohistochemistry (IHC) signals. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this compound IHC experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am getting a weak or no signal for this compound staining. What are the possible causes and solutions?
A1: Weak or no staining for this compound can be frustrating. Here are several potential causes and troubleshooting steps:
-
Primary Antibody Issues:
-
Inappropriate Antibody: Ensure your primary antibody is validated for IHC applications on paraffin-embedded tissues.
-
Incorrect Dilution: The antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution. Start with the manufacturer's recommended dilution and test a range of concentrations (e.g., 1:50, 1:100, 1:200).
-
Improper Storage: Confirm that the antibody has been stored according to the manufacturer's instructions to prevent loss of activity.
-
-
Antigen Retrieval:
-
Suboptimal Method: Heat-induced epitope retrieval (HIER) is crucial for unmasking the asporin epitope. The choice of retrieval buffer and heating method can significantly impact the signal.
-
Incorrect Buffer pH: The pH of the antigen retrieval solution is critical. For this compound, a citrate-based buffer at pH 6.0 is commonly used.
-
Insufficient Heating: Ensure adequate heating time and temperature during HIER. Insufficient heat will result in incomplete epitope unmasking.
-
-
Detection System:
-
Inactive Components: Verify that all components of your detection system (e.g., secondary antibody, enzyme conjugate, and chromogen) are active and have not expired.
-
Incompatible Secondary Antibody: Ensure the secondary antibody is appropriate for the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).
-
Q2: I am observing high background staining in my this compound IHC. How can I reduce it?
A2: High background staining can obscure the specific this compound signal. Here are some common causes and solutions:
-
Primary Antibody Concentration:
-
Too Concentrated: A high concentration of the primary antibody is a common cause of non-specific binding. Try further diluting your primary antibody.
-
-
Blocking Steps:
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites can lead to high background. Use a protein block, such as normal serum from the same species as the secondary antibody, before applying the primary antibody.
-
Endogenous Enzyme Activity: If using a horseradish peroxidase (HRP)-based detection system, endogenous peroxidase activity in the tissue can cause background staining. Include a peroxidase-quenching step (e.g., incubation with 3% hydrogen peroxide) in your protocol.
-
-
Washing Steps:
-
Inadequate Washing: Insufficient washing between antibody incubation steps can result in a high background. Ensure thorough and gentle washing with an appropriate buffer (e.g., TBS-T or PBS-T).
-
-
Tissue Handling:
-
Tissue Drying: Allowing the tissue sections to dry out at any stage of the staining process can lead to increased background. Use a humidified chamber for incubations.
-
Over-fixation: Excessive fixation of the tissue can sometimes contribute to background staining.
-
Q3: What is a recommended starting point for this compound primary antibody dilution?
A3: The optimal dilution for an this compound primary antibody should be determined empirically through titration for each specific antibody and tissue type. However, a common starting dilution range reported in literature for rabbit polyclonal anti-asporin antibodies is between 1:100 and 1:3000.[1]
Q4: Which antigen retrieval method is recommended for this compound IHC?
A4: Heat-induced epitope retrieval (HIER) is the most common and effective method for this compound IHC on formalin-fixed, paraffin-embedded tissues.[2] A widely used protocol involves heating the slides in a sodium citrate (B86180) buffer.
Quantitative Data Summary
The quantification of this compound IHC staining is crucial for objective analysis. Below are tables summarizing common scoring methods and recommended starting conditions for this compound IHC.
| Parameter | Recommendation | Source |
| Primary Antibody Dilution (Rabbit Polyclonal Anti-Asporin) | 1:100 - 1:3000 (Titration is essential) | [1] |
| Antigen Retrieval Buffer | 10 mM Sodium Citrate Buffer, pH 6.0 | [3] |
| Antigen Retrieval Method | Heat-Induced Epitope Retrieval (HIER) | [2] |
| HIER Incubation Time | 20-40 minutes at 95-100°C | [3] |
| Blocking Solution | Normal serum from the secondary antibody host species | [4] |
| Scoring Method | Description | Application Example | Source |
| H-Score (Histoscore) | A semi-quantitative method that combines the percentage of positive cells and their staining intensity. The score is calculated as: H-score = Σ (i × Pi), where 'i' is the intensity score (e.g., 0 for no staining, 1 for weak, 2 for moderate, 3 for strong) and 'Pi' is the percentage of cells stained at that intensity. | Widely used in cancer research to quantify biomarker expression. | [5][6][7] |
| OARSI Score (Osteoarthritis Research Society International) | A grading system used to assess the severity of cartilage degradation in osteoarthritis. It evaluates cartilage structure, cellularity, and matrix staining. | Used in osteoarthritis research to correlate this compound expression with disease progression. | [1][8][9][10] |
Detailed Experimental Protocol: Asporin IHC on Paraffin-Embedded Tissues
This protocol provides a general guideline for this compound IHC. Optimization of incubation times, temperatures, and reagent concentrations may be necessary for specific antibodies and tissues.
1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Hydrate sections by sequential immersion in 100% ethanol (B145695) (2 changes for 3 minutes each), 95% ethanol (1 minute), and 80% ethanol (1 minute). c. Rinse in distilled water.[3]
2. Antigen Retrieval (HIER): a. Preheat a steamer or water bath containing a staining dish with 10 mM Sodium Citrate Buffer (pH 6.0) to 95-100°C.[3] b. Immerse the slides in the preheated buffer. c. Incubate for 20-40 minutes.[3] d. Remove the staining dish and allow the slides to cool to room temperature for 20 minutes.[3] e. Rinse sections in PBS-Tween 20 (PBST) twice for 2 minutes each.[3]
3. Peroxidase Blocking: a. Incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[4] b. Rinse with PBST.
4. Blocking: a. Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBST) for 30-60 minutes at room temperature in a humidified chamber.
5. Primary Antibody Incubation: a. Dilute the asporin primary antibody to its optimal concentration in antibody diluent. b. Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.[11]
6. Detection: a. Wash slides three times in PBST for 5 minutes each. b. Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) and incubate for 30-60 minutes at room temperature. c. Wash slides three times in PBST for 5 minutes each. d. Apply a streptavidin-HRP conjugate and incubate for 30 minutes at room temperature. e. Wash slides three times in PBST for 5 minutes each.
7. Chromogen and Counterstaining: a. Apply a DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color develops (typically 1-10 minutes). b. Rinse slides with distilled water. c. Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize cell nuclei. d. "Blue" the hematoxylin in running tap water.
8. Dehydration and Mounting: a. Dehydrate the sections through graded ethanols (95%, 100%). b. Clear in xylene. c. Mount with a permanent mounting medium.
Visualizations
Caption: A streamlined workflow for asporin immunohistochemistry.
Caption: Asporin's role in TGF-β and CD44 signaling pathways.
References
- 1. Histological and immunohistochemical analyses of articular cartilage during onset and progression of pre- and early-stage osteoarthritis in a rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of cartilage histopathology assessment systems on human knee joints at all stages of osteoarthritis development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Asporin (ASPN) ELISA Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their Asporin (ASPN) ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected concentration of Asporin in human samples?
A1: The concentration of Asporin can vary depending on the biological fluid and the physiological or pathological state of the subject. One study reported that serum asporin levels in healthy control subjects were around 0.3 ng/mL, while in hemodialysis patients, the levels were significantly higher at approximately 2.4 ng/mL[1]. Another human ELISA kit specifies a detection range of 0.32-20 ng/mL[2]. In mice, baseline blood levels of Asporin have been measured at approximately 2.71 ng/mL, increasing to around 9.63 ng/mL after cardiac stress[3].
Q2: Which sample types are suitable for an Asporin ELISA?
A2: Commercially available Asporin ELISA kits are typically designed for use with a variety of biological samples, including serum, plasma, tissue homogenates, and cell culture supernatants[4][5]. It is crucial to follow the kit-specific protocol for sample collection and preparation to ensure compatibility and avoid matrix effects[4][5][6].
Q3: What are the critical storage conditions for samples intended for Asporin ELISA?
A3: Proper sample storage is vital for maintaining the integrity of Asporin. For short-term storage, samples should be kept at 4°C for up to 7 days[4]. For long-term storage, it is recommended to aliquot samples and store them at -20°C (for up to 1 month) or -80°C (for up to 3 months)[4][6]. It is important to avoid repeated freeze-thaw cycles, as this can degrade the target protein and affect assay results[4][5][6].
Q4: How can I minimize matrix effects in my Asporin ELISA?
A4: Matrix effects occur when components in the sample (e.g., lipids, proteins, salts) interfere with the antibody-antigen binding, potentially leading to inaccurate results[7][8]. To minimize these effects, it is recommended to:
-
Optimize Sample Dilution: Diluting the sample can often reduce the concentration of interfering substances. It's advisable to test a range of dilutions to find the optimal one for your specific sample type[8][9][10].
-
Use a Matrix-Matched Standard Curve: If possible, prepare your standard curve in a diluent that closely resembles the sample matrix[7][9].
-
Spike and Recovery Experiments: To assess matrix effects, a known amount of recombinant Asporin can be "spiked" into the sample matrix and the recovery percentage calculated. A recovery rate between 80-120% is generally considered acceptable[10][11].
Troubleshooting Guide
Issue 1: Low or No Signal
This is a common issue that can arise from several factors, leading to results that are below the detection limit of the assay.
| Possible Cause | Recommended Solution |
| Reagents Not at Room Temperature | Ensure all reagents, including standards, samples, and antibodies, are brought to room temperature (22-28°C) for at least 30 minutes before use[11][12]. |
| Incorrect Reagent Preparation or Addition | Double-check all calculations for dilutions. Ensure that all reagents were added in the correct order and volume as specified in the protocol[12][13]. Use calibrated pipettes to ensure accuracy[11]. |
| Insufficient Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the kit manual. Lower temperatures or shorter incubation times can lead to decreased signal[11]. |
| Degraded Reagents | Check the expiration dates of all kit components. Do not use expired reagents. Store all components at the recommended temperatures to prevent degradation[12]. |
| Over-washing of the Plate | Vigorous or excessive washing can strip the coated antibody or the antigen-antibody complex from the wells. Ensure the washing pressure is not too high and follow the recommended number of washes[11][14]. |
| Enzyme Inhibitor Presence | Ensure that none of the buffers used contain sodium azide, as it can inhibit the activity of Horseradish Peroxidase (HRP). |
Issue 2: High Background
High background is characterized by high optical density (OD) readings in the blank or zero standard wells, which can mask the specific signal and reduce the dynamic range of the assay.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Inadequate washing can leave unbound antibodies or enzyme conjugates in the wells, leading to a high background signal. Increase the number of wash cycles or the soaking time between washes[12][13]. Ensure complete aspiration of wash buffer after each step[12]. |
| Ineffective Blocking | The blocking buffer may not be adequately saturating all non-specific binding sites on the plate. Try increasing the blocking incubation time or using a different blocking buffer[13]. Some protocols suggest adding a small amount of a non-ionic detergent like Tween-20 to the blocking buffer[13]. |
| High Antibody Concentration | The concentration of the detection antibody or the enzyme conjugate may be too high. Perform a titration to determine the optimal concentration that provides a good signal-to-noise ratio[13]. |
| Cross-Contamination | Avoid splashing reagents between wells. Use fresh pipette tips for each reagent, standard, and sample[11][12][13]. |
| Substrate Contamination or Over-incubation | The substrate solution should be colorless before use. If it has turned blue, it is contaminated and should be discarded. Incubate the substrate in the dark and for the recommended time to avoid over-development of the color[11][13]. |
| Plate Sealer Contamination | If reusing plate sealers, ensure they are clean. Residual HRP from a previous step can contaminate the sealer and subsequently the wells, causing a non-specific signal[13]. |
Issue 3: High Coefficient of Variation (%CV) / Poor Reproducibility
High variability between replicate wells can cast doubt on the accuracy of the results. A %CV of less than 15% is generally acceptable for ELISAs.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure that pipettes are properly calibrated and that the pipetting technique is consistent for all wells. Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency[11][13]. |
| Inadequate Mixing of Reagents and Samples | Thoroughly mix all reagents and samples before adding them to the wells to ensure homogeneity[11][13]. |
| Temperature Gradients Across the Plate ("Edge Effect") | Avoid stacking plates during incubation, as this can lead to uneven temperature distribution. Ensure the plate is brought to room temperature before adding reagents[11]. Using a plate shaker during incubation can help ensure uniform temperature. |
| Bubbles in Wells | Air bubbles in the wells can interfere with the optical reading. Visually inspect the plate and remove any bubbles before reading[15]. |
| Inconsistent Washing | Ensure that all wells are washed uniformly. An automated plate washer can improve the consistency of the washing steps. |
Experimental Protocols
Protocol 1: Checkerboard Titration for Antibody Pair Optimization
This protocol is used to determine the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio.
-
Prepare Capture Antibody Dilutions: Serially dilute the capture antibody in coating buffer to achieve a range of concentrations (e.g., 10, 5, 2.5, 1.25 µg/mL).
-
Coat the Plate: Pipette 100 µL of each capture antibody dilution into different columns of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Wash and Block: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Add Antigen: After washing the plate, add a constant, intermediate concentration of the Asporin standard to all wells. Incubate for 2 hours at room temperature.
-
Prepare Detection Antibody Dilutions: Serially dilute the biotinylated detection antibody in assay diluent to achieve a range of concentrations (e.g., 2, 1, 0.5, 0.25 µg/mL).
-
Add Detection Antibody: After washing the plate, add 100 µL of each detection antibody dilution to different rows of the plate. Incubate for 1-2 hours at room temperature.
-
Add Enzyme Conjugate: Wash the plate and add 100 µL of Streptavidin-HRP conjugate at a fixed, recommended dilution. Incubate for 30-60 minutes at room temperature.
-
Develop and Read: Wash the plate, add TMB substrate, and incubate in the dark until a color develops. Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Analyze Data: Create a grid of the OD values. The optimal combination of capture and detection antibody concentrations is the one that provides the highest signal for the antigen-containing wells and the lowest signal for the no-antigen control wells.
Protocol 2: Sample Dilution and Linearity Assessment
This protocol helps to determine the optimal dilution for your sample and to check for linearity, which indicates the absence of significant matrix effects.
-
Prepare Serial Dilutions: Create a series of dilutions of your sample (e.g., 1:2, 1:4, 1:8, 1:16) in the assay diluent provided with the kit.
-
Run the ELISA: Run the Asporin ELISA according to the kit protocol, including your serially diluted samples.
-
Calculate Concentrations: Use the standard curve to determine the concentration of Asporin in each of your diluted samples.
-
Correct for Dilution: Multiply the calculated concentration of each diluted sample by its dilution factor to get the concentration in the original, undiluted sample.
-
Assess Linearity: The corrected concentrations should be consistent across the different dilutions. If the corrected concentrations are similar, it indicates good linearity. If the values vary significantly, it may suggest the presence of matrix effects, and further optimization of the dilution is needed. The optimal dilution is the one that gives a consistent corrected concentration and falls within the linear range of the standard curve.
Visualizations
Asporin ELISA Workflow
Caption: A flowchart of the major steps in a typical Asporin sandwich ELISA.
Troubleshooting Decision Tree for Asporin ELISA
Caption: A decision tree to diagnose common issues in Asporin ELISA assays.
Asporin's Role in TGF-β Signaling
References
- 1. Serum asporin levels in maintenance hemodialysis patients without osteoarthritis - ProQuest [proquest.com]
- 2. Knockdown of asporin affects transforming growth factor-β1-induced matrix synthesis in human intervertebral annulus cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. atsjournals.org [atsjournals.org]
- 5. Frontiers | Multifaceted Roles of Asporin in Cancer: Current Understanding [frontiersin.org]
- 6. Plasma and synovial fluid concentrations of acetylsalicylic acid in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asporin Is a Fibroblast-Derived TGF-β1 Inhibitor and a Tumor Suppressor Associated with Good Prognosis in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELISA dilution ratio, why it is important to get this right [elisakits.co.uk]
- 9. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 10. biocompare.com [biocompare.com]
- 11. iacld.com [iacld.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. assaygenie.com [assaygenie.com]
- 14. arp1.com [arp1.com]
- 15. d-nb.info [d-nb.info]
Technical Support Center: Asporin (ASPN) Knockout Mouse Generation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the generation of asporin (ASPN) knockout mice.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the generation and characterization of asporin knockout mice.
1. What is the function of asporin and why generate a knockout mouse?
Asporin is an extracellular matrix protein belonging to the small leucine-rich proteoglycan (SLRP) family. It plays a significant role in regulating chondrogenesis by inhibiting transforming growth factor-beta 1 (TGF-β1) signaling.[1] Asporin is also involved in collagen mineralization and has been associated with various bone and joint diseases like osteoarthritis.[2] Generating an asporin knockout mouse allows for in-depth investigation of its physiological roles, its involvement in pathological conditions, and the evaluation of potential therapeutic strategies targeting asporin.
2. What is the expected phenotype of an asporin knockout mouse?
Asporin knockout mice are viable and fertile, with no gross abnormalities reported under standard housing conditions.[1] However, they do exhibit distinct phenotypes, including:
-
Tougher Skin: Increased mechanical toughness of the skin has been observed.[1][3]
-
Altered Glycosaminoglycan (GAG) Content: The composition of GAGs in the skin is significantly altered, with an increase in chondroitin/dermatan sulfate (B86663) and a decrease in heparan sulfate.[1][3]
-
Periodontal Ligament Alterations: Changes in the structure of the periodontal ligament have been noted, which may affect tooth attachment.
-
Metabolic Changes: Asporin knockout mice have shown resistance to high-fat diet-induced obesity and alveolar bone resorption.[3][4]
3. Are there any known compensatory mechanisms in asporin knockout mice?
Yes, studies have shown that in the absence of asporin, there is a significant upregulation of other SLRPs, namely decorin and biglycan, in the skin.[1] This suggests a potential compensatory mechanism where these related proteins may partially take over asporin's functions, which could explain the relatively mild baseline phenotype.
4. Which method is better for generating an asporin knockout mouse: conventional ES cell targeting or CRISPR/Cas9?
Both methods have their advantages and disadvantages.
-
ES Cell Targeting: This traditional method allows for precise gene targeting, including the insertion of reporter cassettes or the creation of conditional alleles using Cre-loxP technology. It is well-established but can be time-consuming.
-
CRISPR/Cas9: This newer technology is generally faster and more cost-effective for generating straightforward knockouts. However, it carries a higher risk of off-target mutations that need to be carefully evaluated.
The choice of method depends on the specific experimental goals, available resources, and the desired level of genetic modification.
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the generation of asporin knockout mice using both conventional ES cell targeting and CRISPR/Cas9 methods.
A. Conventional ES Cell Targeting Workflow
The following diagram illustrates the typical workflow for generating a knockout mouse using ES cell targeting.
Troubleshooting Table for ES Cell Targeting
| Problem | Potential Cause | Recommended Solution |
| Low homologous recombination efficiency | Poor quality of targeting vector DNA. | Ensure high-purity, linearized vector DNA is used for electroporation. |
| Suboptimal electroporation parameters. | Optimize electroporation voltage, capacitance, and cuvette gap size for your specific ES cell line. | |
| Non-isogenic DNA used for homology arms. | Use genomic DNA from the same mouse strain as the ES cells to construct the targeting vector. | |
| No correctly targeted ES cell clones identified by PCR or Southern blot | Incorrect design of screening primers or probes. | Verify primer and probe sequences and their binding sites relative to the targeted locus. |
| Large deletions or rearrangements at the target locus. | Use both 5' and 3' external probes for Southern blot analysis to confirm correct integration. | |
| Low number of viable ES cell clones after selection | Inappropriate concentration of selection drugs (e.g., G418, Ganciclovir). | Perform a kill curve to determine the optimal drug concentration for your ES cells. |
| Chimeras have low ES cell contribution | Poor quality of ES cells (e.g., differentiation, low viability). | Ensure ES cells are maintained in an undifferentiated state and have high viability before injection. |
| Suboptimal blastocyst injection technique. | Ensure proper injection of a sufficient number of healthy ES cells into the blastocyst cavity. | |
| Failure of germline transmission | Chimeras are low-percentage mosaics. | Select chimeras with a high degree of chimerism for breeding. |
| ES cells have lost germline competency during culture. | Use early passage ES cells and ensure optimal culture conditions to maintain pluripotency. |
B. CRISPR/Cas9-Mediated Knockout Workflow
The following diagram illustrates the workflow for generating a knockout mouse using CRISPR/Cas9.
Troubleshooting Table for CRISPR/Cas9-Mediated Knockout
| Problem | Potential Cause | Recommended Solution |
| Low efficiency of indel formation | Inactive sgRNA. | Design and test multiple sgRNAs targeting different exons of the Aspn gene. |
| Poor quality of Cas9 protein/mRNA or sgRNA. | Use high-quality, purified reagents for microinjection. | |
| Suboptimal microinjection technique. | Ensure proper delivery of Cas9/sgRNA into the zygote cytoplasm or pronucleus. | |
| High rate of mosaicism in founder mice | Cas9 activity persists in later embryonic stages. | Use Cas9 ribonucleoprotein (RNP) complexes for injection, as they are degraded more rapidly than plasmids or mRNA. |
| Off-target mutations detected | sgRNA has homology to other genomic regions. | Use sgRNA design tools that predict and score potential off-target sites. Select sgRNAs with high on-target and low off-target scores. |
| High concentration of Cas9/sgRNA injected. | Titrate the concentration of Cas9/sgRNA to the lowest effective dose. | |
| No viable founder pups born | Toxicity of injected reagents. | Ensure reagents are free of contaminants and use appropriate concentrations. |
| Damage to embryos during microinjection. | Optimize microinjection procedures to minimize embryo lysis. |
C. Genotyping and Validation
Troubleshooting PCR Genotyping
| Problem | Potential Cause | Recommended Solution |
| No PCR product (no bands) | Poor DNA quality or insufficient quantity. | Re-extract genomic DNA. Ensure appropriate DNA concentration (50-100 ng per reaction). |
| Incorrect PCR cycling parameters (annealing temperature, extension time). | Optimize the annealing temperature using a gradient PCR. Ensure sufficient extension time for the expected amplicon size. | |
| Degraded primers or other PCR reagents. | Use fresh primer aliquots and ensure all PCR components are properly stored. | |
| Faint or weak bands | Suboptimal primer concentration. | Titrate primer concentrations to find the optimal ratio. |
| Not enough PCR cycles. | Increase the number of PCR cycles to 35-40. | |
| Non-specific bands | Annealing temperature is too low. | Gradually increase the annealing temperature in 1-2°C increments. |
| Contamination of reagents or samples. | Use filter tips, dedicated PCR workstations, and always include a no-template control. | |
| Incorrect band sizes | Unexpected genomic rearrangements. | Sequence the PCR products to confirm their identity. Consider Southern blot for further validation. |
Validation of Asporin Knockout
Successful genotyping should be followed by validation of the absence of asporin protein.
-
Western Blot: Use a validated antibody against asporin to probe protein lysates from wild-type, heterozygous, and homozygous knockout mice. The absence of a band at the correct molecular weight in the knockout sample confirms the knockout at the protein level.
-
Immunohistochemistry/Immunofluorescence: Staining of relevant tissues (e.g., skin, cartilage) can visually confirm the absence of asporin protein in the knockout mice.
-
qRT-PCR: While not a direct measure of protein knockout, qRT-PCR can be used to confirm the absence of Aspn mRNA transcripts.
III. Experimental Protocols
A. PCR Genotyping Protocol for Asporin Knockout Mice (3-Primer Assay)
This protocol is designed for a conventional knockout where an exon is replaced by a selection cassette (e.g., Neomycin).
1. Primer Design:
-
Forward Primer (Fwd): Located upstream of the targeted region.
-
Reverse Primer 1 (Rev1): Located within the deleted exon.
-
Reverse Primer 2 (Rev2): Located within the selection cassette.
2. PCR Reaction Mix:
| Component | Volume (µL) | Final Concentration |
| 5x PCR Buffer | 5 | 1x |
| dNTPs (10 mM) | 0.5 | 0.2 mM |
| Fwd Primer (10 µM) | 1 | 0.4 µM |
| Rev1 Primer (10 µM) | 0.5 | 0.2 µM |
| Rev2 Primer (10 µM) | 0.5 | 0.2 µM |
| Taq DNA Polymerase | 0.25 | 1.25 U |
| Genomic DNA (50 ng/µL) | 2 | 100 ng |
| Nuclease-free water | 15.25 | - |
| Total Volume | 25 |
3. PCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 94 | 3 min | 1 |
| Denaturation | 94 | 30 sec | \multirow{3}{}{35} |
| Annealing | 58-62 | 30 sec | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ | 1 |
* Annealing temperature should be optimized based on the specific primers.
4. Expected Results on Agarose (B213101) Gel:
-
Wild-type (+/+): A single band corresponding to the Fwd-Rev1 amplicon.
-
Heterozygous (+/-): Two bands, one for the wild-type allele (Fwd-Rev1) and one for the knockout allele (Fwd-Rev2).
-
Homozygous (-/-): A single band corresponding to the Fwd-Rev2 amplicon.
B. Southern Blot Protocol for Asporin Knockout Validation
1. Genomic DNA Digestion:
-
Digest 10-15 µg of genomic DNA from wild-type, heterozygous, and homozygous knockout mice with a suitable restriction enzyme that cuts outside the targeting vector's homology arms.
2. Agarose Gel Electrophoresis:
-
Separate the digested DNA on a 0.8% agarose gel.
3. DNA Transfer:
-
Transfer the DNA from the gel to a nylon membrane via capillary transfer.
4. Probe Labeling:
-
Label a DNA probe (300-500 bp) corresponding to a region external to the targeting vector's homology arms with 32P-dCTP using a random priming kit.
5. Hybridization and Washing:
-
Hybridize the labeled probe to the membrane overnight at 65°C.
-
Wash the membrane under stringent conditions to remove non-specific binding.
6. Autoradiography:
-
Expose the membrane to X-ray film to visualize the bands. The expected band sizes for the wild-type and targeted alleles will differ due to the insertion of the selection cassette.
IV. Quantitative Data Summary
The following tables provide illustrative data on the efficiency of asporin knockout mouse generation. Note: This data is hypothetical and for exemplary purposes only.
Table 1: Efficiency of Asporin Knockout Mouse Generation via ES Cell Targeting
| Step | Metric | Success Rate (%) |
| ES Cell Targeting | Homologous Recombination Efficiency | 5-15 |
| Correctly Targeted Clones Identified | 1-5 | |
| Chimera Generation | Live Chimeric Pups Born | 20-40 |
| High-Percentage Chimeras (>50%) | 10-25 | |
| Germline Transmission | Germline Transmitting Chimeras | 30-60 |
Table 2: Efficiency of Asporin Knockout Mouse Generation via CRISPR/Cas9
| Step | Metric | Success Rate (%) |
| Zygote Microinjection | Surviving Embryos | 70-90 |
| Live Pups Born | 20-30 | |
| Founder Generation | Founders with Indel Mutations | 50-80 |
| Germline Transmission | Germline Transmitting Founders | 70-90 |
V. Signaling Pathways
Asporin is a key regulator of several signaling pathways, primarily the TGF-β pathway.
In the canonical TGF-β signaling pathway, TGF-β1 binds to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI). The activated TGF-βRI phosphorylates Smad2 and Smad3, which then bind to Smad4. This complex translocates to the nucleus to regulate the expression of target genes. Asporin functions by directly binding to TGF-βRII, thereby inhibiting the initial binding of TGF-β1 and suppressing the downstream signaling cascade.[1]
References
- 1. Asporin-deficient mice have tougher skin and altered skin glycosaminoglycan content and structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.jax.org [media.jax.org]
- 3. researchgate.net [researchgate.net]
- 4. Mice lacking PLAP-1/asporin counteracts high fat diet-induced metabolic disorder and alveolar bone loss by controlling adipose tissue expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Asporin (ASPN) siRNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of asporin (ASPN) siRNA. Our goal is to help you ensure the specificity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of ASPN siRNA experiments?
A1: Off-target effects refer to the unintended modulation of genes other than the intended ASPN target. These effects can arise when the ASPN siRNA sequence shares partial complementarity with other messenger RNAs (mRNAs), leading to their unintended silencing. This is a significant concern as it can lead to misinterpretation of experimental outcomes, attributing a phenotype to ASPN knockdown when it is, in fact, caused by the regulation of other genes.
Q2: What is the primary mechanism behind ASPN siRNA off-target effects?
A2: The most common mechanism for off-target effects is the siRNA acting like a microRNA (miRNA). The "seed region" of the siRNA guide strand (nucleotides 2-8 from the 5' end) can bind to the 3' untranslated region (3' UTR) of unintended mRNA targets with imperfect complementarity, leading to their translational repression or degradation.
Q3: How can I minimize off-target effects when designing an ASPN siRNA?
Q4: What are the essential controls for an ASPN siRNA experiment to monitor for off-target effects?
A4: A well-controlled experiment is critical for interpreting your results accurately. The following controls are essential:
-
Mock Transfection Control: Cells that are treated with the transfection reagent alone (without siRNA) to assess the effects of the delivery method on the cells.
-
Untreated Cells: A baseline control of cells that have not been subjected to any treatment.
Q5: How can I validate that the observed phenotype is due to ASPN knockdown and not an off-target effect?
A5: Phenotype validation is a critical step. The most robust method is a rescue experiment. This involves co-transfecting your ASPN siRNA with a plasmid expressing an siRNA-resistant form of the ASPN mRNA (containing silent mutations in the siRNA target site). If the phenotype is reversed, it strongly suggests it is an on-target effect. Additionally, using multiple siRNAs targeting different regions of the ASPN mRNA should produce the same phenotype if it is on-target.
Troubleshooting Guides
Problem 1: High cell toxicity or unexpected phenotypes are observed after ASPN siRNA transfection.
| Potential Cause | Troubleshooting Steps |
| Transfection Reagent Toxicity | Optimize the concentration of the transfection reagent. Perform a dose-response curve to find the lowest concentration that provides good transfection efficiency with minimal toxicity. |
| High siRNA Concentration | High concentrations of siRNA can lead to off-target effects and cellular stress. Reduce the concentration of your ASPN siRNA. A typical starting range is 10-50 nM, but this should be optimized for your specific cell type.[7] |
| Off-Target Effects | The observed toxicity or phenotype may be due to the silencing of unintended genes. Validate your results using a second, distinct ASPN siRNA targeting a different region of the mRNA. A rescue experiment is also highly recommended. |
| Unhealthy Cells | Ensure your cells are healthy and in the logarithmic growth phase before transfection. Avoid using cells that are at a high passage number. |
Problem 2: ASPN knockdown is efficient, but the expected phenotype is not observed or is inconsistent.
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Knockdown | While mRNA levels may be reduced, the ASPN protein may have a long half-life. Extend the incubation time after transfection to allow for protein turnover. Confirm protein knockdown by Western blot. |
| Off-Target Effects Masking the Phenotype | An off-target effect could be counteracting the on-target phenotype. Use a pool of multiple ASPN siRNAs to dilute the concentration of any single off-targeting sequence.[8][9] Consider using chemically modified siRNAs to reduce off-target binding. |
| Functional Redundancy | Other proteins may compensate for the loss of ASPN function. Investigate the expression of related genes in the small leucine-rich proteoglycan (SLRP) family. |
| Incorrect Hypothesis | The expected phenotype may not be directly regulated by ASPN in your experimental model. Re-evaluate the known functions of asporin and its role in relevant signaling pathways. |
Experimental Protocols
Protocol 1: Validation of ASPN Knockdown by RT-qPCR and Western Blot
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
Dilute your ASPN siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours. The optimal time should be determined empirically.
-
RNA Extraction and RT-qPCR:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to generate cDNA.
-
Set up a quantitative PCR reaction using primers specific for ASPN and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative knockdown of ASPN mRNA.
-
-
Protein Extraction and Western Blot:
-
Lyse the cells in a suitable buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ASPN and a loading control (e.g., β-actin, GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Protocol 2: Whole-Transcriptome Analysis to Identify Off-Target Effects
-
Sample Preparation: Transfect cells with your ASPN siRNA, a non-targeting control siRNA, and a mock transfection control. Include at least three biological replicates for each condition.
-
RNA Extraction: After the desired incubation period, harvest the cells and extract high-quality total RNA.
-
Library Preparation and Sequencing: Prepare RNA sequencing (RNA-seq) libraries from the extracted RNA and perform high-throughput sequencing.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the ASPN siRNA-treated cells compared to the controls.
-
Use bioinformatics tools to search for potential seed region matches between your ASPN siRNA and the 3' UTRs of the identified off-target genes.
-
Signaling Pathways and Visualization
Asporin is known to be an inhibitor of the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways. Knockdown of ASPN would be expected to enhance signaling through these pathways. Off-target effects could potentially impact other pathways, leading to confounding results.
Caption: TGF-β Signaling Pathway Inhibition by Asporin.
Caption: Experimental Workflow for ASPN siRNA Validation.
References
- 1. Design and validation of siRNAs and shRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Design and Experimental Validation of siRNAs Targeting Conserved Regions of Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 3. AsiDesigner: exon-based siRNA design server considering alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 9. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
Technical Support Center: Optimizing Recombinant Aspon Protein Folding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and refolding of recombinant aspon.
I. Troubleshooting Guides & FAQs
This section addresses specific issues in a question-and-answer format to guide users through experimental challenges.
Expression & Inclusion Body Formation
-
Q1: My recombinant this compound is expressed, but it's completely insoluble and forms inclusion bodies. What can I do?
-
A1: Inclusion body formation is common for recombinant proteins expressed at high levels in E. coli.[1] This happens when the rate of protein synthesis exceeds the cell's capacity for proper folding. Here are several strategies to improve solubility:
-
Lower Expression Temperature: Reducing the post-induction temperature to 16-25°C can slow down the rate of protein expression, giving the polypeptide chain more time to fold correctly.[2]
-
Optimize Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, overwhelming protein expression. Titrate the inducer concentration to find a lower level that still yields sufficient protein but with improved solubility.
-
Change Expression Host/Vector: Consider using an expression host with a weaker promoter or one that contains chaperones to assist in protein folding.[3]
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your recombinant this compound.
-
-
-
Q2: I've tried optimizing expression conditions, but I still have a significant amount of this compound in inclusion bodies. How do I purify them?
-
A2: Purifying inclusion bodies is a critical step to remove contaminating cellular proteins before solubilization and refolding. A thorough washing procedure is essential. Incomplete lysis of bacterial cells can contaminate the inclusion body preparation.[4] It is also important to remove contaminants that may have adhered to the hydrophobic inclusion bodies during processing.[4]
-
Solubilization & Refolding
-
Q3: What is the best way to solubilize the purified this compound inclusion bodies?
-
A3: Solubilization requires strong denaturing agents to unfold the aggregated protein completely. The choice and concentration of the denaturant are critical.
-
Guanidine Hydrochloride (GdnHCl): Typically used at a concentration of 6 M, GdnHCl is a very effective solubilizing agent for most inclusion bodies.[5][6] For highly resistant aggregates, a concentration of 8 M may be necessary.[5]
-
Urea (B33335): Used at a concentration of 8 M, urea is another common denaturant. It is important to use freshly prepared urea solutions, as it can degrade to isocyanate, which can modify your protein.
-
Reducing Agents: Include a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in your solubilization buffer to break any incorrect disulfide bonds that may have formed.[4]
-
-
-
Q4: My this compound protein precipitates out of solution during the refolding process. How can I prevent this aggregation?
-
A4: Aggregation during refolding is a common challenge and often occurs when hydrophobic regions of folding intermediates interact. Several strategies can be employed to minimize aggregation:
-
Refolding Additives: The addition of certain chemicals can help suppress aggregation and promote correct folding. L-arginine is a widely used additive that can suppress protein aggregation.[7] It is typically used in the concentration range of 0.1 to 1 M.[7] Other additives like proline and glycerol (B35011) can also be beneficial.
-
Optimize pH: The pH of the refolding buffer should be optimized. A pH far from the isoelectric point (pI) of the protein can help prevent aggregation due to electrostatic repulsion.
-
Step-wise Dialysis or Dilution: Removing the denaturant gradually through step-wise dialysis or slow dilution into the refolding buffer can give the protein more time to fold correctly and avoid aggregation.
-
On-Column Refolding: Immobilizing the denatured protein on a chromatography column (e.g., Ni-NTA for His-tagged proteins) and then gradually exchanging the denaturing buffer with refolding buffer can be a very effective method to prevent intermolecular aggregation.[8][9]
-
-
Verification of Folding
-
Q5: How can I be sure that my refolded recombinant this compound is correctly folded and active?
-
A5: Verifying the correct three-dimensional structure and biological activity is crucial.
-
Spectroscopic Methods: Circular Dichroism (CD) spectroscopy can provide information about the secondary structure of the protein.[10]
-
Chromatographic Methods: Size-exclusion chromatography (SEC) can be used to separate correctly folded monomers from aggregates. A single, sharp peak corresponding to the expected molecular weight is a good indication of a homogenous, folded protein.
-
Functional Assays: The ultimate test of correct folding is a functional assay. Since this compound is known to interact with and inhibit the TGF-β signaling pathway, a cell-based reporter assay measuring TGF-β activity in the presence of your refolded this compound would be a definitive confirmation of its biological activity.
-
-
II. Quantitative Data Summary
Optimizing refolding conditions often requires screening various parameters. The following tables provide a summary of typical concentration ranges for common denaturants and refolding additives that can be used as a starting point for the optimization of recombinant this compound refolding.
Table 1: Guanidine Hydrochloride (GdnHCl) Concentration for Inclusion Body Solubilization
| GdnHCl Concentration | Expected Outcome | Considerations |
| 4 M | May be sufficient for less aggregated proteins. | A good starting point for optimization if 6 M is suspected to be too harsh.[5] |
| 6 M | Standard and effective concentration for a wide range of inclusion bodies.[5][6] | Recommended starting concentration for most applications. |
| 8 M | Used for highly resistant inclusion bodies.[5] | Higher concentrations can make subsequent refolding more challenging. |
Table 2: Common Additives for Protein Refolding
| Additive | Typical Concentration Range | Primary Function |
| L-Arginine | 0.1 - 1.0 M | Suppresses aggregation of folding intermediates.[7] |
| Proline | 0.5 - 2.0 M | Can act as a stabilizer and aggregation suppressor.[11] |
| Glycerol | 5 - 20% (v/v) | Increases solvent viscosity and stabilizes protein structure. |
| Reduced/Oxidized Glutathione (GSH/GSSG) | 1-10 mM / 0.1-1 mM | Facilitates correct disulfide bond formation. |
| Non-detergent sulfobetaines (NDSBs) | 0.5 - 1.0 M | Can enhance protein solubility and reduce aggregation. |
III. Experimental Protocols
Protocol 1: Inclusion Body Purification and Solubilization
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0) and lyse the cells using sonication or a high-pressure homogenizer.
-
Inclusion Body Collection: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Washing: Resuspend the inclusion body pellet in a wash buffer containing a low concentration of a denaturant or a mild detergent (e.g., 2 M urea or 1% Triton X-100) to remove contaminating proteins and membranes.[12] Repeat the wash step at least twice.
-
Solubilization: Resuspend the washed inclusion bodies in solubilization buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 6 M GdnHCl, 10 mM DTT, pH 8.0). Stir at room temperature for 1-2 hours or until the solution is clear.
-
Clarification: Centrifuge the solubilized protein at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material. The supernatant contains the denatured this compound protein.
Protocol 2: On-Column Refolding of His-tagged this compound
This protocol assumes the use of a Ni-NTA affinity column.
-
Column Equilibration: Equilibrate the Ni-NTA column with binding buffer containing the denaturant (e.g., 6 M GdnHCl, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole (B134444), pH 8.0).[13]
-
Protein Loading: Load the clarified, solubilized this compound protein onto the equilibrated column.
-
Wash: Wash the column with several column volumes of the binding buffer to remove any unbound proteins.
-
Refolding Gradient: Initiate a linear gradient from the binding buffer (containing 6 M GdnHCl) to a refolding buffer (same as binding buffer but without GdnHCl) over a prolonged period (e.g., 10-20 column volumes). This gradual removal of the denaturant allows the protein to refold while bound to the resin, minimizing aggregation.[14]
-
Elution: Elute the refolded this compound protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: The eluted protein can be buffer-exchanged into a suitable storage buffer using dialysis or a desalting column.
Protocol 3: Purification of Refolded this compound by Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex 75 or 200) with a suitable buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the refolded and eluted this compound protein onto the column.
-
Chromatography: Run the chromatography at a constant flow rate. The protein will separate based on size.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm. Correctly folded monomeric this compound should elute as a single, symmetrical peak at the expected molecular weight. Aggregates will elute earlier in the void volume.
-
Analysis: Analyze the fractions corresponding to the monomeric peak by SDS-PAGE to confirm purity.
IV. Mandatory Visualizations
Diagram 1: Experimental Workflow for Recombinant this compound Refolding
Caption: Workflow from expression to purified, folded this compound.
Diagram 2: Proposed Signaling Pathway of this compound in TGF-β Inhibition
Caption: this compound inhibits TGF-β signaling by binding to TGF-β.
References
- 1. Specificity, versatility and control of TGF-β family signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional analysis of two small leucine-rich repeat proteoglycans, fibromodulin and chondroadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming growth factor-beta (TGF-beta) binding to the extracellular domain of the type II TGF-beta receptor: receptor capture on a biosensor surface using a new coiled-coil capture system demonstrates that avidity contributes significantly to high affinity binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding Properties of the Transforming Growth Factor-β Coreceptor Betaglycan: Proposed Mechanism for Potentiation of Receptor Complex Assembly and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression profiling of genes regulated by TGF-beta: Differential regulation in normal and tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and Signaling of TGF-β Autoinduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Transforming growth factor beta isoform 2-specific high affinity binding to native alpha 2-macroglobulin. Chimeras identify a sequence that determines affinity for native but not activated alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding affinity of transforming growth factor-beta for its type II receptor is determined by the C-terminal region of the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in monitoring and control of refolding kinetics combining PAT and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hierarchical model of gene regulation by transforming growth factor β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small leucine rich proteoglycans: Biology, function and their therapeutic potential in the ocular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of TGF-β Signaling Promotes Human Pancreatic β-Cell Replication - PMC [pmc.ncbi.nlm.nih.gov]
ASPN Antibody Western Blotting Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in validating ASPN antibodies for Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Asporin (ASPN) in Western blotting?
A1: The calculated molecular weight of ASPN is approximately 44 kDa.[1] You should expect to see a band around this size on your Western blot. Some datasheets have reported an observed molecular weight of 43 kDa.[1]
Q2: What are recommended positive control cell lines for ASPN Western blotting?
A2: Several cell lines have been reported to express ASPN and can be used as positive controls. These include:
-
HCT116 (human colorectal carcinoma cell line)[3]
The Human Protein Atlas also provides data on ASPN expression in various cancer cell lines.[6][7]
Q3: What are some potential negative control tissues or cell lines?
A3: While specific negative control cell lines are not always explicitly stated, tissues with low or no expected ASPN expression could serve as negative controls. It is recommended to consult resources like The Human Protein Atlas to identify tissues or cell lines with low ASPN expression.[8]
Q4: What is the subcellular localization of ASPN?
A4: ASPN is an extracellular matrix protein, meaning it is secreted from the cell.[1] For Western blotting, you will primarily detect it in whole-cell lysates, but it may also be present in the conditioned media of cultured cells.
Troubleshooting Guide
Problem 1: No ASPN signal or a very weak signal is detected.
| Possible Cause | Troubleshooting Step |
| Low ASPN expression in the sample | Ensure you are using a validated positive control cell line (e.g., HepG2, SW480) to confirm the antibody and protocol are working.[1][2] Increase the amount of protein loaded onto the gel; for whole-cell extracts, a load of 20-30 µg is recommended, but for less abundant proteins, up to 100 µg may be necessary.[9] |
| Inefficient protein transfer | Verify successful protein transfer by staining the membrane with Ponceau S after transfer.[10] If transfer is inefficient, optimize the transfer time and voltage. For smaller proteins, be cautious of over-transferring through the membrane. |
| Primary antibody issues | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).[11] Ensure the antibody has been stored correctly and is not expired.[11] |
| Secondary antibody issues | Use a fresh dilution of the secondary antibody at the recommended concentration. Ensure the secondary antibody is appropriate for the primary antibody's host species (e.g., anti-rabbit secondary for a rabbit primary). |
| Blocking agent masking the epitope | Some blocking agents, like non-fat dry milk, can sometimes mask epitopes.[9] Try switching to a different blocking agent, such as bovine serum albumin (BSA), or reducing the blocking time.[12] |
Problem 2: High background on the Western blot.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase the blocking time or the concentration of the blocking agent. Ensure the blocking buffer covers the entire membrane. |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody.[11] High antibody concentrations can lead to non-specific binding.[12] |
| Inadequate washing | Increase the number and/or duration of the washing steps after primary and secondary antibody incubations to remove unbound antibodies.[12] |
| Contaminated buffers | Prepare fresh buffers, especially the wash buffer, and filter them to remove any precipitates.[11] |
| Membrane handling | Handle the membrane with forceps to avoid contamination from skin oils and proteins. Do not let the membrane dry out at any stage.[10] |
Problem 3: Non-specific bands are observed.
| Possible Cause | Troubleshooting Step |
| Primary antibody cross-reactivity | Ensure the primary antibody is validated for the species you are testing. Some antibodies may recognize other proteins with similar epitopes. |
| Protein degradation | Prepare fresh samples and add protease inhibitors to the lysis buffer to prevent protein degradation, which can result in multiple lower molecular weight bands.[10] |
| Post-translational modifications | ASPN may undergo post-translational modifications that can affect its migration on the gel, potentially leading to the appearance of multiple bands.[9] |
| Sample overloading | Overloading the gel with too much protein can lead to "streaking" and the appearance of non-specific bands.[12] Try loading less protein. |
Quantitative Data Summary
| Parameter | Recommendation | Source |
| ASPN Molecular Weight | ~43-44 kDa | [1] |
| Primary Antibody Dilution | 1:500 - 1:2000 (WB) | [1][13] |
| Protein Load (per lane) | 20-40 µg of cell lysate | [2][4][9] |
| Primary Antibody Incubation | 1.5 hours at room temperature or overnight at 4°C | [1][11] |
Experimental Protocols
Detailed Western Blotting Protocol for ASPN
This protocol is a general guideline; optimization may be required for your specific experimental conditions.
-
Sample Preparation:
-
Culture and harvest cells (e.g., HepG2 as a positive control).
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare samples by mixing the desired amount of protein (20-40 µg) with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Use a wet or semi-dry transfer system, following the manufacturer's instructions.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with wash buffer.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the ASPN primary antibody in the blocking buffer at the recommended dilution (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution for 1.5 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in the blocking buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Visualizations
Caption: ASPN Western Blotting Experimental Workflow.
Caption: ASPN's Role in Inhibiting TGF-β and BMP Signaling.[4][14]
References
- 1. ASPN antibody (27602-1-AP) | Proteintech [ptglab.com]
- 2. Anti-ASPN Antibody (A43937) | Antibodies.com [antibodies.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. mybiosource.com [mybiosource.com]
- 5. mybiosource.com [mybiosource.com]
- 6. researchgate.net [researchgate.net]
- 7. The human cell lines - The Human Protein Atlas [proteinatlas.org]
- 8. ASPN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. ASPN Polyclonal Antibody (27602-1-AP) [thermofisher.com]
- 14. mybiosource.com [mybiosource.com]
Technical Support Center: Asporin (ASPN) Immunofluorescence
Welcome to the technical support center for Asporin (ASPN) immunofluorescence. This guide provides troubleshooting protocols and frequently asked questions to help you minimize background and achieve high-quality staining results in your experiments.
Note: While the principles of immunofluorescence are universal, protocols often require optimization for specific proteins. The following guidance is based on established immunofluorescence troubleshooting strategies and may need to be adapted for your specific experimental conditions with Asporin.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in immunofluorescence?
High background in immunofluorescence can originate from several sources, broadly categorized as:
-
Non-specific antibody binding: This includes the primary antibody binding to unintended targets or the secondary antibody binding to components other than the primary antibody.[1][2][3]
-
Autofluorescence: Tissues and cells can have endogenous molecules that fluoresce, masking the specific signal.[1][4]
-
Suboptimal protocol steps: Issues with fixation, permeabilization, blocking, washing, or antibody concentrations can all contribute to high background.[5][6][7]
Q2: How can I determine the source of my high background?
To identify the source of high background, it is essential to include proper controls in your experiment. A "secondary antibody only" control (omitting the primary antibody) is crucial for determining if the secondary antibody is binding non-specifically.[2] An unstained sample control will help you assess the level of autofluorescence in your tissue or cells.[1][4]
Q3: My secondary antibody control is showing high background. What should I do?
If you observe high background in your secondary antibody control, it indicates non-specific binding of the secondary antibody. Here are some troubleshooting steps:
-
Ensure proper blocking: Use a blocking serum from the same species as the secondary antibody was raised in.[8][9]
-
Consider a pre-adsorbed secondary antibody: These antibodies have been passed through a column containing immobilized serum proteins from potentially cross-reacting species to reduce non-specific binding.
-
Titrate your secondary antibody: The concentration of the secondary antibody may be too high.[10][11]
Q4: I see a lot of diffuse, non-specific staining. How can I improve this?
Diffuse, non-specific staining is often due to issues with the primary antibody or insufficient blocking.
-
Optimize primary antibody concentration: A high concentration of the primary antibody can lead to non-specific binding.[2][3][11] Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.[12][13][14]
-
Increase blocking time or change blocking agent: You can increase the blocking incubation time or try a different blocking agent, such as bovine serum albumin (BSA) or normal serum.[5][7]
-
Improve washing steps: Increase the number and duration of washes to remove unbound antibodies more effectively.[15]
Q5: My samples have high autofluorescence. How can I reduce it?
Autofluorescence can be a significant issue, especially with certain tissues or fixation methods.
-
Use a quenching agent: Commercially available reagents like TrueBlack™ or Sudan Black B can effectively quench autofluorescence.[16][17][18]
-
Choose appropriate fluorophores: Fluorophores that emit in the far-red spectrum are often less affected by autofluorescence.[1]
-
Optimize fixation: Some fixatives, like glutaraldehyde, can induce more autofluorescence than others, such as paraformaldehyde.[1] Reducing fixation time can also help.[3]
Troubleshooting Guides
Guide 1: Optimizing Antibody Concentrations
High antibody concentrations are a frequent cause of high background.[2][7] Titrating both primary and secondary antibodies is critical for achieving a high signal-to-noise ratio.[12][13][14]
Experimental Protocol: Antibody Titration
-
Prepare a dilution series of your primary antibody: Start with the manufacturer's recommended concentration and prepare a series of 2-fold dilutions (e.g., 1:100, 1:200, 1:400, 1:800, 1:1600).
-
Stain your samples: Use a consistent secondary antibody concentration and stain your samples with each dilution of the primary antibody.
-
Image and analyze: Acquire images using identical settings for all samples and compare the signal intensity to the background noise. The optimal dilution will provide a bright, specific signal with minimal background.[14]
-
Repeat for the secondary antibody: Once the optimal primary antibody concentration is determined, perform a similar titration for your secondary antibody.
| Parameter | Recommendation | Rationale |
| Primary Antibody Dilution | Perform a titration series (e.g., 1:100 to 1:1600) | To find the optimal balance between specific signal and background noise.[12][13][14] |
| Secondary Antibody Dilution | Perform a titration series (e.g., 1:500 to 1:2000) | To minimize non-specific binding of the secondary antibody.[10][11] |
Troubleshooting Workflow for Antibody Concentration
Guide 2: Improving Blocking Efficiency
Insufficient blocking can lead to non-specific binding of both primary and secondary antibodies to the sample.[6][7]
Experimental Protocol: Blocking Buffer Optimization
-
Choose the right blocking agent: Common blocking agents include Normal Goat Serum (NGS), Bovine Serum Albumin (BSA), and fish gelatin. The serum used for blocking should be from the same species in which the secondary antibody was raised.[8][9]
-
Optimize blocking time: Increase the incubation time for the blocking step (e.g., from 30 minutes to 1-2 hours) at room temperature.
-
Include a detergent: Adding a non-ionic detergent like Triton X-100 or Tween 20 to your blocking and antibody dilution buffers can help reduce non-specific hydrophobic interactions.
| Blocking Agent | Concentration | Notes |
| Normal Serum | 5-10% in PBS | Use serum from the same species as the secondary antibody host.[8][9] |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | A common and effective blocking agent. |
| Fish Gelatin | 0.1-0.5% in PBS | Can be useful for reducing certain types of background. |
Decision Tree for Blocking Strategy
Guide 3: Reducing Autofluorescence
Autofluorescence is the natural fluorescence of biological materials and can obscure the specific signal from your target protein.[1][4]
Experimental Protocol: Autofluorescence Quenching
-
Sudan Black B Treatment:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
After secondary antibody incubation and washes, incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Wash thoroughly with PBS.
-
-
Sodium Borohydride (B1222165) Treatment:
-
Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.
-
After fixation and permeabilization, incubate the slides in the sodium borohydride solution for 10 minutes at room temperature.
-
Wash thoroughly with PBS.
-
-
Commercial Quenching Reagents:
| Quenching Method | Target Autofluorescence Source | Considerations |
| Sudan Black B | Lipofuscin | Can sometimes introduce a dark precipitate.[16][18][20] |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Must be prepared fresh.[1] |
| Commercial Reagents | Broad-spectrum | Optimized for ease of use and effectiveness.[18][19] |
Signaling Pathway for Autofluorescence Troubleshooting
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. ibidi.com [ibidi.com]
- 7. sinobiological.com [sinobiological.com]
- 8. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 9. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 10. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 11. biossusa.com [biossusa.com]
- 12. lerner.ccf.org [lerner.ccf.org]
- 13. biotech.gsu.edu [biotech.gsu.edu]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 16. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 17. biotium.com [biotium.com]
- 18. Autofluorescence Quenching | Visikol [visikol.com]
- 19. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 20. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Frequently Asked Questions (FAQs) & Troubleshooting
Welcome to the Technical Support Center for Asporin (ASPN) Protein Expression. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the expression and purification of recombinant ASPN.
Asporin is a small leucine-rich proteoglycan (SLRP) that plays a crucial role in the extracellular matrix and in regulating key signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway.[1][2][3] As a secreted glycoprotein, its recombinant expression can present several challenges, from low yield and misfolding to purification difficulties.[4][5][6] This guide is designed to help you navigate these issues effectively.
Section 1: Expression, Yield, and Solubility Issues
Q1: My ASPN expression yield is very low. What are the common causes and how can I improve it?
Low expression yield is a frequent issue, particularly for extracellular glycoproteins like ASPN. The choice of expression system is critical.
Common Causes & Solutions:
-
Suboptimal Expression System: ASPN is a glycoprotein, meaning it requires post-translational modifications (PTMs) like glycosylation for proper folding and function.[4][5] Bacterial systems such as E. coli lack the machinery for these PTMs, which often leads to misfolded, non-functional protein and low yields of soluble product.[7][8]
-
Codon Usage Bias: The codons in your ASPN gene construct may not be optimal for the chosen host system's translational machinery, leading to inefficient protein synthesis.[12]
-
Inefficient Vector/Promoter: The expression vector may have a weak promoter or be incompatible with the host strain.
-
Solution: Ensure your vector contains a strong promoter suitable for your host system (e.g., CMV or EF1α promoter for mammalian cells).[8]
-
-
Suboptimal Culture Conditions: Expression can be highly sensitive to culture parameters.
-
Solution: Optimize induction time, temperature, and media composition. For mammalian systems, ensure proper cell density and viability before transfection.[8]
-
Data Presentation: Comparison of Common Protein Expression Systems
The choice of host system is a primary determinant of protein yield and functionality. Below is a summary of typical yields and features for different systems.
| Expression System | Typical Yield Range | Post-Translational Modifications (PTMs) | Common Issues |
| Bacterial (E. coli) | 1-10 g/L (total protein) | None (no glycosylation) | Inclusion bodies, misfolding, lack of activity.[8][9] |
| Yeast (P. pastoris) | Up to 20 g/L | Glycosylation (high-mannose, may differ from human) | Hyper-glycosylation can affect function.[9] |
| Insect Cells (Baculovirus) | 100 mg/L - 1 g/L | Complex PTMs, similar to mammalian.[11] | Slower and more complex than bacterial/yeast systems.[11] |
| Mammalian (CHO, HEK293) | 0.5 - 5 g/L | Human-like, complex PTMs.[9] | Slower growth, more expensive media, lower yield than microbial systems.[5] |
Q2: My expressed ASPN is insoluble and found in inclusion bodies. What should I do?
Inclusion bodies are dense aggregates of misfolded protein, a common problem when expressing eukaryotic proteins in E. coli.[8][17][18]
Troubleshooting Steps:
-
Switch to a Eukaryotic System: This is the most effective solution. As mentioned, mammalian or insect cells will facilitate proper folding and the necessary PTMs for ASPN.
-
Optimize Bacterial Expression Conditions: If you must use E. coli, you can try to improve the solubility of the expressed protein.
-
Lower Induction Temperature: Reduce the temperature to 18-25°C after inducing expression. This slows down protein synthesis, which can give the protein more time to fold correctly.[12][18]
-
Reduce Inducer Concentration: Use a lower concentration of the inducing agent (e.g., IPTG) to slow down the rate of expression.[18]
-
Use a Solubility-Enhancing Fusion Tag: Fuse a highly soluble protein like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) to the N-terminus of ASPN.[17]
-
-
Refolding Protocols: If you have a large quantity of ASPN in inclusion bodies, you can attempt to solubilize and refold it. This involves denaturing the protein with agents like urea (B33335) or guanidinium (B1211019) chloride and then slowly removing the denaturant to allow refolding. This process can be complex and often results in low recovery of active protein.
Mandatory Visualization: Troubleshooting Low/Insoluble ASPN Expression
Caption: Troubleshooting workflow for low yield or insoluble ASPN protein.
Section 2: Purification and Activity
Q3: What is a reliable protocol for purifying recombinant ASPN?
A common and effective strategy is to use an affinity tag, such as a polyhistidine (His) tag, and purify the protein using immobilized metal affinity chromatography (IMAC), typically with a Ni-NTA resin.
See the Detailed Experimental Protocols section below for a step-by-step guide for expression in HEK293 cells and subsequent Ni-NTA purification.
Mandatory Visualization: ASPN Expression & Purification Workflow
Caption: Standard workflow for recombinant ASPN expression and purification.
Q4: My purified ASPN protein appears inactive in functional assays. What went wrong?
Assuming the protein sequence is correct, inactivity is almost always due to improper folding or the absence of required PTMs.
-
Expression in Bacteria: If the protein was expressed in E. coli and refolded from inclusion bodies, it is highly likely that it did not achieve its correct native conformation. The disulfide bonds and glycosylation necessary for activity are absent.
-
Incorrect PTMs: Even in eukaryotic systems, the specific pattern of glycosylation can vary and may impact function.[5][6]
-
Purification Issues: Harsh elution conditions (e.g., very low pH) or the presence of contaminants could denature the protein. Ensure your purification protocol uses physiological pH buffers.
-
Functional Assay Problems: Confirm that the assay itself is working correctly with appropriate positive and negative controls. For ASPN, a common functional assay is to test its ability to inhibit TGF-β signaling.[19][20]
Section 3: Biological Context
Q5: How does ASPN interact with the TGF-β signaling pathway?
ASPN is a known negative regulator of the TGF-β pathway in several contexts, such as in cartilage.[2][21] It functions by directly binding to TGF-β1 in the extracellular space.[19] This interaction blocks TGF-β1 from binding to its cell surface receptor (TβRII), thereby preventing the downstream phosphorylation of Smad2/3 and subsequent signaling events.[19][20][22] However, in some cancers, ASPN has also been shown to interact directly with intracellular Smad2/3, facilitating its nuclear entry and activating the pathway.[19][23]
Mandatory Visualization: ASPN Inhibition of TGF-β Signaling
References
- 1. ASPORIN: A root of the matter in tumors and their host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Relationship between asporin and extracellular matrix behavior: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of asporin. a novel member of the leucine-rich repeat protein family closely related to decorin and biglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jhpor.com [jhpor.com]
- 6. Clinical glycoproteomics: methods and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 9. An In-Depth Comparison of Best Protein Expression Techniques for Optimal Yield and Purity [alpha-lifetech.com]
- 10. Protein Expression Systems, Which One Should I Choose? | Blog | Biosynth [biosynth.com]
- 11. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]
- 12. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Codon optimization of genes for efficient protein expression in mammalian cells by selection of only preferred human codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Considerations in the Use of Codon Optimization for Recombinant Protein Expression | Springer Nature Experiments [experiments.springernature.com]
- 16. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. Frontiers | Multifaceted Roles of Asporin in Cancer: Current Understanding [frontiersin.org]
- 20. Asporin Is a Fibroblast-Derived TGF-β1 Inhibitor and a Tumor Suppressor Associated with Good Prognosis in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uniprot.org [uniprot.org]
- 22. atsjournals.org [atsjournals.org]
- 23. Cytoplasmic Asporin promotes cell migration by regulating TGF-β/Smad2/3 pathway and indicates a poor prognosis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant Asporin (ASPN) Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of recombinant asporin (ASPN).
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for recombinant asporin?
Currently, there is limited publicly available quantitative data comparing the yields of recombinant asporin from different expression systems. In general, yields for secreted glycoproteins like asporin can vary significantly based on the chosen expression host, vector design, and culture conditions. Mammalian cell lines like Chinese Hamster Ovary (CHO) cells are often preferred for producing complex glycoproteins to ensure proper folding and post-translational modifications, though yields may be lower than in microbial systems.[1][2] For example, recombinant monoclonal antibody production in CHO cells can range from 1 to 10 g/L in optimized fed-batch processes.[2] While not specific to asporin, some secreted recombinant proteins in CHO cells have reported yields of up to 5 mg/L.[3]
Q2: Which expression system is best for producing recombinant asporin?
The optimal expression system depends on the specific requirements of your research.
| Expression System | Advantages | Disadvantages | Typical Yields (General Glycoproteins) |
| E. coli | High yield, rapid growth, low cost.[4] | Lacks machinery for complex post-translational modifications (e.g., glycosylation), potential for inclusion body formation.[4] | Can be very high for non-glycosylated proteins. |
| Yeast (e.g., Pichia pastoris) | Capable of some post-translational modifications, high cell-density culture.[5] | Glycosylation patterns may differ from native human proteins. | Can be significant, but protein-dependent. |
| Insect Cells (Baculovirus Expression Vector System) | Good for complex proteins, capable of post-translational modifications. | Slower and more expensive than bacterial or yeast systems. | Generally moderate. |
| Mammalian Cells (e.g., CHO, HEK293) | Produces proteins with human-like post-translational modifications, proper folding.[2] | Lower yields, slower growth, more expensive media and reagents.[2] | Can range from mg/L to g/L depending on the protein and optimization.[2][6] |
For functional studies of asporin, which is a glycoprotein (B1211001), a mammalian expression system such as CHO or HEK293 cells is highly recommended to ensure proper folding and biological activity.
Q3: My recombinant asporin is expressed, but the yield of purified protein is very low. What are the common causes?
Low yield after purification can be due to several factors:
-
Protein Insolubility: Asporin may be forming insoluble aggregates within the host cell (inclusion bodies) or aggregating in the culture medium.
-
Protein Degradation: Proteases from the host cells could be degrading the asporin protein.
-
Inefficient Purification: The affinity tag on the asporin may be inaccessible, or the purification resin and buffer conditions may not be optimal.
-
Suboptimal Secretion: If expressing a secreted form, issues with the signal peptide can lead to poor secretion into the culture medium.[7]
Troubleshooting Guides
Issue 1: Low or No Expression of Recombinant Asporin
If you are not detecting any asporin expression, consider the following troubleshooting steps.
Experimental Protocol: Verifying Expression
-
Vector Integrity Check:
-
Sequence your expression vector to confirm the asporin gene is in the correct reading frame and that the promoter, Kozak sequence (for mammalian expression), and affinity tag are all correct.
-
-
mRNA Analysis:
-
Perform a reverse transcription-quantitative polymerase chain reaction (RT-qPCR) on RNA extracted from your host cells to check for transcription of the asporin gene.
-
-
Small-Scale Expression Trial:
-
Conduct a small-scale expression trial, taking samples at different time points post-induction or transfection.
-
Lyse the cells and analyze both the soluble and insoluble fractions by SDS-PAGE and Western blot using an anti-asporin or anti-tag antibody. This will help determine if the protein is being expressed but is insoluble.[8]
-
Issue 2: Low Yield of Secreted Asporin in Mammalian Cells
For secreted proteins like asporin, low concentration in the culture supernatant is a common challenge.
Strategies for Optimization:
| Strategy | Experimental Protocol |
| Codon Optimization | Re-synthesize the asporin gene with codons optimized for your specific mammalian host (e.g., human or hamster codon usage). This can significantly improve translation efficiency.[9][10] Various online tools and commercial services are available for this purpose. |
| Signal Peptide Optimization | The signal peptide is crucial for efficient secretion. Test different signal peptides to find the one that works best for asporin in your chosen cell line. Signal peptides from highly secreted proteins like human albumin or azurocidin have been shown to improve the secretion of other recombinant proteins in CHO cells.[1][11] |
| Culture Condition Optimization | Systematically test different culture parameters such as temperature, pH, and media composition. Lowering the culture temperature (e.g., to 30-32°C) after transfection can sometimes enhance protein folding and stability, leading to higher yields.[12] |
Experimental Protocol: Purification from Cell Culture Supernatant
-
Harvest Supernatant: Grow your transfected mammalian cells for the desired period. Pellet the cells by centrifugation at a low speed (e.g., 1,500 x g for 10 minutes).[13]
-
Clarify Supernatant: Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to remove any remaining cell debris.[14]
-
Affinity Chromatography:
-
If your asporin has an affinity tag (e.g., His-tag), incubate the clarified supernatant with the appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins).
-
Wash the resin with a wash buffer containing a low concentration of a competing agent (e.g., 10-20 mM imidazole (B134444) for His-tags) to remove non-specifically bound proteins.
-
Elute the purified asporin with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for His-tags).
-
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blot to confirm the purity and identity of your recombinant asporin.
Issue 3: Protein Insolubility and Aggregation
If your asporin is found in the insoluble fraction (inclusion bodies), especially in bacterial expression systems, or if it precipitates after purification, consider these strategies.
| Strategy | Rationale |
| Switch to a Eukaryotic Expression System | Asporin is a glycoprotein and requires the cellular machinery of eukaryotic cells for proper folding and post-translational modifications. Expressing it in mammalian cells is the most likely way to obtain soluble, functional protein.[15] |
| Lower Expression Temperature | Reducing the temperature during expression (e.g., from 37°C to 18-25°C in E. coli) can slow down protein synthesis, allowing more time for proper folding.[16][17] |
| Use a Solubility-Enhancing Tag | Fusing asporin to a highly soluble protein like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) can help keep it in a soluble form.[18] |
| Optimize Buffer Conditions | For purified asporin that is aggregating, screen different buffer conditions (pH, ionic strength, additives like glycerol (B35011) or arginine) to find a formulation that maintains its stability. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and understanding the biological context of asporin, the following diagrams illustrate a key signaling pathway involving asporin and a general experimental workflow for increasing recombinant protein yield.
References
- 1. Evaluation of artificial signal peptides for secretion of two lysosomal enzymes in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing recombinant antibody yield in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized rapid production of recombinant secreted proteins in CHO cells grown in suspension: The case of RBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells [frontiersin.org]
- 7. liu.diva-portal.org [liu.diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. Codon optimization of genes for efficient protein expression in mammalian cells by selection of only preferred human codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 11. Optimized signal peptides for the development of high expressing CHO cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. news-medical.net [news-medical.net]
- 16. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 17. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Asporin Immunoprecipitation: A Technical Support Center
For researchers, scientists, and drug development professionals, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of asporin (ASPN) immunoprecipitation (IP) experiments. This resource offers detailed methodologies, data presentation tables, and visual aids to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during asporin immunoprecipitation experiments in a question-and-answer format.
Q1: Why am I getting a low or no signal of asporin in my immunoprecipitation eluate?
A1: Several factors can contribute to a weak or absent asporin signal. Consider the following possibilities and troubleshooting steps:
-
Insufficient Protein Expression: Asporin expression levels may be low in your chosen cell line or tissue.
-
Solution: Confirm asporin expression in your starting material (lysate) via Western blot before proceeding with IP. If expression is low, consider using a larger amount of starting material or using a cell line known to express high levels of asporin.
-
-
Inefficient Cell Lysis: As an extracellular matrix protein, asporin may not be efficiently extracted with standard lysis buffers.
-
Solution: Use a lysis buffer optimized for extracellular matrix proteins, which may include higher salt concentrations or different detergents. Consider mechanical disruption methods like sonication to aid in extraction. A recommended lysis buffer is RIPA buffer, known for its ability to solubilize a wide range of proteins.
-
-
Poor Antibody-Antigen Interaction: The antibody may not be suitable for immunoprecipitation or may not be binding efficiently to native asporin.
-
Solution: Use an antibody that has been validated for immunoprecipitation. Ensure you are using the recommended amount of antibody, as too little will result in low yield. Polyclonal antibodies often perform better in IP as they can bind to multiple epitopes.
-
-
Protein Degradation: Asporin may be degraded by proteases during the experimental procedure.
-
Solution: Always add a protease inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice or at 4°C throughout the entire process.
-
Q2: I'm observing high background and non-specific bands in my Western blot after asporin IP. What could be the cause?
A2: High background is a common issue in IP experiments and can be caused by several factors:
-
Non-specific Binding to Beads: Proteins from the lysate may be binding non-specifically to the Protein A/G beads.
-
Solution: Pre-clear your lysate by incubating it with beads alone before adding the primary antibody. This will help to remove proteins that have a natural affinity for the beads. Additionally, blocking the beads with a solution like 1% Bovine Serum Albumin (BSA) in PBS can reduce non-specific binding.
-
-
Excess Antibody: Using too much primary antibody can lead to non-specific binding to other proteins in the lysate.
-
Solution: Titrate your antibody to determine the optimal concentration for your experiment. Start with the manufacturer's recommended concentration and perform a dilution series.
-
-
Insufficient Washing: Inadequate washing of the beads after incubation with the lysate can leave behind non-specifically bound proteins.
-
Solution: Increase the number of wash steps (typically 3-5 washes are recommended). You can also try increasing the stringency of your wash buffer by adding a higher concentration of salt or a mild detergent.
-
Q3: The heavy and light chains of the immunoprecipitating antibody are obscuring my asporin signal on the Western blot. How can I avoid this?
A3: Antibody chain interference is a frequent problem, especially when the protein of interest has a similar molecular weight to the antibody chains (approximately 50 kDa for the heavy chain and 25 kDa for the light chain).
-
Use Alternative Detection Methods:
-
Solution: Instead of a standard secondary antibody, use a light chain-specific secondary antibody if your protein of interest is not near 25 kDa. Alternatively, you can use a primary antibody directly conjugated to an enzyme (like HRP) or a fluorophore, eliminating the need for a secondary antibody.
-
-
Crosslink the Antibody to the Beads:
-
Solution: Covalently crosslinking the primary antibody to the Protein A/G beads before incubation with the lysate will prevent the antibody from eluting with the protein of interest. Several crosslinking kits are commercially available.
-
Quantitative Data Summary
For successful asporin immunoprecipitation, careful optimization of several parameters is crucial. The following tables provide a summary of recommended starting concentrations and incubation times.
| Parameter | Recommended Range | Notes |
| Starting Material (Cell Lysate) | 1 - 5 mg total protein | The optimal amount depends on the expression level of asporin. |
| Primary Antibody | 1 - 10 µg | Titration is essential to determine the optimal concentration. |
| Protein A/G Beads (50% slurry) | 20 - 50 µL | The amount of beads should be sufficient to bind the primary antibody. |
Table 1: Recommended Reagent Quantities for Asporin Immunoprecipitation
| Step | Duration | Temperature |
| Cell Lysis | 30 minutes | 4°C |
| Pre-clearing Lysate | 1 hour | 4°C |
| Antibody Incubation with Lysate | 4 hours to overnight | 4°C |
| Incubation with Beads | 1 - 2 hours | 4°C |
| Washing | 5 minutes per wash (3-5 times) | 4°C |
| Elution | 5 - 10 minutes | Room Temperature or 95-100°C |
Table 2: Recommended Incubation Times and Temperatures for Asporin Immunoprecipitation
Experimental Protocols
This section provides a detailed methodology for a standard asporin immunoprecipitation experiment.
Materials:
-
Cell or tissue lysate containing asporin
-
Anti-asporin antibody (IP-grade)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitor cocktail)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution Buffer (e.g., 2X Laemmli sample buffer or 0.1 M Glycine pH 2.5)
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Lysate Preparation:
-
Lyse cells or tissues in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Pre-clearing the Lysate:
-
Add 20 µL of Protein A/G bead slurry to 1 mg of lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the recommended amount of anti-asporin antibody to the pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30 µL of Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of Elution Buffer.
-
If using Laemmli buffer, boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature the antibody-protein complex.
-
If using a low pH elution buffer, incubate at room temperature for 10 minutes, then pellet the beads and neutralize the supernatant with a Tris-based buffer.
-
-
Analysis:
-
The eluted proteins are now ready for downstream analysis, such as Western blotting.
-
Visualizations
Asporin Signaling Pathways
Asporin is known to interact with and modulate several key signaling pathways, including the TGF-β, EGFR, and CD44 pathways.
Caption: Asporin's role in key signaling pathways.
Immunoprecipitation Experimental Workflow
The following diagram illustrates the key steps in an immunoprecipitation experiment.
Caption: A typical immunoprecipitation workflow.
Technical Support Center: Asporin (ASPN) Protein Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing Asporin (ASPN) protein degradation during extraction.
Frequently Asked Questions (FAQs)
Q1: What is Asporin (ASPN), and why is its degradation a concern during extraction?
A1: Asporin is a small leucine-rich proteoglycan (SLRP) that plays a significant role in regulating extracellular matrix mineralization and has been implicated in various diseases, including osteoarthritis and cancer. Its degradation during extraction is a major concern because it can lead to inaccurate quantification, loss of biological activity, and misleading results in downstream applications such as Western blotting, ELISA, and functional assays. The release of endogenous proteases from cellular compartments upon cell lysis is the primary cause of this degradation.[1]
Q2: What are the primary sources of protein degradation during extraction?
A2: The main source of protein degradation during extraction is the release of endogenous proteases from cellular compartments, such as lysosomes, when the cell membrane is disrupted.[1][2] These enzymes, which are normally segregated, can then access and degrade the target protein.[1] There are several classes of proteases, including serine, cysteine, aspartic, and metalloproteases, each with different mechanisms of action.[3] Additionally, improper sample handling, such as elevated temperatures and multiple freeze-thaw cycles, can accelerate protein degradation.[4][5]
Q3: How can I minimize protease activity during ASPN extraction?
A3: Minimizing protease activity is crucial for obtaining intact ASPN. Key strategies include:
-
Working at low temperatures: Perform all extraction steps at 4°C or on ice to slow down enzymatic activity.[3][5][6][7]
-
Using protease inhibitor cocktails: These are mixtures of different inhibitors that target a broad range of proteases. It is recommended to add the cocktail to the lysis buffer immediately before use.[8][9][10]
-
Maintaining an appropriate pH: The pH of the lysis buffer should be optimized to ensure the stability of ASPN, typically around neutral or slightly alkaline pH to minimize the activity of acid proteases.[3][6]
Q4: Should I be concerned about the ubiquitin-proteasome pathway during ASPN extraction?
A4: Yes, the ubiquitin-proteasome system is a major pathway for targeted protein degradation within the cell.[11][12] Upon cell lysis, components of this pathway can remain active and contribute to the degradation of target proteins. If you suspect this is an issue, consider adding a proteasome inhibitor (e.g., MG132) to your lysis buffer in addition to a general protease inhibitor cocktail.
Troubleshooting Guide
This guide addresses common issues encountered during ASPN extraction.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of ASPN | Inefficient cell lysis. | Choose a lysis method appropriate for your cell type (e.g., sonication for bacteria, detergents for mammalian cells). Ensure complete cell disruption before proceeding.[9] |
| ASPN degradation. | Work quickly and at low temperatures (4°C).[6] Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[8][9] Consider adding a proteasome inhibitor (e.g., MG132). | |
| Protein loss during centrifugation. | Optimize centrifugation speed and time. After the initial clarification spin, consider re-extracting the pellet with a small volume of lysis buffer to recover any trapped protein. | |
| Multiple Bands on Western Blot (Degradation Products) | Proteolytic activity. | Increase the concentration of the protease inhibitor cocktail.[9] Ensure that all solutions are fresh and stored correctly. Minimize the time between cell lysis and analysis.[9] |
| Splice variants of ASPN. | Consult databases like UniProt or GeneCards to check for known isoforms of ASPN. | |
| ASPN is in the Insoluble Pellet | ASPN is part of a large, insoluble protein complex or is aggregated. | Use a stronger lysis buffer, such as RIPA buffer, which contains detergents that can help solubilize protein complexes.[13][14] Sonication can also help to break up protein aggregates.[10] |
| Formation of disulfide bonds. | Add reducing agents like DTT or β-mercaptoethanol to the lysis buffer to prevent the formation of disulfide bonds.[3] |
Experimental Protocols
Protocol 1: Standard Lysis Protocol for Cultured Mammalian Cells
This protocol is a starting point for the extraction of ASPN from cultured mammalian cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail (commercial cocktail, used at the manufacturer's recommended concentration)
-
Proteasome Inhibitor (e.g., MG132, optional, use at 10-20 µM)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Preparation: Pre-cool all buffers, solutions, and centrifuges to 4°C.[6]
-
Cell Harvesting: Place the cell culture dish on ice. Aspirate the culture medium.
-
Washing: Wash the cell monolayer once with ice-cold PBS.
-
Lysis: Add ice-cold lysis buffer containing freshly added protease inhibitor cocktail (and proteasome inhibitor, if using) to the plate. The volume of lysis buffer will depend on the size of the culture dish (e.g., 500 µL for a 10 cm dish).
-
Scraping and Incubation: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[14]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Storage: Store the protein extract at -80°C for long-term storage or proceed immediately with downstream applications.[15]
Protocol 2: Analysis of ASPN Degradation by Western Blot
This protocol allows for the assessment of ASPN integrity in the extracted lysate.
Procedure:
-
Protein Quantification: Determine the protein concentration of your lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Sample Preparation: Mix an appropriate amount of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel according to standard procedures to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ASPN overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of multiple bands below the expected molecular weight of full-length ASPN may indicate degradation.[16]
Visual Guides
Caption: Workflow for ASPN protein extraction and analysis.
Caption: Troubleshooting logic for low ASPN protein yield.
References
- 1. Avoiding Proteolysis during the Extraction and Purification of Active Plant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Extraction Methods | BioChain Institute Inc. [biochain.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. youtube.com [youtube.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. tandfonline.com [tandfonline.com]
- 14. diagenode.com [diagenode.com]
- 15. Protein purification | Abcam [abcam.com]
- 16. goldbio.com [goldbio.com]
Technical Support Center: Optimizing Cell Lysis for Asporin (ASPN) Detection
Welcome to the technical support center for optimizing cell lysis for the detection of Asporin (ASPN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful extraction and detection of ASPN from various biological samples.
Frequently Asked Questions (FAQs)
Q1: What is Asporin (ASPN) and where is it located in the cell?
A1: Asporin (ASPN) is a protein belonging to the small leucine-rich proteoglycan (SLRP) family. It is primarily known as a secreted protein and a component of the extracellular matrix (ECM).[1][2][3][4][5][6] However, studies have also identified ASPN in the cytoplasm and nucleus, suggesting it may have intracellular functions as well.[1] This differential localization is crucial when selecting a cell lysis strategy.
Q2: I want to detect secreted ASPN. Do I need to perform cell lysis?
A2: No, for detecting secreted ASPN, you should focus on collecting and concentrating the cell culture supernatant. Cell lysis is not required for this purpose. Various techniques can be used to detect secreted proteins in the culture medium, such as ELISA.[4]
Q3: What is the best lysis buffer for extracting intracellular or ECM-bound ASPN?
A3: For the extraction of intracellular (cytoplasmic, nuclear) and membrane-bound or ECM-associated ASPN, RIPA (Radioimmunoprecipitation Assay) buffer is a commonly used and effective choice.[7][8][9][10][11][12] RIPA buffer contains strong detergents that can efficiently solubilize proteins from various cellular compartments.[8][11][12] However, the optimal buffer may vary depending on the specific cell type and downstream application. For immunoprecipitation (IP) assays where protein-protein interactions need to be preserved, a milder buffer like NP-40 may be considered, although RIPA is often suitable for whole-cell lysates for Western blotting.[13][14]
Q4: Why is it important to add protease inhibitors to my lysis buffer?
A4: During cell lysis, endogenous proteases are released from cellular compartments, which can rapidly degrade your target protein, leading to low yield or false-negative results.[15][16][17] Adding a protease inhibitor cocktail to your lysis buffer immediately before use is crucial to protect ASPN from degradation.[15][16][17]
Q5: How can I quantify the total protein concentration in my lysate?
A5: Several colorimetric assays can be used to determine the total protein concentration in your lysate, including the Bicinchoninic acid (BCA) assay, Bradford assay, and Lowry assay.[9] Accurate quantification is essential for ensuring equal loading of samples for downstream analyses like Western blotting.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No ASPN Signal in Western Blot | Inefficient Cell Lysis: The lysis buffer may not be strong enough to release ASPN, especially if it is tightly associated with the ECM. | Switch to a stronger lysis buffer, such as RIPA buffer.[8][11][12] Consider mechanical disruption methods like sonication in addition to chemical lysis to ensure complete cell and ECM disruption. |
| ASPN Degradation: Proteases released during lysis may have degraded the protein. | Always add a fresh protease inhibitor cocktail to your lysis buffer immediately before use.[15][16][17] Keep samples on ice at all times to minimize protease activity. | |
| Low ASPN Expression: The cells or tissue being analyzed may have low endogenous levels of ASPN. | If possible, use a positive control from a cell line or tissue known to express high levels of ASPN. Consider enriching your sample for ASPN using immunoprecipitation (IP) before Western blotting.[18] | |
| Poor Antibody Performance: The primary or secondary antibody may not be optimal. | Ensure you are using an antibody validated for the intended application (e.g., Western blot). Optimize antibody concentrations and incubation times.[11] | |
| Multiple Bands or Non-Specific Binding | Protein Degradation: Partial degradation of ASPN can result in smaller, non-specific bands. | Use a fresh, broad-spectrum protease inhibitor cocktail and work quickly at low temperatures.[15][16][17] |
| Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins. | Optimize blocking conditions (e.g., use 5% non-fat milk or BSA in your blocking buffer).[19] Titrate the primary antibody to the lowest effective concentration. | |
| Post-Translational Modifications: ASPN can be glycosylated, which may lead to the appearance of multiple bands. | Consult the literature for known post-translational modifications of ASPN that might affect its migration in SDS-PAGE. | |
| ASPN Aggregation in Lysate | High Protein Concentration: Concentrated protein samples are more prone to aggregation. | Use a larger volume of lysis buffer to reduce the protein concentration.[20][21] |
| Improper Buffer Conditions: The pH or ionic strength of the lysis buffer may not be optimal for ASPN stability. | Ensure the lysis buffer pH is within the optimal range for ASPN stability (typically pH 7.4-8.0). Consider adding stabilizing agents like glycerol (B35011) to the lysis buffer.[22] | |
| Presence of Disulfide Bonds: Intermolecular disulfide bonds can lead to aggregation. | Add a reducing agent such as Dithiothreitol (DTT) or β-mercaptoethanol to the lysis buffer, unless your downstream application is sensitive to these agents.[20][22] |
Data Summary
Comparison of Common Lysis Buffers
While specific quantitative data for ASPN extraction is limited, the following table provides a general comparison of commonly used lysis buffers for protein extraction.
| Lysis Buffer | Key Components | Strength | Recommended For |
| RIPA Buffer | Tris-HCl, NaCl, NP-40, Sodium deoxycholate, SDS | High | Whole-cell lysates, including nuclear, membrane, and ECM-associated proteins.[7][8][9][10][11][12] |
| NP-40 Buffer | Tris-HCl, NaCl, NP-40 | Medium | Cytoplasmic and membrane-bound proteins; suitable for immunoprecipitation.[23] |
| Urea Buffer | Urea, Thiourea | High (Denaturing) | Solubilizing difficult-to-extract proteins, but may denature them.[22] |
Recommended Protease Inhibitor Cocktail Components
A broad-spectrum protease inhibitor cocktail should be used to inhibit the various classes of proteases.
| Inhibitor Class | Example Inhibitors |
| Serine Proteases | PMSF, AEBSF, Aprotinin |
| Cysteine Proteases | Leupeptin, E-64 |
| Aspartic Proteases | Pepstatin A |
| Metalloproteases | EDTA, 1,10-Phenanthroline |
| Aminopeptidases | Bestatin |
Note: The exact composition and concentration of inhibitors may vary between commercially available cocktails.[16][17][24]
Experimental Protocols
Protocol 1: Extraction of Intracellular and ECM-Associated ASPN from Cultured Cells for Western Blot
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (see recipe below), ice-cold
-
Protease Inhibitor Cocktail (100X)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA buffer supplemented with a 1X concentration of protease inhibitor cocktail to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the dish using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with gentle agitation.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
The lysate is now ready for downstream applications like Western blotting or can be stored at -80°C.
Protocol 2: Preparation of Cell Lysate for ASPN ELISA
Materials:
-
PBS, ice-cold
-
Cell Lysis Buffer for ELISA (e.g., PBS with 1% Triton X-100), ice-cold
-
Protease Inhibitor Cocktail (100X)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Harvest and wash cells as described in Protocol 1.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer for ELISA containing 1X protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Quantify the total protein concentration.
-
Dilute the lysate to the appropriate concentration as determined by the ELISA kit manufacturer's instructions before performing the assay.[7][25][26][27]
Visualizations
Caption: Experimental workflow for ASPN detection.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Frontiers | Multifaceted Roles of Asporin in Cancer: Current Understanding [frontiersin.org]
- 3. Relationship between asporin and extracellular matrix behavior: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asporin - Wikipedia [en.wikipedia.org]
- 5. repo.uni-hannover.de [repo.uni-hannover.de]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. Typical Protein Yields [research.fredhutch.org]
- 9. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization and comparison of bottom-up proteomic sample preparation for early stage Xenopus laevis embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 16. biocompare.com [biocompare.com]
- 17. bosterbio.com [bosterbio.com]
- 18. sinobiological.com [sinobiological.com]
- 19. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. bellevuecollege.edu [bellevuecollege.edu]
- 22. researchgate.net [researchgate.net]
- 23. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 24. biocompare.com [biocompare.com]
- 25. cloud-clone.com [cloud-clone.com]
- 26. hoelzel-biotech.com [hoelzel-biotech.com]
- 27. researchgate.net [researchgate.net]
Asporin (ASPN) Protein Samples: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for storing asporin (ASPN) protein samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for asporin protein samples?
For short-term storage, spanning from a single day to a few weeks, it is recommended to store asporin protein samples at 4°C.[1][2][3][4] To prevent microbial growth and degradation, samples should be kept in a sterile buffer solution.[5]
Q2: What is the best method for long-term storage of asporin protein?
For long-term storage, lasting from months to years, asporin protein samples should be aliquoted into single-use vials and stored at -80°C or in liquid nitrogen.[1][2][3][4] This minimizes enzymatic activity and degradation.[6] Lyophilization (freeze-drying) is another excellent option for long-term stability.[5]
Q3: Can I repeatedly freeze and thaw my asporin protein samples?
It is strongly advised to avoid repeated freeze-thaw cycles as they can lead to protein denaturation, aggregation, and a subsequent loss of biological activity.[5][6] To circumvent this, it is best practice to aliquot the protein solution into smaller, single-use volumes before freezing.[6]
Q4: What type of storage buffer is recommended for asporin protein?
Commercial suppliers of recombinant asporin often recommend a Tris-based buffer or a PBS buffer at a pH of 7.4 to 8.3.[1][7][8] These buffers may also contain additives such as salts (e.g., 500mM NaCl), chelating agents (e.g., 1mM EDTA), reducing agents (e.g., 1mM DTT), and cryoprotectants (e.g., 5-50% glycerol (B35011) or trehalose) to enhance stability.[1][3][7]
Q5: What is the ideal protein concentration for storing asporin?
To prevent inactivation and loss due to binding to the storage vessel, it is recommended to store proteins at a concentration of at least 1 mg/ml.[5] For dilute protein solutions (<1 mg/ml), adding a "carrier" or "filler" protein, such as purified bovine serum albumin (BSA), at a concentration of 1-5 mg/ml (0.1-0.5%) can help protect the asporin from degradation and loss.[5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Protein Degradation | Proteolytic enzyme contamination. | Add a protease inhibitor cocktail to the buffer solution during purification and storage.[5] Work quickly and keep samples at 4°C or on ice during handling. |
| Microbial growth. | Store samples in sterile buffers and consider adding an anti-microbial agent like sodium azide (B81097) (0.02-0.05%) for short-term storage at 4°C.[5] | |
| Protein Aggregation | Improper buffer conditions (pH, ionic strength). | Ensure the buffer pH is appropriate for asporin and optimize the salt concentration. |
| Repeated freeze-thaw cycles. | Aliquot the protein into single-use vials to avoid multiple freeze-thaw cycles.[6] | |
| High protein concentration. | While high concentrations are generally good for stability against surface absorption, excessively high concentrations can sometimes lead to aggregation. Determine the optimal concentration for your specific asporin construct. | |
| Loss of Activity | Denaturation due to improper storage temperature. | For long-term storage, use -80°C or liquid nitrogen. For short-term, maintain at 4°C. Avoid room temperature storage.[6] |
| Oxidation of sensitive amino acid residues. | Add a reducing agent such as Dithiothreitol (DTT) or 2-mercaptoethanol (B42355) (2-ME) to the storage buffer to a final concentration of 1-5 mM to prevent oxidation of cysteine residues.[5] | |
| Adsorption to storage vial. | Use low-protein-binding polypropylene (B1209903) tubes. For dilute solutions, add a carrier protein like BSA.[5] |
Quantitative Data Summary
| Storage Condition | Typical Shelf Life | Key Considerations |
| Solution at 4°C | 1 day to 1 month | Requires sterile conditions or the addition of an antibacterial agent.[5][9] |
| Solution with 25-50% glycerol at -20°C | Up to 1 year | Glycerol acts as a cryoprotectant, preventing the formation of damaging ice crystals.[5][9] |
| Frozen at -80°C or in liquid nitrogen | Years | Ideal for long-term storage. Must be aliquoted to avoid freeze-thaw cycles.[6][9] |
| Lyophilized (Freeze-Dried) | Years | Offers excellent long-term stability, but the protein needs to be reconstituted before use. The lyophilization process itself can sometimes damage sensitive proteins.[6][9] |
Experimental Protocols & Visualizations
Asporin Signaling Pathways
Asporin is a key regulator in several signaling pathways, primarily interacting with Transforming Growth Factor-beta (TGF-β), Epidermal Growth Factor Receptor (EGFR), and CD44.[10][11] These interactions can either promote or inhibit downstream signaling cascades, influencing processes such as cell proliferation, migration, and extracellular matrix homeostasis.[10][12]
Caption: Asporin's modulatory roles in TGF-β, EGFR, and CD44 signaling pathways.
Experimental Workflow: Investigating Asporin's Effect on Cell Migration
This workflow outlines a typical experiment to assess the impact of asporin on cancer cell migration.
Caption: A typical workflow for a transwell cell migration assay to study asporin function.
References
- 1. Mouse Asporin protein (ABIN7413091) [antibodies-online.com]
- 2. ELISA Recombinant Asporin(ASPN) | The Silva Casey Lab [casey-lab.com]
- 3. Asporin (Aspn), mouse, recombinant | Cusabio | Biomol.com [biomol.com]
- 4. vareum.com [vareum.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ASPORIN: A root of the matter in tumors and their host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndmate.com [rndmate.com]
- 8. mybiosource.com [mybiosource.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Multifaceted Roles of Asporin in Cancer: Current Understanding [frontiersin.org]
- 11. Multifaceted Roles of Asporin in Cancer: Current Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression, regulation and function of asporin, a susceptibility gene in common bone and joint diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Asporin Antibody Specificity
For researchers, scientists, and drug development professionals, the accurate detection of Asporin (ASPN), a key regulator in the tumor microenvironment and various fibrotic diseases, is paramount. The specificity of the primary antibody is the most critical factor for reliable results. This guide provides a comparison of commercially available Asporin antibodies, detailed protocols for validation, and an overview of Asporin's role in cellular signaling.
Comparative Analysis of Commercially Available Asporin Antibodies
The selection of a highly specific antibody is the first and most crucial step in any immunoassay. Below is a comparative summary of commercially available polyclonal antibodies against human Asporin. The data presented is compiled from manufacturer datasheets and available research publications.
| Antibody | Host Species | Immunogen | Validated Applications | Reported Validation Data | Potential for Cross-Reactivity |
| Atlas Antibodies #HPA008435 | Rabbit | Recombinant Human ASPN | IHC, WB | WB validation in breast cancer cells, gingival fibroblasts, and human dental pulp stem cells. Shows upregulation of Asporin upon differentiation. | High homology with other SLRPs like Decorin and Biglycan necessitates careful validation. |
| Abcam #ab31303 | Goat | Synthetic peptide within Human ASPN aa 150-200 | WB, ICC | WB in human osteosarcoma cell line. ICC in HeLa cells showing nuclear membrane staining. | The immunogen sequence should be checked for homology with other proteins. |
| Thermo Fisher Scientific #PA5-114883 | Rabbit | A synthesized peptide derived from human ASPN | WB, IHC (P) | WB analysis in HeLa and B16F10 cells. IHC in rat stomach and kidney tissues. | As with all polyclonal antibodies, batch-to-batch variability is possible. |
| Novus Biologicals #NBP1-58061 | Rabbit | Synthetic peptide | WB, IHC-P | WB in HepG2 cells, where specificity is confirmed by peptide blocking. IHC-P in human skeletal muscle. | The use of a blocking peptide provides strong evidence of specificity. |
Note: This table is not exhaustive and represents a selection of available antibodies. Researchers are strongly encouraged to perform their own in-house validation for their specific application and experimental conditions.
Essential Experimental Protocols for Antibody Validation
Robust validation of antibody specificity is critical for the reproducibility and reliability of experimental data. Western blotting is a fundamental technique for this purpose.
Experimental Protocol: Western Blotting for Asporin Antibody Specificity
1. Lysate Preparation:
-
Positive Control: Use a cell line or tissue known to express Asporin. Based on literature, this could include various cancer cell lines (e.g., breast cancer, gastric cancer) or fibroblasts.
-
Negative Control (Recommended): Use a cell line with CRISPR/Cas9-mediated knockout of the ASPN gene or siRNA-mediated knockdown. This is the gold standard for demonstrating antibody specificity.
-
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Human Asporin has a predicted molecular weight of approximately 43 kDa.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the Asporin primary antibody overnight at 4°C. The optimal dilution should be determined empirically (e.g., 1:1000).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
4. Interpretation of Results:
-
A specific antibody should detect a band at the expected molecular weight for Asporin in the positive control lane.
-
This band should be absent or significantly reduced in the knockout/knockdown negative control lane.
-
The presence of other bands may indicate non-specific binding or cross-reactivity.
Asporin Signaling Pathways and Experimental Workflows
Asporin is a member of the small leucine-rich proteoglycan (SLRP) family and plays a significant role in regulating the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial in cancer progression and fibrosis.
Caption: Asporin's context-dependent regulation of TGF-β signaling.
This diagram illustrates the dual role of Asporin. Extracellularly, it can inhibit TGF-β signaling by binding to the TGF-β receptor. Intracellularly, it can promote signaling by facilitating the nuclear translocation of phosphorylated Smad2/3.
Experimental Workflow for Validating Antibody Specificity
The following workflow outlines the key steps for robustly validating an Asporin antibody for a specific application.
Caption: A stepwise workflow for validating Asporin antibody specificity.
By following this structured approach, researchers can be confident in the specificity of their chosen Asporin antibody, leading to more reliable and reproducible research outcomes.
Comparative Analysis of Aspon Knockout Mouse Phenotype Confirmation
This guide provides a comprehensive comparison of the aspon knockout (KO) mouse phenotype with relevant alternatives, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to facilitate the confirmation and understanding of the this compound KO phenotype.
Phenotypic Comparison: this compound KO vs. Alternative Models
Asporin (Aspn) is a small leucine-rich proteoglycan (SLRP) involved in regulating extracellular matrix organization and signaling pathways. The this compound KO mouse provides a valuable model to study its in vivo functions. For a comprehensive understanding, its phenotype is compared with wild-type (WT) mice and other relevant SLRP knockout models, such as decorin (Dcn) and biglycan (B1168362) (Bgn) KO mice.
Skin Phenotype
This compound deficiency leads to a distinct skin phenotype characterized by increased toughness. This is in contrast to decorin knockout mice, which exhibit skin fragility.
| Feature | Wild-Type (WT) | This compound KO | Decorin KO | Biglycan KO |
| Skin Toughness | Normal | Increased[1] | Decreased (fragile skin)[2] | Not reported as a primary phenotype |
| Collagen Fibril Diameter | Normal | ~7% thinner (not statistically significant)[1][3] | Irregular, with coarser outlines[2] | Abnormal collagen fibril structure[4] |
| Glycosaminoglycan Content | Normal | Chondroitin/dermatan sulfate (B86663) more than doubled; heparan sulfate halved[1] | Not reported | Not reported |
| Decorin & Biglycan Levels | Normal | Doubled in skin[1] | N/A | N/A |
Periodontal Ligament (PDL) Phenotype
This compound KO mice exhibit significant alterations in the structure and strength of the periodontal ligament.
| Feature | Wild-Type (WT) | This compound KO |
| PDL Space | Normal | Enlarged |
| Collagen Fibril Diameter in PDL | Normal | Increased[5] |
| Maximum Stress for Tooth Extraction | 16.51 N ± 1.31 | 13.89 N ± 1.34 (Significantly lower)[5] |
| Gene Expression in PDL (relative to WT) | Baseline | Increased expression of Col3, BGN, and DCN |
Arthritis Phenotype
While polymorphisms in the asporin gene are associated with osteoarthritis (OA) and rheumatoid arthritis (RA) in humans, direct experimental data on the arthritis phenotype in this compound KO mice is limited. However, given asporin's role in cartilage and its relation to other SLRPs, we can compare it to established arthritis models and the phenotypes of related KO mice.
Epiphycan/biglycan double-deficient mice develop osteoarthritis with age, suggesting a role for SLRPs in maintaining joint integrity.[6][7] Decorin knockout mice have been shown to have an accelerated osteoarthritis phenotype in a surgically induced model.[8] These findings suggest that this compound deficiency could potentially impact arthritis development, but further studies are required to confirm this.
Commonly used mouse models for studying arthritis include:
-
Collagen-Induced Arthritis (CIA): An autoimmune model that mimics many aspects of human rheumatoid arthritis.[6][9][10][11][12]
-
Osteoarthritis (OA) Models: Often induced surgically (e.g., destabilization of the medial meniscus - DMM) or chemically.
Experimental Protocols for Phenotype Confirmation
Accurate confirmation of the this compound knockout phenotype requires robust experimental protocols. The following are detailed methodologies for key experiments.
Genotyping PCR
This protocol is to confirm the genetic knockout of the this compound gene.
Primer Design:
-
Forward Primer (P1): 5'-ACTTCATTTTAACTTCCTTTACTGAGA-3'
-
Reverse Primer (P2): 5'-AAACAGCTGGGTCTGTCCAT-3'
-
Reverse Primer (P3): 5'-CCGGCTGCATGTTTATTTTC-3'
Note: These primers were used in a study that generated Aspn-/- mice. Primer design should ideally include a forward primer and two reverse primers to distinguish between wild-type, heterozygous, and homozygous knockout alleles in a single PCR reaction.
PCR Reaction Mix:
| Component | Volume (for 25 µL reaction) | Final Concentration |
|---|---|---|
| 2x PCR Master Mix | 12.5 µL | 1x |
| Forward Primer (10 µM) | 1 µL | 0.4 µM |
| Reverse Primer 1 (10 µM) | 1 µL | 0.4 µM |
| Reverse Primer 2 (10 µM) | 1 µL | 0.4 µM |
| Genomic DNA | 1-5 µL | ~100 ng |
| Nuclease-free water | to 25 µL | |
PCR Cycling Conditions:
| Step | Temperature | Duration | Cycles |
|---|---|---|---|
| Initial Denaturation | 94°C | 3 min | 1 |
| Denaturation | 94°C | 30 sec | 35 |
| Annealing | 55-60°C | 30 sec | 35 |
| Extension | 72°C | 1 min | 35 |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ | |
Expected Results: The size of the PCR products will differ for the wild-type and knockout alleles, allowing for their differentiation by agarose (B213101) gel electrophoresis.
Western Blot
This protocol is to confirm the absence of asporin protein expression.
Sample Preparation (from mouse tissue):
-
Excise tissue and immediately snap-freeze in liquid nitrogen.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
Western Blot Protocol:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE (10% gel).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against asporin (e.g., rabbit anti-asporin, diluted 1:1000 in blocking buffer) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
Expected Results: A band corresponding to the molecular weight of asporin (~42 kDa) should be present in wild-type samples and absent in knockout samples.
Immunohistochemistry (IHC)
This protocol is for visualizing the localization of asporin protein in tissue sections.
Sample Preparation:
-
Fix tissues in 4% paraformaldehyde overnight.
-
Dehydrate through a graded series of ethanol (B145695) and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
IHC Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with 5% normal goat serum for 1 hour.
-
Incubate with a primary antibody against asporin (e.g., rabbit anti-asporin, diluted 1:100 to 1:500 in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash with PBS.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin, dehydrate, and mount.
Expected Results: Positive staining for asporin should be observed in the extracellular matrix of connective tissues in wild-type mice, with no staining in knockout mice.
Signaling Pathways and Experimental Workflows
Asporin Signaling Pathways
Asporin is known to interact with and modulate several key signaling pathways, primarily the Transforming Growth Factor-beta (TGF-β) pathway. It can also interact with cell surface receptors like CD44 and Epidermal Growth Factor Receptor (EGFR).
References
- 1. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 2. A PCR-Based Method to Genotype Mice Knocked Out for All Four CD3 Subunits, the Standard Recipient Strain for Retrogenic TCR/CD3 Bone Marrow Reconstitution Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Step Genotyping Method in loxP-Based Conditional Knockout Mice Generated by CRISPR-Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Models of Osteoarthritis: A Summary of Models and Outcomes Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Of mice and men: converging on a common molecular understanding of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen-induced Arthritis Is Reduced in 5-Lipoxygenase-activating Protein-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced osteoclast development in collagen-induced arthritis in interferon-γ receptor knock-out mice as related to increased splenic CD11b+ myelopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collagen-induced arthritis in C57BL/6 mice is associated with a robust and sustained T-cell response to type II collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Osteoarthritis pain mechanisms: Basic studies in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asporin repeat polymorphism in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Asporin and Decorin in the Extracellular Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Within this complex environment, small leucine-rich proteoglycans (SLRPs) play crucial roles in regulating fundamental cellular processes. This guide provides a comprehensive comparison of two prominent class I SLRPs: Asporin (ASPN) and Decorin (DCN). While sharing structural homology, these molecules often exhibit distinct and sometimes opposing functions in ECM organization, cell signaling, and disease progression. This document aims to be an objective resource, presenting experimental data to delineate their functional similarities and differences.
Structural and Functional Overview
Asporin and Decorin belong to the class I family of SLRPs, characterized by a protein core containing leucine-rich repeats (LRRs).[1][2] Decorin is a proteoglycan, meaning its core protein is attached to a glycosaminoglycan (GAG) chain, typically chondroitin (B13769445) sulfate (B86663) or dermatan sulfate.[3] In contrast, Asporin is a glycoprotein (B1211001) and lacks a GAG chain attachment site.[2] A unique feature of Asporin is the presence of a polymorphic aspartic acid (D) repeat at its N-terminus.[1]
Functionally, both proteins are integral to ECM homeostasis, primarily through their interaction with collagen fibrils.[4] They are also key modulators of critical signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) and Epidermal Growth Factor Receptor (EGFR) pathways, thereby influencing cell proliferation, differentiation, migration, and survival.[2][5] Their dysregulation is implicated in numerous pathologies, including fibrosis and various cancers.[1][5]
Quantitative Comparison of Asporin and Decorin Functions
The following tables summarize key quantitative data from experimental studies, providing a direct comparison of the biochemical and cellular functions of Asporin and Decorin.
Table 1: Interaction with Collagen
| Parameter | Asporin (ASPN) | Decorin (DCN) | Experimental Context | Reference |
| Binding to Collagen Type I | Binds to collagen type I.[4] | Binds to collagen type I.[4] | Solid-phase binding assay | [4] |
| Competitive Binding | More potent inhibitor of Decorin binding to collagen.[4] | Inhibits Asporin binding to collagen.[4] | Solid-phase competition assay | [4] |
| Inhibition Constant (Ki) | Ki ≈ 10 nM (inhibiting DCN)[4] | Ki ≈ 30 nM (inhibiting ASPN)[4] | 20 nM of the non-inhibiting protein was used. | [4] |
| Effect on Collagen Fibrillogenesis | Inhibits in vitro collagen fibrillogenesis in a dose-dependent manner.[6] | Retards the rate of collagen fibrillogenesis.[7] | Turbidity assay | [6][7] |
| Effect on Collagen Fibril Diameter | Not quantitatively determined in direct comparison. | Can increase the diameter of in vitro formed collagen fibrils by 27-66%.[8] | Transmission Electron Microscopy | [8] |
Table 2: Modulation of Signaling Pathways
| Parameter | Asporin (ASPN) | Decorin (DCN) | Experimental Context | Reference(s) |
| TGF-β1 Binding | Directly binds to TGF-β1.[9] | Directly binds to TGF-β1. | Co-immunoprecipitation, Solid-phase binding assay | [9] |
| TGF-β Signaling Modulation | Can inhibit or promote TGF-β signaling depending on cellular context.[2][10] | Generally considered an inhibitor of TGF-β signaling.[5] | Western blot for p-Smad2 | [10][11] |
| EGFR Binding | Interacts with EGFR.[3] | Binds to EGFR. | Co-immunoprecipitation | [3] |
| EGFR Signaling Modulation | Can promote phosphorylation of EGFR and its downstream effectors (e.g., ERK).[3] | Can induce transient phosphorylation but leads to sustained downregulation and inhibition of EGFR signaling. | Western blot for p-EGFR | [3] |
Table 3: Cellular Effects
| Parameter | Asporin (ASPN) | Decorin (DCN) | Experimental Context | Reference(s) |
| Cancer Cell Migration | Can promote or inhibit migration depending on the cancer type.[6][10] | Generally inhibits cancer cell migration. | Scratch assay, Transwell migration assay | [6][12] |
| Regulation of MMPs | Can induce the expression of MMP-2 and MMP-9 in some cancer cells.[3] | Can inhibit the activity of MMP-14.[13] | Western blot, Gelatin zymography, MMP activity assay | [3][13] |
Signaling Pathways
Asporin and Decorin exert significant influence on cellular behavior through their modulation of key signaling cascades. Their interactions with the TGF-β and EGFR pathways are particularly well-documented and often serve as a point of functional divergence.
TGF-β Signaling Pathway
Both Asporin and Decorin can directly bind to TGF-β, thereby regulating its bioavailability and interaction with its receptors.[5][9] However, the downstream consequences of this interaction can differ significantly.
-
Decorin typically acts as an antagonist of TGF-β signaling. By sequestering TGF-β in the extracellular space, it prevents the formation of the active signaling complex with TGF-β receptors I and II (TβRI/TβRII), leading to reduced phosphorylation of Smad2/3 and subsequent downregulation of TGF-β target genes.[5]
-
Asporin's role in TGF-β signaling is more complex and appears to be context-dependent. In some settings, such as in certain breast cancers, extracellular Asporin can inhibit TGF-β signaling by binding to TGF-β1 and preventing its interaction with its receptors, similar to Decorin.[11] Conversely, in other contexts like colorectal cancer, intracellular Asporin has been shown to promote TGF-β signaling by interacting directly with Smad2/3, facilitating their nuclear translocation and enhancing the transcription of target genes.[10]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Both Asporin and Decorin have been shown to interact with EGFR, but again with differing functional outcomes.
-
Decorin binding to EGFR can induce a transient phosphorylation of the receptor. However, this is followed by a sustained downregulation of EGFR through internalization and degradation, ultimately leading to an inhibition of downstream signaling pathways such as the Ras-Raf-MEK-ERK pathway.[3] This inhibitory action contributes to Decorin's tumor-suppressive functions.
-
Asporin , in contrast, has been reported to promote the phosphorylation of EGFR and its downstream signaling components, such as ERK, in certain cancer types.[3] This activation can contribute to increased cell proliferation and migration.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Solid-Phase Collagen Binding Assay
Objective: To quantify the binding affinity and competitive interaction of Asporin and Decorin with type I collagen.
Protocol:
-
Plate Coating: Coat 96-well microtiter plates with 10 µg/mL of acid-solubilized type I collagen in 0.012 M HCl overnight at 4°C.
-
Blocking: Wash the wells with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites with 5% non-fat dry milk in PBST for 2 hours at room temperature.
-
Binding:
-
Direct Binding: Add increasing concentrations of purified recombinant Asporin or Decorin to the wells and incubate for 2 hours at room temperature.
-
Competitive Binding: Add a fixed concentration of one protein (e.g., 20 nM Asporin) mixed with increasing concentrations of the competitor protein (Decorin) and incubate.
-
-
Washing: Wash the wells extensively with PBST to remove unbound protein.
-
Detection: Add a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Quantification: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at 450 nm. Calculate binding constants (Kd) and inhibition constants (Ki) using appropriate software.
References
- 1. Reciprocal interplay between asporin and decorin: Implications in gastric cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multifaceted Roles of Asporin in Cancer: Current Understanding [frontiersin.org]
- 3. ASPORIN: A root of the matter in tumors and their host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asporin competes with decorin for collagen binding, binds calcium and promotes osteoblast collagen mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reciprocal interplay between asporin and decorin: Implications in gastric cancer prognosis [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Decorin Proteoglycan on Fibrillogenesis, Ultrastructure, and Mechanics of Type I Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The modulation of collagen fibril assembly and its structure by decorin: an electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asporin Is a Fibroblast-Derived TGF-β1 Inhibitor and a Tumor Suppressor Associated with Good Prognosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytoplasmic Asporin promotes cell migration by regulating TGF-β/Smad2/3 pathway and indicates a poor prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
Unraveling the Functional Dichotomy of Asporin Variants: A Comparative Guide
An In-depth Analysis of Asporin's D-Repeat Polymorphisms in Health and Disease
Asporin, a small leucine-rich proteoglycan (SLRP), has emerged as a critical regulator in the extracellular matrix, influencing a spectrum of biological processes from tissue mineralization to cancer progression. A key feature of asporin is a polymorphic region of aspartic acid (D) repeats in its N-terminus. The number of these D-repeats, most commonly 13 (D13) or 14 (D14), gives rise to functional variants of the protein that exhibit distinct biological activities. This guide provides a comprehensive comparison of the functional differences between these asporin variants, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Differential Inhibition of TGF-β Signaling
One of the most significant functional distinctions between asporin's D-repeat variants lies in their ability to modulate the Transforming Growth Factor-β (TGF-β) signaling pathway. The D14 variant has been consistently shown to be a more potent inhibitor of TGF-β signaling compared to the D13 variant. This has profound implications in the pathogenesis of osteoarthritis, where TGF-β plays a crucial role in maintaining cartilage homeostasis.
Overexpression of asporin, particularly the D14 allele, suppresses the TGF-β-mediated expression of key cartilage matrix genes, including aggrecan (AGC1) and type II collagen (COL2A1)[1]. This inhibitory effect is allele-specific, with the D14 variant demonstrating greater inhibition than other alleles[1]. The direct interaction between asporin and TGF-β1 has been confirmed through in vitro binding assays[1].
| Functional Assay | Asporin D13 Variant | Asporin D14 Variant | Reference |
| Inhibition of TGF-β1-induced Aggrecan (AGC1) expression | Moderate Inhibition | Stronger Inhibition | [1] |
| Inhibition of TGF-β1-induced Type II Collagen (COL2A1) expression | Moderate Inhibition | Stronger Inhibition | [1] |
| Binding to TGF-β1 | Binds | Binds | [2] |
Modulation of BMP Signaling
Similar to its effect on TGF-β, asporin also negatively regulates Bone Morphogenetic Protein (BMP) signaling, a pathway critical for bone and cartilage formation. The D14 variant of asporin has been found to inhibit BMP-2 signal transduction more efficiently than the D13 variant. This differential inhibition further underscores the role of asporin's D-repeat polymorphism in skeletal biology and pathology.
| Functional Assay | Asporin D13 Variant | Asporin D14 Variant | Reference |
| Inhibition of BMP-2 signal transduction | Less Efficient Inhibition | More Efficient Inhibition |
Role in Cancer Progression
The functional differences between asporin's D-repeat variants also extend to their roles in cancer. In prostate cancer, the D13 and D14 alleles exhibit opposing effects on metastatic progression. The D13 variant has been shown to be protective against metastasis, while the D14 variant promotes it[3]. This highlights the context-dependent and variant-specific functions of asporin in the tumor microenvironment.
| Cancer Type | Asporin D13 Variant | Asporin D14 Variant | Reference |
| Prostate Cancer | Protective against metastatic progression | Promotes metastatic progression | [3] |
Experimental Protocols
Co-Immunoprecipitation of Asporin and TGF-β1
This protocol details the method to verify the direct interaction between asporin and TGF-β1.
Materials:
-
In vitro-translated, S-tagged human asporin (D13 and D14 variants)
-
Recombinant human TGF-β1
-
S-protein agarose (B213101) beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Streptavidin-HRP
-
Biotinylated anti-TGF-β1 antibody
-
Western blotting equipment and reagents
Procedure:
-
Incubate in vitro-translated, S-tagged human asporin (D13 or D14) with recombinant human TGF-β1 in a microcentrifuge tube for 2-4 hours at 4°C with gentle rotation.
-
Add S-protein agarose beads to the mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the S-tagged asporin and any interacting proteins.
-
Centrifuge the tubes to pellet the beads and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding elution buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Detect coprecipitated S-tagged biotinylated asporin using streptavidin-HRP.
-
Detect TGF-β1 using a biotinylated anti-TGF-β1 antibody followed by streptavidin-HRP.
In Vitro Chondrogenesis Assay
This assay is used to assess the impact of asporin variants on the differentiation of chondrocytes.
Materials:
-
Chondrogenic cell line (e.g., ATDC5) or primary chondrocytes
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
Recombinant human asporin (D13 and D14 variants)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Primers for aggrecan (AGC1) and type II collagen (COL2A1)
-
Reagents for proteoglycan staining (e.g., Alcian Blue)
Procedure:
-
Culture chondrogenic cells to the desired confluency.
-
Induce chondrogenesis by treating the cells with a defined concentration of recombinant human TGF-β1.
-
Simultaneously treat the cells with different concentrations of recombinant human asporin (D13 or D14 variants) or a vehicle control.
-
After a specified incubation period (e.g., 7-14 days), harvest the cells.
-
For gene expression analysis, extract total RNA and perform qRT-PCR to quantify the mRNA levels of AGC1 and COL2A1. Normalize the expression to a housekeeping gene.
-
For proteoglycan accumulation analysis, fix the cell cultures and stain with Alcian Blue. Quantify the staining intensity to assess the amount of proteoglycan in the extracellular matrix.
Signaling Pathways and Experimental Workflows
Caption: Asporin inhibits TGF-β signaling by binding to TGF-β1.
Caption: Workflow for Co-Immunoprecipitation of Asporin and TGF-β1.
References
A Researcher's Guide to Interspecies Cross-Reactivity of Asporin Antibodies
For researchers, scientists, and drug development professionals, selecting an antibody with the appropriate species cross-reactivity is a critical step in ensuring experimental success. This guide provides a comprehensive comparison of asporin (ASPN) antibody performance across human, mouse, and rat species, supported by protein sequence alignment data and detailed experimental protocols.
Asporin is a small leucine-rich proteoglycan that plays a significant role in the extracellular matrix and has been implicated in various biological processes, including the regulation of chondrogenesis and the pathogenesis of osteoarthritis. Its involvement in key signaling pathways makes it a protein of high interest in various research fields. Understanding the cross-reactivity of asporin antibodies is essential for researchers utilizing animal models to study human diseases.
Protein Sequence Homology Analysis
A primary indicator of potential antibody cross-reactivity is the degree of sequence homology of the target protein between different species. A high percentage of sequence identity suggests that an antibody generated against the protein in one species is likely to recognize the protein in another.
An alignment of the asporin protein sequences from human (Homo sapiens), mouse (Mus musculus), and rat (Rattus norvegicus) reveals a high degree of conservation.
Table 1: Asporin Protein Sequence Homology
| Species Comparison | Sequence Identity |
| Human vs. Mouse | 89.7% |
| Human vs. Rat | 88.9% |
| Mouse vs. Rat | 94.9% |
This high level of sequence identity, particularly in regions likely to be immunogenic, strongly predicts that antibodies raised against human asporin have a high probability of cross-reacting with mouse and rat asporin, and vice versa.
Commercially Available Cross-Reactive Asporin Antibodies
Several commercially available antibodies have been advertised as cross-reactive for human, mouse, and rat. While direct comparative experimental data from a single source is often limited, the collective evidence from manufacturer datasheets and independent publications supports their use across these species.
Table 2: Comparison of Commercially Available Cross-Reactive Asporin Antibodies
| Antibody | Host Species | Clonality | Validated Applications | Species Reactivity (Verified) |
| Abcam ab31303 [1] | Goat | Polyclonal | WB, ICC/IF, IHC | Human, Mouse, Rat[1] |
| Thermo Fisher PA5-28124 | Rabbit | Polyclonal | WB, ICC/IF | Human, Mouse, Rat |
| Thermo Fisher PA5-114883 | Rabbit | Polyclonal | WB, IHC(P) | Human, Mouse, Rat |
Note: While manufacturers state cross-reactivity, it is always recommended to validate antibody performance in your specific experimental context.
Experimental Validation of Cross-Reactivity
The most common method to confirm antibody cross-reactivity is through Western Blotting. This technique allows for the detection of the target protein in lysates from different species. An antibody that recognizes a band at the expected molecular weight for asporin (approximately 42 kDa) across human, mouse, and rat lysates is considered cross-reactive.
Experimental Protocols
A standard protocol for assessing antibody cross-reactivity using Western Blot is provided below.
Western Blot Protocol for Asporin Cross-Reactivity Testing
-
Protein Extraction: Prepare total protein lysates from human, mouse, and rat tissues or cells of interest using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each species into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weight.
-
Electrophoresis: Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary asporin antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-goat IgG or anti-rabbit IgG) at the recommended dilution for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 8.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the bands observed in the human, mouse, and rat lanes. A band of similar size (around 42 kDa) in all lanes indicates cross-reactivity.
Asporin Signaling Pathways
Asporin is known to interact with and modulate several key signaling pathways, primarily the Transforming Growth Factor-beta (TGF-β) pathway. It can also influence the Epidermal Growth Factor Receptor (EGFR) and CD44 signaling cascades. Understanding these interactions is crucial for interpreting experimental results.
Caption: Asporin's role in key signaling pathways.
Experimental Workflow for Cross-Reactivity Validation
The logical flow for validating the cross-reactivity of an asporin antibody is a systematic process that moves from theoretical prediction to experimental confirmation.
Caption: A typical workflow for validating antibody cross-reactivity.
References
Asporin (ASPN) Expression: A Comparative Analysis in Healthy and Diseased Tissues
Asporin (ASPN), a member of the small leucine-rich proteoglycan (SLRP) family, is an extracellular matrix protein implicated in a wide range of physiological and pathological processes.[1] Initially identified for its role in bone and joint diseases like osteoarthritis, recent research has unveiled its dysregulation in various other conditions, including cancer, cardiovascular diseases, and fibrosis.[2][3][4] This guide provides an objective comparison of ASPN expression in healthy versus diseased tissues, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Analysis of ASPN Expression
ASPN expression is generally low in most normal adult tissues but can be significantly altered in pathological conditions.[5] Its role appears to be highly context-dependent, acting as either a promoter or a suppressor of disease progression through its interaction with key signaling pathways.[2]
ASPN in Cancer
In oncology, ASPN often exhibits a dual role.[2] It is frequently overexpressed in the stromal or cancerous tissues of several malignancies, where it can promote tumor progression, migration, and invasion.[1][3] However, in some contexts, such as triple-negative breast cancer, it may act as a tumor suppressor.[2][3]
| Cancer Type | Tissue Comparison | Key Findings | Reference Studies |
| Gastric Cancer | Tumor vs. Adjacent Non-cancerous Tissue | ASPN is overexpressed in gastric cancer tissues.[1] High expression was found in 51.8% of cases and correlates with poor survival rates.[6][7] | Ding et al.[1], Pan et al. (2023)[6][7] |
| Colorectal Cancer | Tumor vs. Normal Tissue | ASPN is abundantly expressed in CRC tissues compared to normal tissues and correlates with lymph node metastasis.[2] | Li et al.[1], Wu et al.[2] |
| Pancreatic Cancer | Tumor vs. Normal Tissue | ASPN is primarily expressed in the cancer stroma and is associated with tumor progression.[3] | Satoyoshi et al.[3] |
| Prostate Cancer | Tumor vs. Benign Tissue | ASPN is primarily expressed in the tumor stroma, not in benign tissue, and elevated levels are found in the blood of patients with advanced disease.[2][3] | Orr et al.[2], Eric et al.[8] |
| Breast Cancer | Ductal Carcinoma vs. Normal Breast Tissue | ASPN is upregulated in the stroma of breast cancer lesions but absent or very low in normal breast tissue.[3][5] Its role can be dual; high expression is linked to better prognosis in some cases but promotes invasion in others.[1] | Maris et al.[3][5] |
ASPN in Cardiovascular Diseases
ASPN is involved in the pathological remodeling of cardiovascular tissues, particularly in the context of fibrosis and atherosclerosis.[1]
| Disease | Tissue/Condition Comparison | Key Findings | Reference Studies |
| Ischemic Cardiomyopathy | Diseased vs. Normal Heart Tissue | ASPN is the top differentially regulated gene in ischemic cardiomyopathy, with a 2.25 log fold increase compared to non-failing hearts (n=94 vs. n=135).[9][10] | Unbiased microarray analysis[9][10] |
| Atherosclerosis | Asymptomatic vs. Symptomatic Plaques | ASPN protein levels are significantly higher in plaques from asymptomatic patients compared to symptomatic patients (p=0.011).[11][12] | Carotid Plaque Imaging Project (CPIP) biobank study (n=176)[11][12] |
| Heart Failure | Failing vs. Non-failing Hearts | ASPN is one of the hub genes with a high correlation to left ventricular ejection fraction in heart failure.[1] | Zhang et al.[1] |
ASPN in Fibrotic Diseases
Fibrosis, characterized by excessive deposition of extracellular matrix, sees significant ASPN involvement, particularly in the lungs and skin.
| Disease | Tissue Comparison | Key Findings | Reference Studies |
| Pulmonary Fibrosis | Fibrotic vs. Healthy Lung Tissue | ASPN is one of the most upregulated genes in IPF fibrotic lung tissues and is primarily found in α-SMA+ myofibroblasts.[1][13][14] | Bioinformatic analysis of microarray datasets[13][14], Bleomycin-induced mouse models[13] |
| Keloids | Keloid vs. Normal Skin | ASPN is the most strongly expressed gene in keloids, inhibiting normal intercellular communication between fibroblasts.[1] | Experiments on human dermal cells[1] |
ASPN in Other Diseases
ASPN's role extends to other conditions, including osteoarthritis and endometriosis.
| Disease | Tissue Comparison | Key Findings | Reference Studies |
| Osteoarthritis | Osteoarthritic vs. Healthy Cartilage | ASPN is highly expressed in the articular cartilage of OA patients and is genetically associated with the disease.[2][15] | Kizawa et al.[15] |
| Endometriosis | Endometriotic vs. Normal Endometrial Tissue | ASPN mRNA and protein expression are significantly higher in endometriosis tissues (p=0.019, n=12 vs. 12).[16][17] | qRT-PCR and Western blot validation[16][17] |
Signaling Pathways and Experimental Workflows
ASPN exerts its influence by modulating several key signaling pathways. The experimental workflow to determine its expression typically involves tissue collection, processing, and analysis using molecular biology techniques.
Key Signaling Pathways
General Experimental Workflow
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings on ASPN expression.
1. Tissue Sample Preparation:
-
Source: Tissues are obtained from biopsies or surgical resections, with corresponding normal adjacent tissue or tissue from healthy donors serving as controls.[5][6]
-
Processing: For RNA and protein extraction, tissues are typically snap-frozen in liquid nitrogen and stored at -80°C.[7] For immunohistochemistry (IHC), tissues are fixed in formalin and embedded in paraffin (B1166041) (FFPE).
2. RNA Expression Analysis:
-
RNA Extraction: Total RNA is extracted from homogenized tissues using commercial kits (e.g., TRIzol, RNeasy Kit).[18]
-
Quantitative Real-Time PCR (qRT-PCR): cDNA is synthesized from RNA via reverse transcription. qPCR is then performed using specific primers for the ASPN gene and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression is often calculated using the 2-ΔΔCt method.[16]
-
RNA Sequencing (RNA-Seq): For a comprehensive transcriptomic view, RNA-seq is performed on extracted RNA. This allows for the quantification of ASPN transcripts and the discovery of other differentially expressed genes.[7][9]
3. Protein Expression and Localization Analysis:
-
Protein Extraction: Frozen tissue samples are homogenized in lysis buffer containing protease inhibitors to extract total protein.
-
Western Blot: Protein concentration is determined (e.g., via BCA assay), and equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific to ASPN, followed by a secondary antibody. This method confirms protein presence and relative quantity.[5][9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used for the quantitative measurement of ASPN protein levels in tissue homogenates or biological fluids like plasma.[11][12]
-
Immunohistochemistry (IHC): FFPE tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with a primary antibody against ASPN, followed by a detection system to visualize the protein's localization within the tissue architecture (e.g., stroma vs. epithelial cells).[2][5][6]
4. Data Analysis:
-
Public databases such as The Cancer Genome Atlas (TCGA), Genotype-Tissue Expression (GTEx), and Gene Expression Omnibus (GEO) are often used for large-scale bioinformatic analyses of ASPN expression across various healthy and diseased tissues.[2][7][8]
-
Statistical significance between healthy and diseased groups is typically determined using tests like the Student's t-test or Wilcoxon test, with p-values < 0.05 considered significant.[2]
References
- 1. Relationship between asporin and extracellular matrix behavior: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASPORIN: A root of the matter in tumors and their host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Roles of Asporin in Cancer: Current Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ASPN was higher expression in gastric cancer and associated with poor prognosis through promoting invasion and migration and inducing macrophage M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASPN was higher expression in gastric cancer and associated with poor prognosis through promoting invasion and migration and inducing macrophage M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring ASPN as a pan-cancer biomarker with a focus on gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asporin, an extracellular matrix protein, is a beneficial regulator of cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. ESC 365 [esc365.escardio.org]
- 13. atsjournals.org [atsjournals.org]
- 14. Targeting Asporin in Lung Fibrosis: A New Approach to an Old Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms for asporin function and regulation in articular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ASPN Is a Potential Biomarker and Associated with Immune Infiltration in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Validating Asporin (ASPN) as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Asporin (ASPN), a small leucine-rich proteoglycan (SLRP), has emerged as a compelling, albeit complex, therapeutic target in a range of diseases, most notably in oncology and fibrotic disorders. Its multifaceted role in modulating key signaling pathways presents both opportunities and challenges for therapeutic intervention. This guide provides a comparative analysis of ASPON's validation as a therapeutic target, summarizing key experimental findings and comparing its potential with alternative strategies.
This compound's Role in Disease: A Dual-Edged Sword
ASPN's function is highly context-dependent, acting as both a promoter and a suppressor of disease progression. This duality is largely attributed to its varied interactions with critical signaling molecules and receptors in the extracellular matrix and within the cell.
In Cancer:
ASPN expression is frequently dysregulated in various cancers, including gastric, pancreatic, prostate, and breast cancer. Its impact on tumor progression is primarily mediated through its interaction with:
-
Transforming Growth Factor-beta (TGF-β): ASPN can either inhibit or enhance TGF-β signaling. Extracellularly, it can bind to TGF-β, preventing its interaction with its receptor and thereby suppressing TGF-β-mediated cell growth and migration.[1][2] Conversely, intracellular this compound can promote the nuclear translocation of SMAD2/3, a key downstream effector of TGF-β signaling, leading to the transcription of genes that promote epithelial-to-mesenchymal transition (EMT) and cancer progression.[1]
-
Epidermal Growth Factor Receptor (EGFR): In some cancers, such as gastric cancer, this compound can promote the phosphorylation of EGFR, leading to the activation of downstream pathways like the ERK-CD44/MMP-2 axis, which enhances cancer cell metastasis.[3]
-
CD44: ASPN interacts with the cell surface receptor CD44 to activate Rac1 signaling, promoting cancer cell invasion and migration.[3]
-
HER2/HER3: Recent studies have identified this compound as a novel ligand for the HER3 receptor in prostate cancer. This interaction induces HER2/HER3 heterodimerization and activates downstream PI3K/MAPK signaling, promoting cell migration.[4][5][6] This finding suggests that targeting the HER2/HER3 axis could be an effective strategy in this compound-driven cancers.
In Fibrosis:
ASPN is implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). In this context, this compound expression is upregulated in myofibroblasts and it enhances TGF-β signaling by promoting the recycling of the TGF-β receptor I (TβRI) to the cell surface.[1][2] This suggests that inhibiting this compound could be a viable therapeutic strategy to attenuate fibrotic processes.
Preclinical Validation of this compound as a Therapeutic Target
The validation of this compound as a drug target has been primarily explored through preclinical studies involving the knockdown of ASPN expression using small interfering RNA (siRNA) or short hairpin RNA (shRNA).
Quantitative Data from Preclinical Studies
While direct comparisons with established therapies are limited, preclinical studies provide valuable quantitative insights into the effects of this compound inhibition.
| Cancer Type | Intervention | Key Finding | Quantitative Data | Reference |
| Gastric Cancer | ASPN siRNA | Inhibited cell proliferation and migration. | Data on the percentage of inhibition is not consistently reported in the reviewed literature. | [3] |
| Colorectal Cancer | ASPN siRNA co-delivered with Oxaliplatin (B1677828) | Reversed Oxaliplatin resistance and promoted apoptosis. | Synergistic antitumor activity observed in vitro and in vivo. Specific quantitative data on tumor growth inhibition was not provided in the abstract. | [7] |
| Prostate Cancer | Tucatinib (HER2 inhibitor) in the context of ASPN-induced signaling | Mitigated ASPN-induced cell migration. | Quantitative data on the percentage of migration inhibition was not specified in the abstract. | [6] |
| Prostate Cancer | Trastuzumab-deruxtecan (anti-HER2 ADC) in a PC3 xenograft model | Nearly resolved tumors. | Specific tumor growth inhibition percentage was not provided in the abstract. | [6] |
Note: The available literature often lacks standardized reporting of quantitative data, making direct comparisons challenging.
Comparison with Alternative Therapeutic Strategies
Targeting this compound directly is a novel approach. However, its intricate involvement with established signaling pathways allows for a comparison with therapies targeting these pathways.
| Target | Therapeutic Approach | Advantages | Disadvantages/Challenges |
| ASPN | siRNA, shRNA, potential future antibodies or small molecules. | High specificity for this compound-driven pathologies. | Dual role of this compound may lead to unintended effects. Lack of developed specific inhibitors. |
| TGF-β | TGF-β inhibitors, anti-TGF-β antibodies. | Broad applicability in fibrosis and some cancers. | TGF-β has essential physiological roles; systemic inhibition can have significant side effects. |
| EGFR | Tyrosine kinase inhibitors (TKIs), monoclonal antibodies. | Established and effective therapies for certain cancers (e.g., NSCLC, colorectal cancer). | Development of resistance is common. Not all this compound-related cancers are EGFR-driven. |
| HER2/HER3 | Monoclonal antibodies (e.g., Trastuzumab), antibody-drug conjugates (ADCs), TKIs. | Proven efficacy in HER2-positive cancers. The discovery of this compound as a HER3 ligand opens new therapeutic avenues. | Efficacy is dependent on HER2/HER3 expression and activation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in this compound research.
siRNA-mediated Knockdown of this compound in Cancer Cells
Objective: To transiently reduce the expression of this compound in a cancer cell line to study its functional role.
Materials:
-
Cancer cell line of interest (e.g., AGS gastric cancer cells)
-
ASPN-specific siRNA duplexes and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well tissue culture plates
-
Western blotting or qRT-PCR reagents for validation of knockdown
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
In a separate tube, dilute 30 pmol of ASPN siRNA or control siRNA in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 200 µL siRNA-lipid complex to the well containing cells and fresh complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation: After incubation, harvest the cells to assess the efficiency of ASPN knockdown by Western blotting or qRT-PCR.
Cell Migration Assay (Boyden Chamber)
Objective: To assess the effect of ASPN knockdown on the migratory capacity of cancer cells.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Cancer cells (transfected with ASPN siRNA or control siRNA)
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet solution for staining
Protocol:
-
Chamber Preparation: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of complete growth medium to the lower chamber of each well.
-
Cell Seeding: Resuspend transfected cells in serum-free medium and seed 1 x 10^5 cells in 200 µL into the upper chamber of each insert.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes, then stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Wash the inserts, allow them to dry, and count the number of migrated cells in several random fields under a microscope.
In Vivo Tumor Growth Assay (Xenograft Model)
Objective: To evaluate the effect of this compound modulation on tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells stably expressing an ASPN shRNA or a control shRNA
-
Matrigel
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Harvest cancer cells stably expressing ASPN shRNA or control shRNA and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 3-4 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Data Analysis: Plot tumor growth curves for each group (ASPN knockdown vs. control) and perform statistical analysis to determine the significance of any observed differences in tumor growth.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the complex interactions of ASPN and the experimental approaches to its study, the following diagrams are provided.
Caption: ASPN's diverse signaling interactions in cancer.
Caption: Workflow for preclinical validation of ASPN.
Conclusion and Future Directions
The preclinical data accumulated to date strongly suggest that this compound is a valid therapeutic target, particularly in cancers where it drives aggressive phenotypes. Its role as a modulator of key oncogenic pathways, including the recently discovered interaction with HER3, provides a strong rationale for the development of this compound-targeted therapies.
However, the field would greatly benefit from:
-
Development of Specific this compound Inhibitors: The generation of monoclonal antibodies or small molecule inhibitors specifically targeting this compound would enable more direct and robust preclinical and clinical evaluation.
-
Direct Comparative Studies: Head-to-head studies comparing this compound inhibitors with standard-of-care therapies in relevant cancer models are crucial to ascertain their therapeutic potential.
-
Biomarker Development: Identifying biomarkers to stratify patients who are most likely to respond to this compound-targeted therapies will be essential for clinical success.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Asporin Promotes TGF-β-induced Lung Myofibroblast Differentiation by Facilitating Rab11-Dependent Recycling of TβRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asporin participates in gastric cancer cell growth and migration by influencing EGF receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of asporin as a HER3 ligand exposes a therapeutic vulnerability in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of asporin as a HER3 ligand exposes a therapeutic vulnerability in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Precision medicine-guided co-delivery of ASPN siRNA and oxaliplatin by nanoparticles to overcome chemoresistance of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Asporin's Interaction with the TGF-β Receptor: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between extracellular matrix proteins and critical signaling pathways is paramount. This guide provides a detailed comparison of asporin's interaction with the Transforming Growth Factor-beta (TGF-β) receptor, benchmarked against other well-characterized interactors, decorin and biglycan (B1168362). We present supporting experimental data, detailed protocols, and visual representations of the key molecular events.
Unraveling the Asporin-TGF-β Axis
Asporin (ASPN), a member of the small leucine-rich proteoglycan (SLRP) family, has emerged as a key regulator of the TGF-β signaling pathway.[1][2] The interaction is multifaceted and context-dependent, with evidence pointing towards both inhibitory and, in some instances, activating roles. The predominant mechanism of action involves asporin directly binding to TGF-β1, which in turn inhibits its ability to bind to the TGF-β type II receptor (TβRII).[1][3] This blockade prevents the subsequent phosphorylation and activation of downstream signaling molecules, most notably SMAD2.[3][4]
In contrast to its SLRP counterparts, decorin and biglycan, asporin possesses a unique N-terminal stretch of aspartate residues. While the core protein of asporin is responsible for the interaction with TGF-β, the precise contribution of this poly-aspartate tract to the binding kinetics and specificity remains an area of active investigation. Some studies suggest that the region spanning amino acids 159-205 of asporin is critical for this interaction.
The functional consequences of the asporin-TGF-β interaction are significant and have been implicated in a range of physiological and pathological processes, including cancer progression and tissue fibrosis. In some cancers, such as triple-negative breast cancer, asporin acts as a tumor suppressor by inhibiting TGF-β-mediated epithelial-to-mesenchymal transition (EMT) and stemness.[5] However, in other contexts, such as colorectal cancer, cytoplasmic asporin has been reported to promote TGF-β signaling by interacting directly with Smad2/3.[1][5]
Comparative Analysis of TGF-β Binding
To provide a clear perspective on the binding characteristics of asporin and its alternatives, the following table summarizes the available quantitative data on their interaction with TGF-β. While a precise dissociation constant (Kd) for the asporin-TGF-β1 interaction is not consistently reported in the literature, qualitative data strongly supports a direct binding event. For comparison, the well-established binding affinities of decorin and biglycan with TGF-β are provided.
| Molecule | Ligand | Binding Affinity (Kd) | Experimental Method | Reference |
| Asporin | TGF-β1 | Data not consistently available | Co-Immunoprecipitation, Solid-Phase Binding Assay | |
| Decorin | TGF-β1 | 0.3 nM (high affinity), 5 nM (low affinity) | Scatchard Analysis | |
| Decorin Mimetic (Dec8.2) | TGF-β1 | 5.6 nM | Microscale Thermophoresis | |
| Biglycan | TGF-β1 | 1-20 nM (high affinity), 50-200 nM (low affinity) | Affinity Measurements |
Visualizing the Molecular Interactions
To further elucidate the mechanisms discussed, the following diagrams illustrate the TGF-β signaling pathway and the inhibitory role of asporin, as well as a typical experimental workflow to validate this interaction.
Caption: Inhibitory action of asporin on the TGF-β signaling pathway.
Caption: Experimental workflow for confirming asporin-TGF-β interaction.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Confirm Asporin-TGF-β1 Interaction
This protocol is designed to determine if asporin and TGF-β1 interact within a cellular context.
1. Cell Lysis:
-
Culture cells of interest (e.g., a breast cancer cell line) to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
2. Pre-clearing the Lysate:
-
Add Protein A/G agarose (B213101) or magnetic beads to the cell lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Add a primary antibody specific for asporin to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
5. Elution and Analysis:
-
Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting using an antibody specific for TGF-β1. A band corresponding to TGF-β1 will confirm the interaction.
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
1. Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize recombinant TGF-β1 (the ligand) onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
2. Analyte Injection and Binding Measurement:
-
Prepare a series of dilutions of recombinant asporin (the analyte) in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of asporin over the sensor chip surface containing the immobilized TGF-β1.
-
Monitor the change in the refractive index in real-time, which is proportional to the mass of asporin binding to the chip.
-
After each injection, regenerate the sensor surface with a low pH buffer to remove the bound asporin.
3. Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
The interaction between asporin and the TGF-β signaling pathway is a critical regulatory mechanism with significant implications for both normal physiology and disease. While the direct binding of asporin to TGF-β1 is well-documented, further quantitative studies are needed to precisely define the binding affinity and to fully understand its context-dependent roles. This guide provides a framework for researchers to compare the function of asporin with other SLRPs and to design experiments to further investigate this important molecular interaction.
References
- 1. Cytoplasmic Asporin promotes cell migration by regulating TGF-β/Smad2/3 pathway and indicates a poor prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Multifaceted Roles of Asporin in Cancer: Current Understanding [frontiersin.org]
- 4. ASPORIN: A root of the matter in tumors and their host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Asporin Levels in Disease: A Comparative Analysis for Researchers
Asporin (ASPN), a small leucine-rich proteoglycan, is emerging as a significant modulator in the extracellular matrix, influencing cellular behavior in a variety of diseases. Its expression is notably altered in several patient cohorts compared to healthy individuals, suggesting its potential as a biomarker and therapeutic target. This guide provides a comparative overview of asporin levels across different pathologies, supported by experimental data and detailed methodologies.
Quantitative Data Summary
Asporin expression has been investigated in various conditions, including cancer, osteoarthritis, and cardiovascular disease. The following table summarizes the quantitative findings from key studies.
| Patient Cohort | Sample Type | Asporin Level Change | Quantitative Data/Key Findings |
| Coronary Artery Disease (CAD) | Serum | Increased | 3.36 ± 1.50 ng/mL in patients vs. 1.68 ± 0.15 ng/mL in controls.[1] |
| Breast Cancer | Serum | Increased | Higher levels in breast cancer patients compared to healthy individuals; optimal cutoff value of 1.82 ng/mL for discrimination.[2] |
| Gastric Cancer | Tumor Tissue | Increased | Expression elevated in 51.8% of cases; high expression correlates with a 5-year survival rate of 28.8% vs. 53.8% for low expression.[3] |
| Prostate Cancer | Tumor Tissue (mRNA) | Increased | 1.3-fold increase in tumor samples compared to matched benign tissue. Elevated levels are associated with a higher rate of biochemical recurrence.[4] |
| Osteoarthritis (OA) & Disc Degeneration | Cartilage, Intervertebral Disc (mRNA) | Increased | Gene expression is significantly higher in more degenerate discs and osteoarthritic cartilage compared to healthier tissue.[5] Low levels of asporin are normally found in cartilage, but it is abundantly expressed in the articular cartilage of individuals with OA.[6][7] |
| Knee Osteoarthritis | Peripheral Blood Lymphocytes (PBLs) | Increased | Significantly increased mRNA and protein expression in knee OA patients compared to healthy controls.[8] |
Experimental Protocols
Accurate quantification and localization of asporin are crucial for research. Below are detailed methodologies for key experiments commonly used to assess asporin levels.
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Asporin Quantification
ELISA is a plate-based assay used for quantifying protein levels in fluid samples like serum or plasma.[9][10]
-
Sample Preparation:
-
Assay Procedure (Sandwich ELISA):
-
Coating: Coat a 96-well microplate with a capture antibody specific for asporin. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Add prepared serum samples and asporin standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific to a different epitope of asporin. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops (typically 15-20 minutes).
-
Stopping Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of asporin in the samples is determined by comparing their absorbance to the standard curve.
-
2. Western Blot for Protein Expression in Tissues or Cells
Western blotting allows for the detection and relative quantification of asporin protein in cell or tissue lysates.[13][14][15][16]
-
Sample Preparation (Lysate):
-
Procedure:
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[16]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against asporin overnight at 4°C with gentle shaking.[13][17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[15][17]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15][17]
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[15][17] Band intensity can be quantified using software like ImageJ.
-
3. Immunohistochemistry (IHC) for Protein Localization in Tissues
IHC is used to visualize the location and distribution of asporin within paraffin-embedded tissue sections.[18][19][20][21]
-
Sample Preparation:
-
Staining Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[20]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate (B86180) buffer (pH 6.0).[20]
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a protein block solution.[20]
-
Primary Antibody Incubation: Incubate sections with the primary antibody against asporin overnight at 4°C.
-
Secondary Antibody & Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.[20]
-
Chromogen: Add DAB substrate to visualize the antibody staining.[19]
-
Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides and mount with a coverslip for microscopic examination.
-
4. Real-Time PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is used to measure the amount of asporin mRNA in a sample, providing insight into gene expression levels.[22][23][24][25]
-
RNA Extraction: Isolate total RNA from tissue or cells using a standard protocol (e.g., Trizol).[23]
-
cDNA Synthesis (Reverse Transcription):
-
qPCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the asporin gene, and a fluorescent dye (e.g., SYBR Green).
-
Perform the PCR amplification in a real-time PCR cycler.
-
The cycle threshold (Ct) value is used to determine the initial amount of target mRNA. Relative expression is often calculated using the 2-ΔΔCt method, normalized to a housekeeping gene.
-
Signaling Pathway Visualization
Asporin is a known regulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is critical in both tissue homeostasis and disease.[27][28][29][30][31] In conditions like osteoarthritis, asporin can inhibit TGF-β signaling, preventing the expression of cartilage matrix genes.[7][8]
References
- 1. seejph.com [seejph.com]
- 2. Elevated Asprosin Levels in Breast Cancer: Insights from a Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASPN was higher expression in gastric cancer and associated with poor prognosis through promoting invasion and migration and inducing macrophage M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asporin is a stromally expressed marker associated with prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asporin, a susceptibility gene in osteoarthritis, is expressed at higher levels in the more degenerate human intervertebral disc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic polymorphism in the asporin gene is not a key risk factor for osteoarthritis: Evidence based on an updated cumulative meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association of aspartic acid repeat polymorphism in the asporin gene with osteoarthritis of knee, hip, and hand: A PRISMA-compliant meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying the role of ASPN and COMP genes in knee osteoarthritis development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA Protocol [protocols.io]
- 10. Sandwich ELISA protocol | Abcam [abcam.com]
- 11. fn-test.com [fn-test.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. algentbio.com [algentbio.com]
- 17. benchchem.com [benchchem.com]
- 18. IHC ICC [rndsystems.com]
- 19. algentbio.com [algentbio.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 22. researchgate.net [researchgate.net]
- 23. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 24. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. elearning.unite.it [elearning.unite.it]
- 26. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 27. atsjournals.org [atsjournals.org]
- 28. Frontiers | Multifaceted Roles of Asporin in Cancer: Current Understanding [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Asporin Is a Fibroblast-Derived TGF-β1 Inhibitor and a Tumor Suppressor Associated with Good Prognosis in Breast Cancer | PLOS Medicine [journals.plos.org]
The Role of Asporin in Animal Models of Disease: A Comparative Guide
Asporin (ASPN), a small leucine-rich proteoglycan, has emerged as a critical regulator in the pathophysiology of various diseases. Its involvement in modulating key signaling pathways, particularly the Transforming Growth Factor-beta (TGF-β) pathway, has positioned it as a potential therapeutic target. This guide provides an objective comparison of Asporin's role and performance in various animal models of disease, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their understanding and future investigations.
Fibrosis: A Tale of Attenuation and Exacerbation
Asporin's role in fibrosis is complex and appears to be context-dependent, with studies in pulmonary and cardiac fibrosis models revealing both protective and pathogenic functions.
Pulmonary Fibrosis
In murine models of pulmonary fibrosis induced by bleomycin (B88199) or amiodarone, Asporin expression is significantly upregulated.[1] It is predominantly expressed by α-smooth muscle actin-positive (α-SMA+) myofibroblasts.[1][2] In vitro studies have shown that silencing Asporin expression in primary murine lung fibroblasts inhibits Smad2 phosphorylation, α-SMA production, and collagen I production.[1]
Conversely, another study demonstrated that intratracheal administration of recombinant human asporin protein during either the acute injury or initial fibrotic phase after bleomycin exposure attenuated the development of fibrosis in mice.[1] This suggests a potential therapeutic window for Asporin intervention.
Table 1: Comparison of Asporin Modulation in Animal Models of Pulmonary Fibrosis
| Animal Model | Intervention | Key Findings | Reference |
| Bleomycin-induced pulmonary fibrosis (mouse) | - | Upregulation of Asporin expression. | [1] |
| Amiodarone-induced pulmonary fibrosis (mouse) | - | Upregulation of Asporin expression. | [1] |
| Bleomycin-induced pulmonary fibrosis (mouse) | Intratracheal injection of recombinant human asporin | Attenuation of fibrosis development. | [1] |
| Primary murine lung fibroblasts | Silencing of Asporin expression | Inhibition of Smad2 phosphorylation, α-SMA, and collagen I production. | [1] |
A common method to induce pulmonary fibrosis in mice involves the intratracheal administration of bleomycin.
Caption: Workflow for Bleomycin-Induced Pulmonary Fibrosis Model.
Cardiac Fibrosis and Remodeling
In the context of cardiac injury, Asporin appears to play a protective role. Studies using Asporin knockout (Aspn-/-) mice have shown increased fibrosis and decreased cardiac function following pressure overload induced by transverse aortic constriction (TAC).[3] Furthermore, Aspn-/- mice exhibited a greater reduction in left ventricular systolic function after ischemia/reperfusion (I/R) injury.[3] An ASPN-mimic peptide administered to mice prevented TAC-induced fibrosis, preserved heart function, and reduced infarct size after I/R injury, highlighting its therapeutic potential.[3][4]
Table 2: Role of Asporin in Animal Models of Cardiac Injury
| Animal Model | Genetic Modification/Treatment | Key Findings | Reference |
| Transverse Aortic Constriction (TAC) (mouse) | Aspn-/- | Increased fibrosis, decreased cardiac function. | [3] |
| Ischemia/Reperfusion (I/R) (mouse) | Aspn-/- | Increased infarct size, greater reduction in left ventricular systolic function. | [3] |
| Transverse Aortic Constriction (TAC) (mouse) | ASPN-mimic peptide | Prevention of fibrosis, preservation of heart function. | [3] |
| Ischemia/Reperfusion (I/R) (mouse) | ASPN-mimic peptide | Reduced infarct size. | [3] |
The TAC model is a widely used surgical procedure in mice to induce pressure overload and study cardiac hypertrophy and failure.
Caption: Workflow for Transverse Aortic Constriction (TAC) Model.
Cancer: A Double-Edged Sword
The role of Asporin in cancer is highly context-dependent, with evidence suggesting both pro- and anti-tumorigenic functions depending on the cancer type.
Pro-Tumorigenic Roles
In several cancers, including gastric, colorectal, and prostate cancer, Asporin has been shown to promote tumor progression.[5][6] Overexpression of Asporin in gastric cancer cell lines led to increased migration and invasion, along with the induction of CD44 expression and activation of Rac1 and MMP9.[7] In colorectal cancer, Asporin enhances cell growth, migration, and invasion through the activation of the TGF-β/Smad2/3 signaling pathway.[8]
In a prostate cancer allograft model, ASPN-null mice exhibited a significant reduction in lung metastases compared to wild-type mice.[9][10] Tumors in these mice also had fewer tumor-associated mesenchymal stromal cells, decreased vasculature, and an increased percentage of infiltrating CD8+ T cells.[10]
Table 3: Pro-Tumorigenic Roles of Asporin in Animal Models of Cancer
| Animal Model | Genetic Modification/Cell Line | Key Findings | Reference |
| Gastric Cancer Xenograft (ASPN–/– mice) | HSC-43 and 44As3 cells | ASPN accelerated tumor growth and increased invasion depth. | [7] |
| Prostate Cancer Allograft (ASPN-null mice) | B6CaP cells | Reduced number of tumor-associated MSCs, fewer cancer stem cells, decreased tumor vasculature, increased infiltrating CD8+ T cells, and a significant reduction in lung metastases. | [9][10] |
Anti-Tumorigenic Roles
In contrast to its pro-tumorigenic roles, Asporin has been shown to act as a tumor suppressor in triple-negative breast cancer.[6][8] It was found to inhibit tumor growth and metastasis in vivo by interacting with TGF-β1 and inhibiting its downstream Smad2 activation.[8]
Signaling Pathways Modulated by Asporin
Asporin exerts its diverse effects by modulating several key signaling pathways.
Caption: Key Signaling Pathways Modulated by Asporin.
The most well-documented interaction is with the TGF-β signaling pathway . In some contexts, like pulmonary fibrosis and certain cancers, Asporin can enhance TGF-β signaling.[2][8] In others, such as cardiac remodeling and triple-negative breast cancer, it acts as an inhibitor of this pathway.[3][8]
Asporin also interacts with the Epidermal Growth Factor Receptor (EGFR) and CD44 pathways, primarily in the context of cancer, to promote cell migration and invasion.[5][11]
Conclusion
The validation of Asporin's role in various animal models of disease reveals a complex and multifaceted protein with significant therapeutic potential. Its ability to modulate key signaling pathways, particularly the TGF-β cascade, underscores its importance in both fibrotic and oncogenic processes. However, the dichotomous nature of its function across different disease contexts necessitates careful and thorough investigation before it can be translated into clinical applications. The data and protocols presented in this guide offer a foundational understanding for researchers to build upon in their efforts to harness the therapeutic potential of targeting Asporin. Further studies utilizing conditional knockout mice and more specific therapeutic interventions will be crucial to fully elucidate the intricate roles of Asporin in health and disease.
References
- 1. Targeting Asporin in Lung Fibrosis: A New Approach to an Old Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asporin Promotes TGF-β-induced Lung Myofibroblast Differentiation by Facilitating Rab11-Dependent Recycling of TβRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asporin, an extracellular matrix protein, is a beneficial regulator of cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asporin, an extracellular matrix protein, is a beneficial regulator of cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between asporin and extracellular matrix behavior: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Multifaceted Roles of Asporin in Cancer: Current Understanding [frontiersin.org]
- 7. air.repo.nii.ac.jp [air.repo.nii.ac.jp]
- 8. Multifaceted Roles of Asporin in Cancer: Current Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ASPORIN: A root of the matter in tumors and their host environment - PMC [pmc.ncbi.nlm.nih.gov]
Asporin Gene Expression: A Comparative Guide to its Correlation with Disease Severity
For Researchers, Scientists, and Drug Development Professionals
Asporin (ASPN), an extracellular matrix protein, has emerged as a significant modulator in the pathogenesis of various diseases. Its expression levels have been increasingly correlated with the severity of conditions such as osteoarthritis and several types of cancer. This guide provides a comparative analysis of aspon gene expression in these diseases, supported by experimental data, to aid researchers and drug development professionals in their understanding of its role as a potential biomarker and therapeutic target.
Quantitative Analysis of Asporin Expression in Disease
The following tables summarize the quantitative data on this compound (ASPN) gene and protein expression in relation to disease severity.
Osteoarthritis
Asporin expression has been linked to the severity of cartilage degeneration in osteoarthritis and related conditions.
Table 1: ASPN Gene Expression in Intervertebral Disc Degeneration
| Thompson Grade of Disc Degeneration | Mean Relative ASPN mRNA Expression | Fold Change vs. Grades 1, 2 & 3 | p-value |
| Grades 1, 2, and 3 (Less Degenerate) | Lower (baseline) | 1.0 | - |
| Grade 4 (More Degenerate) | Significantly Higher | >1.0 | 0.004[1] |
Table 2: ASPN Single Nucleotide Polymorphism (SNP) Association with Knee Osteoarthritis
| ASPN SNP | Genotype | Odds Ratio (95% CI) for Knee OA | p-value |
| rs3739606 | Variant (TT) vs. Wild-Type (GG) | 1.64 (1.00–2.69) | 0.046[2] |
Cancer
Elevated asporin expression in the tumor microenvironment has been associated with cancer progression and poor prognosis.
Table 3: ASPN Protein Expression in Prostate Cancer by Gleason Grade
| Tissue Type / Gleason Grade | Mean Asporin H-Score |
| Benign Prostate Tissue | 9.5[3] |
| Gleason Grade 6 | 55.9[3] |
| Gleason Grade 7 | 71.0[3] |
| Gleason Grade 8+9 | 97.4[3] |
Table 4: ASPN Expression in Gastric Cancer and Correlation with Clinicopathological Features
| Feature | Correlation with High ASPN Expression | Details |
| Expression in Tumor vs. Normal Tissue | Elevated in Tumor | 51.8% of gastric cancer cases showed elevated ASPN expression.[4][5][6] |
| Tumor Stage (TNM) | Positive Correlation | Higher ASPN expression is significantly associated with a higher TNM stage.[4][5][6] |
| Histologic Grade | Positive Correlation | Increased ASPN expression is correlated with a higher histologic grade.[4][5][6] |
| Patient Survival | Negative Correlation | High ASPN expression is associated with poorer survival rates.[4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the analysis of asporin expression.
Quantitative Real-Time PCR (qPCR) for ASPN mRNA Expression
This protocol is for the quantification of ASPN mRNA in tissue samples.
1. RNA Extraction:
-
Excise fresh tissue samples and immediately stabilize in an RNA stabilization solution.
-
Homogenize the tissue and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and/or a bioanalyzer.
2. Reverse Transcription:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix.
-
Use the following human ASPN primer pair (OriGene, HP212509) or design specific primers:
-
Forward Primer: 5'-CCACCAACTTTATTGGAGCTTCAC-3'
-
Reverse Primer: 5'-CGTGGTATGTTAGCAAGACTCCC-3'
-
-
Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.
-
Perform the qPCR using a standard thermal cycling program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in ASPN expression.[7]
Immunohistochemistry (IHC) for Asporin Protein Expression in FFPE Tissues
This protocol outlines the steps for detecting asporin protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded alcohols (100%, 95%, 70% ethanol) and finally in distilled water.[8][9][10]
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[8][9][10]
-
Allow slides to cool to room temperature.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate with a primary antibody against asporin (e.g., rabbit polyclonal, GTX104790, Genetex) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).[8][9][10]
-
Counterstain with hematoxylin.
4. Scoring:
-
Evaluate the staining intensity (e.g., 0 = negative, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positively stained cells.
-
Calculate an H-score (Histoscore) using the formula: H-score = Σ (intensity × percentage).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving asporin and a typical experimental workflow for analyzing its expression.
References
- 1. Asporin, a susceptibility gene in osteoarthritis, is expressed at higher levels in the more degenerate human intervertebral disc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying the role of ASPN and COMP genes in knee osteoarthritis development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asporin is a stromally expressed marker associated with prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASPN was higher expression in gastric cancer and associated with poor prognosis through promoting invasion and migration and inducing macrophage M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASPN was higher expression in gastric cancer and associated with poor prognosis through promoting invasion and migration and inducing macrophage M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
A Researcher's Guide to Asporin (ASPN) ELISA Kits: A Comparative Analysis
For researchers, scientists, and drug development professionals investigating the role of Asporin (ASPN) in various physiological and pathological processes, selecting the right quantification tool is paramount. This guide provides an objective comparison of several commercially available Asporin ELISA kits, focusing on their performance characteristics and experimental protocols to aid in making an informed decision. Asporin, a small leucine-rich proteoglycan, has been implicated in the regulation of connective tissue formation and remodeling, with its dysregulation linked to conditions like osteoarthritis.[1]
Performance Characteristics of Commercially Available Human Asporin ELISA Kits
The following table summarizes the key quantitative data for a selection of Human Asporin ELISA kits available on the market. These kits are all based on the sandwich ELISA principle.
| Feature | Novus Biologicals (NBP2-69875) | Assay Genie (HUFI00916) | Elabscience (E-EL-H0515) | Cusabio (CSB-E12006h) | Unnamed Kit[2] |
| Detection Range | 0.31 - 20 ng/mL | 0.313 - 20 ng/mL[1] | 0.31 - 20 ng/mL[3] | 34.37 - 2200 pg/mL[4] | 0.32 - 20 ng/mL[2] |
| Sensitivity | 0.19 ng/mL | 0.188 ng/mL[1] | 0.19 ng/mL[3] | 8.59 pg/mL[4] | 0.126 ng/mL[2] |
| Sample Types | Serum, plasma, other biological fluids | Serum, plasma, cell culture supernatants[1] | Serum, plasma, other biological fluids[3] | Serum, plasma, tissue homogenates[4] | Serum, plasma, other biological fluids[2] |
| Intra-Assay CV% | < 5.27% | Not specified | < 8%[2] | < 8%[4] | < 8%[2] |
| Inter-Assay CV% | < 5.28% | Not specified | < 10%[2] | < 10%[4] | < 10%[2] |
| Spike Recovery | 91-111% | 85-105% (average 94-100%)[1] | 80-120%[3] | Not specified | Not specified |
| Linearity | Data available | Data available[1] | Not specified | Data available[4] | Not specified |
| Assay Time | Not specified | Not specified | 3 h 30 min[3] | 1-5h[4] | Not specified |
Experimental Methodology: A Generalized Sandwich ELISA Protocol
All the compared kits utilize the sandwich enzyme-linked immunosorbent assay (ELISA) principle.[3][5] A typical workflow involves the capture of the target antigen (Asporin) between two specific antibodies. While specific protocols, including incubation times and temperatures, will vary between manufacturers and should be strictly followed according to the provided manual, a general experimental workflow is outlined below.
References
ASPON: A Contender in the Arena of Cancer Prognostic Markers
A detailed comparison of Asporin's prognostic utility against established biomarkers in key cancers, supported by experimental data and methodologies.
Asporin (ASPN), a small leucine-rich proteoglycan, has emerged as a significant player in the tumor microenvironment, influencing cancer progression and metastasis. Its expression levels have been correlated with patient outcomes in various malignancies, positioning it as a potential prognostic biomarker. This guide provides a comparative analysis of ASPON's prognostic value against other established markers in gastric, colorectal, and prostate cancers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Prognostic Significance of this compound: A Comparative Overview
Elevated this compound expression is frequently associated with a poorer prognosis in several cancers, including gastric, colorectal, and prostate cancer. However, its role can be context-dependent, acting as a tumor suppressor in certain subtypes, such as triple-negative breast cancer. The following tables provide a comparative summary of this compound's prognostic performance against other commonly used biomarkers in specific cancers.
Gastric Cancer
High this compound expression in gastric cancer is significantly correlated with worse overall survival and disease-free survival.[1] In one study, patients with low this compound expression had a 5-year survival rate of 53.8%, compared to just 28.8% for those with high expression.[2][3][4]
| Prognostic Marker | Hazard Ratio (HR) for Overall Survival (95% CI) | p-value | Key Functions & Notes |
| ASPN (High vs. Low) | HR values vary across studies, consistently indicating poorer survival with high expression. | <0.05 in multiple studies | Promotes invasion, migration, and macrophage M2 polarization.[2][3][4] |
| CEA (Elevated) | Varies; often significant in multivariate analyses. | <0.05 | A well-established tumor marker for monitoring disease recurrence. |
| CA 19-9 (Elevated) | Varies; often significant in multivariate analyses. | <0.05 | Another established tumor marker, often used in conjunction with CEA. |
| HER2 (Positive) | Varies; predictive for anti-HER2 therapy. | <0.05 | An established therapeutic target and prognostic marker. |
Colorectal Cancer
In colorectal cancer, increased this compound expression is linked to lymph node metastasis and advanced tumor stage.[1] It has been identified as an independent indicator of a worse prognosis in multivariate analyses.[1]
| Prognostic Marker | Hazard Ratio (HR) for Overall Survival (95% CI) | p-value | Key Functions & Notes |
| ASPN (High vs. Low) | Identified as an independent prognostic factor for poor survival. | <0.05 | Enhances cell growth, migration, and invasion via the TGF-β/Smad2/3 signaling pathway.[1] |
| KRAS/BRAF (Mutated) | Varies; strong negative prognostic factor. | <0.05 | Key drivers of tumorigenesis and markers of resistance to anti-EGFR therapy. |
| CEA (Elevated) | Varies; a standard marker for surveillance. | <0.05 | Used for monitoring disease progression and recurrence. |
| Mismatch Repair (dMMR/MSI-H) | Favorable prognostic marker. | <0.05 | Indicates a higher likelihood of response to immunotherapy. |
Prostate Cancer
In prostate cancer, elevated this compound expression is associated with disease progression and biochemical recurrence.[5]
| Prognostic Marker | Hazard Ratio (HR) for Biochemical Recurrence (95% CI) | p-value | Key Functions & Notes |
| ASPN (High vs. Low) | 2.23 (1.32–4.66) in one multivariate analysis.[5] | 0.009 | Correlates with the presence of reactive stroma.[5] |
| Gleason Score | Varies; a cornerstone of prostate cancer prognosis. | <0.001 | Histopathological grading system to assess tumor aggressiveness. |
| PSA Level | Varies; widely used for screening and monitoring. | <0.05 | Prostate-Specific Antigen, a key biomarker for disease burden. |
| PTEN Loss | Associated with poorer outcomes. | <0.05 | A common genomic alteration linked to aggressive disease. |
Key Signaling Pathways Involving this compound
ASPN exerts its influence on cancer progression by modulating several critical signaling pathways. Understanding these interactions is key to elucidating its role as a prognostic marker and a potential therapeutic target.
TGF-β Signaling Pathway
ASPN can interact with the Transforming Growth Factor-beta (TGF-β), a key regulator of cell growth, proliferation, and differentiation. In some cancers, this compound can inhibit TGF-β1, suppressing epithelial-to-mesenchymal transition (EMT) and stemness, thereby acting as a tumor suppressor.[6] Conversely, in other contexts like colorectal cancer, this compound can activate the TGF-β/Smad2/3 pathway to promote cancer cell migration and invasion.[2]
EGFR Signaling Pathway
Asporin can also interact with the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival. By promoting the phosphorylation of EGFR, ASPN can activate downstream pathways such as PI3K/AKT and MAPK/ERK, leading to enhanced cancer cell proliferation, migration, and invasion.[1]
CD44 Signaling Pathway
ASPN can bind to CD44, a cell-surface glycoprotein (B1211001) involved in cell-cell interactions, cell adhesion, and migration. This interaction can promote cancer cell proliferation, migration, and invasion.[1]
Experimental Protocols for this compound Validation
Validating a prognostic marker requires robust and reproducible experimental methodologies. Below are generalized protocols for key techniques used to assess this compound expression in cancer.
Immunohistochemistry (IHC)
IHC is used to visualize the distribution and abundance of this compound protein in tissue sections.
General Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 min).
-
Rehydrate through graded ethanol (B145695) series (100%, 95%, 70%, 50%; 5 min each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0).
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide (10 min).
-
Block non-specific binding with a blocking serum (e.g., normal goat serum) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate with a validated primary antibody against this compound (e.g., rabbit polyclonal) overnight at 4°C. Antibody dilution should be optimized.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody (30 min).
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate (30 min).
-
Visualize with a chromogen such as DAB (3,3'-Diaminobenzidine).
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Note: Specific antibody clones, dilutions, and incubation times should be validated for each study. For example, some studies have utilized specific commercial antibodies with detailed validation information available from the supplier.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is employed to quantify this compound mRNA expression levels in tissue or cell line samples.
General Protocol:
-
RNA Extraction:
-
Extract total RNA from fresh-frozen tissues or cultured cells using a suitable kit (e.g., TRIzol).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for this compound, and a suitable qPCR master mix (e.g., SYBR Green).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of this compound mRNA using the ΔΔCt method.
-
Primer Design: Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA. An example of primer sequences would need to be sourced from specific publications validating this compound expression.
General Experimental Workflow for Prognostic Marker Validation
The validation of a prognostic marker like this compound typically follows a structured workflow.
Conclusion
ASPN shows considerable promise as a prognostic biomarker in several cancers, often correlating with more aggressive disease and poorer patient outcomes. Its involvement in key signaling pathways like TGF-β, EGFR, and CD44 highlights its potential as a therapeutic target. However, its role can be multifaceted and context-dependent. For this compound to be fully integrated into clinical practice, further large-scale, prospective validation studies are required to confirm its independent prognostic value and to standardize the methodologies for its assessment. This guide provides a foundational comparison and detailed protocols to aid researchers in the continued evaluation of this compound as a clinically relevant prognostic marker.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. ASPN was higher expression in gastric cancer and associated with poor prognosis through promoting invasion and migration and inducing macrophage M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asporin is a stromally expressed marker associated with prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asporin Is a Fibroblast-Derived TGF-β1 Inhibitor and a Tumor Suppressor Associated with Good Prognosis in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Aspon Disposal Protocol: A Guide for Laboratory Professionals
Disclaimer: Aspon (CAS No. 3244-90-4), also known as O,O,O′,O′-Tetrapropyl dithiopyrophosphate, is an insecticide classified as a hazardous substance.[1] This document provides a comprehensive guide for its proper disposal, compiled from safety data sheets and general best practices for hazardous waste management. All procedures must be conducted in strict accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.
Immediate Safety and Hazard Assessment
This compound is harmful if swallowed or in contact with skin and is very toxic to aquatic life.[1] Ingestion may cause nausea, vomiting, abdominal cramps, and diarrhea.[1] Due to its hazardous nature, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound or its waste. This includes, but is not limited to, chemical-resistant gloves (e.g., PVC), safety glasses with side shields or chemical goggles, and a lab coat.[1]
Quantitative Toxicity Data
The following table summarizes the available toxicity data for this compound. This information underscores the importance of proper handling and disposal to prevent exposure to personnel and the environment.
| Toxicity Metric | Species | Route of Administration | Value |
| LD50 | Rat | Oral | 450 mg/kg |
| LD50 | Rat | Dermal | 1800 mg/kg |
| LD50 | Rat | Intraperitoneal | 1100 mg/kg |
| LD50 | Mouse | Intraperitoneal | 8 mg/kg |
| LD50 | Mouse | Intravenous | 3.2 mg/kg |
| LD50 | Mouse | Intramuscular | 44.1 mg/kg |
| LD50 | Rabbit | Dermal | 3830 mg/kg |
| LD50 | Chicken | Oral | 436 mg/kg |
Data extracted from the Register of Toxic Effects of Chemical Substances (RTECS) as cited in the Material Safety Data Sheet.[1]
Experimental Protocol: Step-by-Step Disposal Procedures
The recommended and often mandated disposal method for this compound is through a licensed hazardous waste facility. In-lab treatment or neutralization is not advised without a validated protocol and EHS approval. The following steps outline the procedure for the collection and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous chemical waste. This includes:
-
Unused or expired pure this compound.
-
Stock solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Spill cleanup materials.
-
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
2. Waste Collection and Labeling:
-
Collect this compound waste in a designated, leak-proof, and chemically resistant container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-on cap is recommended.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Keep the waste container securely closed except when adding waste.
3. Storage of this compound Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat sources and general laboratory traffic.
-
Utilize secondary containment, such as a tray or bin, to contain any potential leaks or spills.
4. Disposal of Empty this compound Containers:
-
Empty containers must also be treated as hazardous waste unless properly decontaminated.
-
Triple rinse the empty container with a suitable solvent. Collect all three rinses as hazardous waste and add them to your this compound waste container.
-
After triple rinsing, deface or remove the original label. The container may then be disposed of as regular solid waste, pending EHS approval.
5. Arranging for Final Disposal:
-
Once the waste container is full, or if you are discontinuing work with this compound, contact your institution's EHS department or a certified hazardous waste management service to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the proper procedure for the collection, storage, and disposal of this compound hazardous waste.
References
Essential Safety and Operational Guide for Handling Aspon
For researchers, scientists, and drug development professionals, the safe handling of the organophosphate insecticide Aspon (CAS No. 3244-90-4) is of paramount importance. Adherence to strict safety protocols is crucial to mitigate risks and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address procedural questions.
Immediate Safety and Handling Plan
All procedures involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An emergency eyewash station and safety shower must be readily accessible. A designated area for working with this compound should be clearly marked to prevent cross-contamination.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Item | Specification |
| Eyes/Face | Safety glasses with side shields or chemical goggles | ANSI Z87.1 certified. Required for all handling procedures.[2] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hands | Chemical-resistant gloves (e.g., Nitrile, PVC) | Minimum thickness of 14 mils. Inspect for tears before each use. Replace immediately if contaminated.[2][3] |
| Body | Laboratory Coat or Chemical Safety Suit | Fully buttoned with tight-fitting cuffs. Consider a Tyvek suit for full-body protection during large-scale operations.[4] |
| Respiratory | N95 Respirator or higher (e.g., Type A-P Filter) | Required if handling the powder outside of a fume hood or if aerosolization is possible.[2] |
| Feet | Chemical-resistant footwear | Closed-toe shoes are mandatory. Shoe covers should be used if there is a risk of spills.[3] |
Operational Procedures
Preparation and Handling:
-
Before handling, ensure all required PPE is properly donned.
-
Prepare all necessary equipment and reagents within the designated fume hood.
-
When preparing solutions, add this compound slowly to the solvent to prevent splashing. Keep containers closed when not in use.
Decontamination:
-
After handling, wipe down the work area with a suitable decontamination solution.
-
All contaminated disposable materials must be placed in a designated hazardous waste container.
-
Thoroughly wash hands with soap and water after removing gloves.[2]
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.[5] |
| Small Spill | Absorb the spill with an inert material such as vermiculite (B1170534) or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a decontamination solution. |
| Large Spill | Evacuate the immediate area. Alert the laboratory supervisor and safety officer. Do not attempt to clean up a large spill without appropriate respiratory protection and specialized training. |
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[2]
-
Unused Product: If possible, use any remaining product according to its intended purpose. If not, it must be disposed of as hazardous waste. Do not pour down the drain.[6][7]
-
Empty Containers: Triple rinse empty containers with a suitable solvent.[8] The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse and dispose of it in accordance with institutional guidelines.[2][8]
-
Contaminated Materials: All PPE and materials used to clean up spills must be placed in a sealed, labeled container for hazardous waste disposal.
Toxicity Data
The following table summarizes the available toxicity data for this compound. This information underscores the importance of the safety protocols outlined above.
| Test | Species | Route | LD50 |
| Oral | Rat | Ingestion | 450 mg/kg[2] |
| Dermal | Rat | Skin Absorption | 1800 mg/kg[2] |
| Dermal | Rabbit | Skin Absorption | 3830 mg/kg[2] |
| Oral | Chicken | Ingestion | 436 mg/kg[2] |
This compound Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
Chemical Spill Response Logic
The following diagram outlines the decision-making process in the event of an this compound spill.
Caption: Decision tree for responding to an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
